molecular formula C14H15NO B1584671 4-methoxy-2-methyl-N-phenylaniline CAS No. 41317-15-1

4-methoxy-2-methyl-N-phenylaniline

Cat. No.: B1584671
CAS No.: 41317-15-1
M. Wt: 213.27 g/mol
InChI Key: CYMPUOGZUXAIMY-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-phenylaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-methyl-N-phenylaniline
Source PubChem
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InChI

InChI=1S/C14H15NO/c1-11-10-13(16-2)8-9-14(11)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPUOGZUXAIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3029364
Record name 4-Methoxy-2-methyl-N-phenylaniline
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41317-15-1
Record name 4-Methoxy-2-methyl-N-phenylbenzenamine
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Record name 4-Methoxy-2-methyl-N-phenylaniline
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Record name Benzenamine, 4-methoxy-2-methyl-N-phenyl-
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Record name 4-Methoxy-2-methyl-N-phenylaniline
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Record name 4-methoxy-N-phenyl-o-toluidine
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Record name 4-METHOXY-2-METHYL-N-PHENYLANILINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-methoxy-2-methyl-N-phenylaniline (CAS No: 41317-15-1), a key intermediate in the synthesis of pharmaceuticals, pressure-sensitive dyes, and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its physical characteristics but also detailed, field-proven methodologies for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction and Significance

This compound, also known as 4-methoxy-2-methyldiphenylamine, is an aromatic amine of significant interest in organic synthesis.[1] Its molecular structure, featuring a substituted aniline ring bonded to a phenyl group, makes it a versatile building block. It serves as a crucial precursor in the development of novel therapeutic agents, particularly in anticancer research where derivatives have shown potential as antimitotic agents that can circumvent common drug resistance mechanisms.[3] Its application extends to the manufacturing of pigments, dyes, and as a research chemical.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control in these applications.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values have been compiled from various authoritative sources and represent the most current and reliable data available.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NO[1][2][4]
Molecular Weight 213.27 g/mol [1][4]
Appearance White Solid[1]
Melting Point 80-83 °C[1][2]
Boiling Point 171 °C at 4 mmHg[2]
Density 1.089 g/cm³ (predicted)[2]
Refractive Index 1.601 (predicted)[1][2]
Solubility Data not widely available, expected to be soluble in organic solvents and insoluble in water.
CAS Number 41317-15-1[1][2][4]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[5][6] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] This maximizes heat transfer and reproducibility.[5]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[7]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Tube Powder->Load Place Insert into Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Record Record T_start & T_end Heat->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination at Reduced Pressure

Given that this compound is a solid at room temperature with a relatively high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure is the preferred method.[8]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the molten this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

  • Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the sample with the open end down.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level. Heat the side arm of the Thiele tube gently with a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • Boiling Point Recording: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the ambient pressure and use a nomograph to correct the observed boiling point to a standard pressure if required.

Diagram: Boiling Point at Reduced Pressure Logic

BoilingPointLogic Start Start Heating Bubbles Continuous Bubbling Start->Bubbles Temp > BP Cool Remove Heat & Cool Bubbles->Cool P_vapor > P_ext LiquidEnters Liquid Enters Capillary Cool->LiquidEnters P_vapor = P_ext RecordTemp Record Temperature LiquidEnters->RecordTemp

Caption: Logic of Micro-Boiling Point Determination.

Solubility Profile Determination

A qualitative solubility assessment is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Systematic Solubility Testing

  • Sample Preparation: Place approximately 25 mg of this compound into separate small test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent in portions, shaking vigorously after each addition.[4][9]

  • Solvents to Test:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • 5% Hydrochloric Acid (HCl)

    • Ethanol

    • Acetone

    • Toluene

    • Diethyl Ether

  • Observation: Record whether the compound is soluble (forms a homogeneous solution), partially soluble, or insoluble. For acidic or basic solutions, observe any reaction (e.g., effervescence) or color change.

Expected Outcome: this compound, being a largely nonpolar aromatic amine, is expected to be insoluble in water and aqueous bicarbonate. It should be soluble in 5% HCl due to the formation of the water-soluble ammonium salt. It is also anticipated to be soluble in common organic solvents like ethanol, acetone, toluene, and diethyl ether.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.[10] The N-H stretching for secondary aromatic amines typically appears in the region of 3350-3450 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[11] Aromatic amines typically show an intense molecular ion peak.[12] Fragmentation patterns, such as the loss of a methyl group, can provide additional structural information.[11]

Safety and Handling

Aromatic amines, as a class of compounds, should be handled with care due to their potential toxicity.[2][3][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with robust experimental protocols for their determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safe handling of this important chemical intermediate in their work.

References

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162461, this compound. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Determination of Solubility Class. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine. [Link]

  • YouTube. (2021, April 29). Solubility test/ Organic lab. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Community College of Baltimore County. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Determination of Melting Points. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

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  • SpectraBase. (n.d.). Diphenylamine derivative - Optional[FTIR] - Spectrum. [Link]

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  • ResearchGate. (n.d.). FTIR spectrum of diphenylamine. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenylamine - the NIST WebBook. [Link]

  • Automated Topology Builder. (n.d.). Diphenylamine | C12H11N | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. (n.d.). Diphenylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2025, August 6). Raman and FTIR spectroscopic characterization of electrochemically synthesized poly(triphenylamine), PTPA. [Link]

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Sources

4-methoxy-2-methyl-N-phenylaniline chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-methoxy-2-methyl-N-phenylaniline: Synthesis, Characterization, and Applications

Executive Summary

The diarylamine motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. This compound, a substituted diarylamine, represents a versatile chemical intermediate whose strategic importance lies in its potential for elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore the principal synthetic methodologies for its creation, detail its spectroscopic characterization, and discuss its handling and safety protocols. The emphasis is placed not just on procedural steps but on the underlying chemical principles and the rationale behind methodological choices, providing a robust framework for its practical application in a research and development setting.

Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and development.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature tracking. The key identifiers for this compound are summarized below.[1][2][3]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 41317-15-1[1]
Molecular Formula C₁₄H₁₅NO[1][3]
SMILES CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2[1]
InChIKey CYMPUOGZUXAIMY-UHFFFAOYSA-N[1]
Chemical Structure

The structure features a central secondary amine linking a phenyl group and a 4-methoxy-2-methylphenyl group. The electronic properties of the molecule are influenced by the electron-donating methoxy group and the weakly donating methyl group, which can affect its reactivity and potential as a ligand or synthetic precursor.

Caption: 2D structure of this compound.

Physicochemical Properties

These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Weight 213.27 g/mol [1]
Appearance Solid[4]
XLogP3 3.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis of Diarylamines: A Strategic Comparison

The construction of the C-N bond linking the two aryl rings is the key transformation in synthesizing this compound. Two premier, Nobel prize-recognized methods dominate this field: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[5] The choice between them is a strategic decision based on factors like substrate scope, reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a highly versatile and widely adopted method for forming C-N bonds.[6] Its power lies in its broad substrate scope and generally milder reaction conditions compared to classical methods.[5]

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[5] A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-X) pd0->pd_complex1 Ar-X pd_amido Amine Coordination & Deprotonation (R₂NH, Base) pd_complex1->pd_amido R₂NH pd_product Reductive Elimination pd_amido->pd_product pd_product->pd0 Regeneration product Ar-NR₂ pd_product->product Product Released

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

Historically preceding the Buchwald-Hartwig reaction, the Ullmann condensation is a copper-catalyzed method for C-N bond formation.[8][9] Traditional protocols were often harsh, requiring high temperatures (>150-210 °C), stoichiometric copper, and high-boiling polar solvents.[5][8]

Causality and Mechanism: The mechanism is thought to involve a Cu(I)/Cu(III) cycle.[5] The reaction is initiated by the formation of a copper amide intermediate, followed by oxidative addition of the aryl halide to generate a Cu(III) species. Reductive elimination from this complex yields the diarylamine product.[5] Modern advancements have introduced soluble copper catalysts with ligands (e.g., diamines, amino acids), allowing for milder conditions, although they can still be more demanding than palladium-catalyzed systems.[8]

Rationale for Method Selection

Choosing the optimal synthetic route requires a comparative analysis of key reaction parameters.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[5]Copper (Cu)[5]
Ligands Bulky, electron-rich phosphines[5]Simple diamines, amino acids, or none[5]
Temperature Milder (e.g., 25-120 °C)[5]High (often >150 °C for traditional methods)[8]
Base Strong, non-nucleophilic (e.g., NaOtBu)[5]Often inorganic (e.g., K₂CO₃, K₃PO₄)[5]
Substrate Scope Very broad, tolerates many functional groups[5]Traditionally favored electron-poor aryl halides[8]
Cost Higher (precious metal catalyst, specialized ligands)Lower (abundant copper catalyst)[5]

For the synthesis of this compound, the Buchwald-Hartwig amination is often preferred in a research setting due to its reliability, milder conditions, and broader tolerance for the substituted aniline starting material.

Exemplary Synthesis Protocol: Buchwald-Hartwig Amination

This protocol provides a representative, step-by-step methodology for the synthesis of a diarylamine like this compound. The specific reactants would be 4-bromo-3-methylanisole and aniline.

Self-Validation: The progress of the reaction should be monitored by a validated analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials and the formation of the product before proceeding with workup and purification.

synthesis_workflow start 1. Inert Atmosphere Setup reagents 2. Reagent Addition (Aryl Halide, Aniline, Base, Pd Catalyst, Ligand, Solvent) start->reagents reaction 3. Reaction Heating (e.g., 80-110 °C) Monitor by TLC/LC-MS reagents->reaction workup 4. Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup dry 5. Drying & Concentration (Dry over Na₂SO₄, Evaporate) workup->dry purify 6. Purification (Silica Gel Column Chromatography) dry->purify end 7. Characterization purify->end

Caption: General workflow for Buchwald-Hartwig synthesis.

Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Loading: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).

  • Reactant Addition: Add 4-bromo-3-methylanisole (1.0 equivalent) and anhydrous, degassed toluene via syringe. Stir for 5 minutes.

  • Initiation: Add aniline (1.1 equivalents) via syringe. The order of addition can be critical; the amine is often added last.[7]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H NMR ~7.3-6.8Aromatic protons (multiplets)
~5.5N-H proton (broad singlet)
~3.8-OCH₃ protons (singlet)
~2.3Ar-CH₃ protons (singlet)
¹³C NMR ~155-114Aromatic and C-O carbons
~55-OCH₃ carbon
~20Ar-CH₃ carbon

Note: These are approximate values based on related structures; actual spectra should be acquired for confirmation.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the compound's identity.

TechniqueExpected Result
LC-MS (ESI+) [M+H]⁺ peak at m/z 214.12
High-Resolution MS (HRMS) Calculated m/z for C₁₄H₁₆NO⁺: 214.1226. Found value should be within ±5 ppm.

Data derived from PubChem for the target molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch ~3400 (secondary amine)
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~2950-2850
C=C Aromatic Stretch ~1600-1450
C-O-C Asymmetric Stretch ~1250 (aryl ether)

Note: Values are typical ranges for these functional groups.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification
PictogramHazard ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place.[12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is a valuable chemical entity whose synthesis and characterization are well-defined by established chemical principles. Its structure, rich in electronically distinct aromatic systems, makes it an attractive precursor for more complex molecular targets in pharmaceutical and materials science discovery. A thorough understanding of the comparative advantages of synthetic routes like the Buchwald-Hartwig amination and Ullmann condensation, combined with rigorous spectroscopic analysis and adherence to safety protocols, empowers researchers to effectively utilize this compound in their development pipelines.

References

  • ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 162461, this compound. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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An In-depth Technical Guide to 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2-methyl-N-phenylaniline, registered under CAS number 41317-15-1, is a substituted diphenylamine derivative. Its molecular architecture, featuring a methoxy and a methyl group on one of the phenyl rings, imparts specific chemical and physical properties that make it a valuable intermediate in various industrial and research applications. This guide provides a comprehensive overview of its known properties, synthesis, and potential applications, with a focus on delivering actionable insights for professionals in the chemical and pharmaceutical sciences. While this compound is primarily utilized as a building block, understanding its intrinsic characteristics is crucial for its effective and safe application in complex synthetic pathways and for the development of novel molecules.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in different solvent systems, designing appropriate reaction conditions, and ensuring safe handling and storage.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.27 g/mol [1]
IUPAC Name This compound[1]
CAS Number 41317-15-1[1][2]
Appearance White Solid[2]
Melting Point 80-83°C[2]
Boiling Point 171°C[2]
Density 1.089 g/cm³[2]
Flash Point 140.1°C[2]
Refractive Index 1.601[2]
XLogP3-AA 3.8[1]
Topological Polar Surface Area 21.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synonyms: 4-Methoxy-2-methyldiphenylamine, Methoxymethyldiphenylamine, 4-methoxy-N-phenyl-o-toluidine, 2-methyl-4-methoxy diphenylamine.[1][2][3]

Spectral Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed spectrum is not publicly available, 1D NMR spectral data for this compound is referenced in the PubChem database.[1] The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the amine proton. The integration of these signals would correspond to the number of protons in each chemical environment. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Mass Spectrometry (MS): LC-MS data available on PubChem indicates a monoisotopic mass of 213.115364102 Da.[1] The mass spectrum would exhibit a prominent molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve cleavage of the C-N bond and loss of the methyl and methoxy groups, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹.

  • C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

  • C=C stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: A band in the 1250-1350 cm⁻¹ region.

  • C-O stretch (aryl ether): A strong, characteristic band around 1230-1270 cm⁻¹.

Synthesis and Analysis

Synthetic Approach

A potential synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_bromo_3_methylanisole 4-bromo-3-methylanisole reaction_vessel Heated Reaction Vessel (Inert Atmosphere) 4_bromo_3_methylanisole->reaction_vessel aniline Aniline aniline->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_vessel ligand Phosphine Ligand (e.g., BINAP) ligand->reaction_vessel base Base (e.g., NaOtBu) base->reaction_vessel solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_vessel workup Aqueous Workup & Purification (Chromatography) reaction_vessel->workup product This compound workup->product

Caption: Proposed Buchwald-Hartwig amination for synthesis.

Experimental Protocol (Hypothetical):

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-methylanisole (1.0 eq), aniline (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), a suitable phosphine ligand like BINAP (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Add a dry, degassed solvent like toluene.

  • Heat the reaction mixture with stirring to a temperature of 80-110°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase method can be employed for its separation and quantification.[6]

HPLC Method Parameters:

  • Column: Newcrom R1 or a standard C18 column.[6]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid. For Mass Spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[6]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or MS detection.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Applications and Research Interest

This compound serves as a key intermediate in the synthesis of a variety of commercially important products.

  • Dyes and Pigments: It is used in the manufacturing of pressure-sensitive dyes.[2]

  • Pharmaceuticals: It is a building block for the synthesis of more complex pharmaceutical agents.[2] While the direct biological activity of this specific compound is not well-documented, derivatives of related anilines have shown potential as enzyme inhibitors and possess antiproliferative effects against cancer cell lines.[7][8]

  • Agrochemicals: It is utilized in the production of certain pesticides.[2]

  • Rubber Industry: It finds application as an intermediate in the synthesis of rubber chemicals.[2]

  • Research Chemical: Its utility as a research chemical is also noted, likely due to its role as a versatile starting material.[2][]

The following diagram illustrates the flow from the core chemical to its primary application areas:

G cluster_applications Primary Applications core This compound dyes Pressure-Sensitive Dyes core->dyes pharma Pharmaceutical Intermediates core->pharma agrochemicals Pesticide Synthesis core->agrochemicals rubber Rubber Chemicals core->rubber

Caption: Application areas of the title compound.

Safety and Handling

Based on the aggregated GHS information, this compound is considered hazardous.[1]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Eye Irritation (Category 2): Causes serious eye irritation (H319).[1]

Precautionary Statements:

  • Prevention: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate with a well-defined set of properties that make it suitable for a range of industrial syntheses. Its primary value lies in its role as a precursor to more complex molecules in the dye, pharmaceutical, agrochemical, and rubber industries. A thorough understanding of its chemical and physical properties, coupled with strict adherence to safety protocols, is essential for its effective and responsible use in research and development. Further investigation into the biological activity of this compound and its derivatives could open up new avenues for its application, particularly in the field of medicinal chemistry.

References

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  • Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT). Retrieved from [Link]

  • Chem-Space. (n.d.). Methoxymethyldiphenylamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152. Retrieved from [Link]

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  • PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 1), o152. Retrieved from [Link]

  • Adegoke, R. O., Sosibo, N. M., & Akerman, M. P. (2020). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2020(3), M1143. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Retrieved from [Link]

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In-Depth Technical Guide to the Spectroscopic Data of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-2-methyl-N-phenylaniline, a substituted diphenylamine of interest to researchers and professionals in drug development and materials science. This document moves beyond a simple data repository to offer insights into the structural elucidation of this compound through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: Understanding the Molecule

This compound (CAS No: 41317-15-1) belongs to the diphenylamine class of compounds, which are recognized for their antioxidant properties and are utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] The strategic placement of a methoxy and a methyl group on one of the phenyl rings, along with the secondary amine linkage, creates a unique electronic and steric environment that influences its chemical reactivity and spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₅NO[3]

  • Molecular Weight: 213.27 g/mol [3]

  • IUPAC Name: this compound[3]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Injector Column C18 Column Injector->Column Sample ESI ESI Source (Positive Mode) Column->ESI Eluent MobilePhase Mobile Phase (Water/ACN + Formic Acid) MobilePhase->Column Analyzer Mass Analyzer (e.g., Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Signal NMR_Interpretation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR H_Aromatic Aromatic Protons (δ 6.8-7.3) H_NH N-H Proton (δ ~5.5) H_OMe Methoxy Protons (δ ~3.8) H_Me Methyl Protons (δ ~2.2) C_Aromatic Aromatic Carbons (δ 114-155) C_OMe Methoxy Carbon (δ ~55) C_Me Methyl Carbon (δ ~18) Structure 4-methoxy-2-methyl- N-phenylaniline Structure->H_Aromatic Structure->H_NH Structure->H_OMe Structure->H_Me Structure->C_Aromatic Structure->C_OMe Structure->C_Me

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-2-methyl-N-phenylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of spectral data. Instead, it offers a detailed predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. We will explore the causal relationships between the molecular structure and the expected spectral features, including chemical shifts, signal multiplicities, and coupling constants. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition of the ¹H NMR spectrum, ensuring scientific integrity and reproducibility.

Introduction: The Structural Elucidation of a Substituted Aniline Derivative

This compound is a diarylamine derivative with a unique substitution pattern that presents an interesting case for structural elucidation by ¹H NMR spectroscopy. The molecule incorporates a variety of proton environments, from the distinct singlets of the methoxy and methyl groups to the complex spin systems of the two aromatic rings. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its electronic and conformational properties.

This guide will first deconstruct the molecule to predict the ¹H NMR spectrum based on established principles of substituent effects and spin-spin coupling. This predictive approach serves as a powerful pedagogical tool and a practical framework for interpreting experimentally obtained spectra.

Predicted ¹H NMR Spectrum: A Theoretical Framework

The prediction of the ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the chemical shifts of the aromatic protons and by considering the electronic environment of each proton.[1][2] We will analyze the molecule in distinct segments: the substituted aniline ring, the N-phenyl ring, the methoxy and methyl groups, and the N-H proton.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are systematically labeled in the diagram below.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ with TMS prep2 Filter into a clean 5 mm NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for optimal homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16 scans) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2: A generalized workflow for ¹H NMR data acquisition and processing.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment. [3]3. Shimming: Shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp lines and high resolution. [3]4. Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

Interpretation of the Predicted ¹H NMR Spectrum

A detailed analysis of the predicted ¹H NMR spectrum of this compound reveals a wealth of structural information. The presence of sharp singlets for the methoxy and methyl groups provides immediate confirmation of these functionalities. The complex multiplet patterns in the aromatic region, when carefully analyzed, allow for the unambiguous assignment of each aromatic proton.

The distinct coupling patterns are key to this assignment. For instance, the doublet of doublets predicted for H₅ is a strong indicator of its position relative to H₃ and H₆. The observation of two triplets and a doublet for the N-phenyl ring protons confirms the substitution pattern on that ring. The broadness of the N-H signal is characteristic and its chemical shift can provide insights into intermolecular interactions. [4]

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By systematically applying fundamental principles of NMR spectroscopy, we have constructed a detailed and well-justified prediction of the chemical shifts, multiplicities, and coupling constants for all protons in the molecule. The outlined experimental protocol provides a robust framework for obtaining a high-quality spectrum, ensuring the scientific rigor required in research and development. This guide serves not only as a reference for the spectral features of this specific compound but also as an educational tool for the interpretation of complex ¹H NMR spectra of substituted aromatic systems.

References

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  • Fujiwara, H., & Sasaki, Y. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 11(4), 631–635.
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-2-methyl-N-phenylaniline. In the absence of a publicly available, empirically assigned spectrum for this specific molecule, this document leverages foundational NMR principles, substituent chemical shift (SCS) effects, and comparative data from analogous structures to construct a robust and detailed spectral prediction. We will explore the theoretical underpinnings of carbon chemical shifts as influenced by the molecule's unique electronic and steric environment. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for acquiring high-fidelity ¹³C NMR and associated spectra (DEPT, HSQC, HMBC), designed to ensure self-validation and unambiguous structural confirmation. This document is intended for researchers and professionals in organic chemistry and drug development who rely on NMR spectroscopy for rigorous molecular structure elucidation.

Introduction: The Molecule in Context

This compound is a substituted diarylamine featuring two distinct aromatic systems linked by a nitrogen atom. Ring A is a trimethoxybenzene derivative, substituted with an N-phenylamino group, a methyl group, and a methoxy group. Ring B is a simple phenyl group. The accurate assignment of each of the 14 unique carbon environments in its ¹³C NMR spectrum is critical for confirming its identity, assessing purity, and understanding its electronic properties.

The complexity of the substitution pattern—with multiple electron-donating groups (-OCH₃, -NHR, -CH₃)—creates a nuanced electronic landscape. Predicting and interpreting the resulting ¹³C NMR spectrum requires a detailed understanding of how these substituents collectively influence the magnetic environment of each carbon nucleus through resonance, inductive, and steric effects.

Theoretical Principles: Decoding Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems, the primary determinants of chemical shifts are the electronic effects of the ring substituents.[1] These are broadly categorized into two types:

  • Inductive Effects: These are mediated through sigma (σ) bonds and are related to the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to higher ppm values).

  • Resonance (Mesomeric) Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NHR) groups increase electron density at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values).[2] Conversely, the ipso-carbon (the carbon directly attached to the substituent) and, to a lesser extent, the meta-carbons are often deshielded.[3]

In this compound, all three substituents on Ring A (-NH-Ph, -CH₃, -OCH₃) are electron-donating, leading to a complex interplay of shielding and deshielding effects that must be carefully dissected for accurate spectral assignment.

Caption: Substituent-induced electronic effects on the carbon framework.

Experimental Protocol for Complete Structural Assignment

To achieve an unambiguous assignment, a suite of NMR experiments is required. The following protocol outlines a robust, self-validating workflow.

3.1. Sample Preparation

  • Compound: Weigh approximately 15-25 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined solvent residual peaks (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm triplet).[4]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or calibrate the spectrum to the CDCl₃ triplet.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

3.2. Spectrometer Setup & Data Acquisition These parameters are recommended for a 400 or 500 MHz spectrometer.[5][6]

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Tuning: Tune the broadband probe for ¹³C frequency to maximize signal sensitivity.

3.3. Core Experiments

  • Proton (¹H) NMR:

    • Acquire a standard ¹H spectrum to confirm sample integrity and provide the basis for 2D correlation experiments.

  • Broadband Decoupled ¹³C NMR:

    • Purpose: To obtain a spectrum showing one singlet for each unique carbon atom.

    • Pulse Angle: 30-45°. A 30° pulse with a shorter recycle delay is often sufficient for qualitative analysis of small molecules.[5]

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 256 to 1024, depending on sample concentration.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon multiplicities. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary (C) carbons are not observed.[7][8]

    • This experiment is crucial for distinguishing between the aromatic CH carbons and the quaternary carbons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify all direct, one-bond C-H correlations.[9][10] This will definitively link each aromatic proton to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (typically 2- and 3-bond) C-H correlations.[11] This is the key experiment for identifying quaternary carbons by observing their correlations to nearby protons. For example, the methyl protons will show HMBC correlations to C1, C2, and C3.

Predicted ¹³C NMR Spectrum: Analysis and Assignments

Based on established substituent effects from analogous compounds like aniline, anisole, and N-phenylaniline derivatives, we can predict the chemical shifts for each carbon.[3][12][13][14] The carbons are numbered as shown in the structure below.

Chemical structure of this compound with numbered carbons for NMR assignment. (Image generated for illustrative purposes)

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

CarbonPredicted δ (ppm)Multiplicity (from DEPT)Rationale for Chemical Shift
Ring A
C4153 - 157CIpso-carbon to the powerful electron-donating -OCH₃ group. Oxygen's high electronegativity causes strong deshielding. Expected to be the most downfield carbon on Ring A.[3]
C1140 - 144CIpso-carbon to the -NH- group. Deshielded by nitrogen, but shielded by the para -OCH₃ group. Its final shift is a balance of these effects.
C2128 - 132CIpso-carbon to the -CH₃ group and ortho to the -NH- group. The α-effect of the methyl group and deshielding from the adjacent nitrogen place it downfield.
C6125 - 129CHMeta to the -OCH₃ and -CH₃ groups, but ortho to the electron-donating -NH- group, leading to moderate shielding.
C3115 - 119CHMeta to the -OCH₃ and -NH- groups, but ortho to the weakly donating -CH₃ group. Experiences moderate net shielding.
C5113 - 116CHOrtho to the strongly electron-donating -OCH₃ group, resulting in significant shielding and a pronounced upfield shift.[2]
Ring B
C1'145 - 149CIpso-carbon attached to nitrogen. Its chemical shift is sensitive to the electronic character of the diarylamine system.[12]
C3'/C5'129 - 130CHMeta-carbons on the phenyl ring, least affected by the -NH- substituent. Their shift will be close to that of benzene (128.5 ppm).
C2'/C6'118 - 122CHOrtho-carbons, shielded by the resonance-donating effect of the nitrogen atom.[12]
C4'117 - 120CHPara-carbon, also shielded by the nitrogen's electron-donating effect.
Substituents
-OCH₃55 - 56CH₃Typical range for a methoxy carbon attached to an aromatic ring.[13]
-CH₃17 - 20CH₃Typical range for a methyl carbon attached to an aromatic ring.

Validating the Structure with 2D NMR: A Cohesive Workflow

While the predicted shifts provide a strong foundation, unambiguous proof of structure is achieved by integrating data from the full suite of NMR experiments.

C13 Broadband ¹³C Spectrum (14 signals observed) DEPT135 DEPT-135 Spectrum C13->DEPT135 HSQC HSQC Spectrum DEPT135->HSQC Differentiate CH vs. CH₃ (via ¹H spectrum) HMBC HMBC Spectrum HSQC->HMBC Final Fully Assigned Structure HMBC->Final Connect fragments via quaternary carbons

Sources

Mass spectrometry of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Methoxy-2-methyl-N-phenylaniline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical examination of the mass spectrometric behavior of this compound (C₁₄H₁₅NO). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation specific to this molecule. We will explore the causal relationships behind fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven insights for structural elucidation and analytical method development. The protocols and interpretations herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound is a substituted diphenylamine derivative. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals, pressure-sensitive dyes, and specialized polymers.[1] Given their role, the unambiguous identification and characterization of these molecules are critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will dissect the mass spectrometric profile of this compound, transforming its fragmentation pattern from a simple spectrum into a rich source of structural data.

Molecular Characteristics and Their Mass Spectrometric Implications

The behavior of a molecule within a mass spectrometer is intrinsically linked to its structure. The key features of this compound—a secondary amine linkage, a methoxy group, and two aromatic rings—are all active participants in its ionization and subsequent fragmentation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₅NO [2][3]
Average Molecular Weight 213.27 g/mol [2]
Monoisotopic Mass 213.115364 Da [2]
IUPAC Name This compound [2]
CAS Number 41317-15-1 [1]

| Structure | SMILES: CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2 |[2][3] |

The presence of a single nitrogen atom dictates that the molecule follows the Nitrogen Rule , predicting an odd nominal molecular weight, which is confirmed at 213 Da.[4] The secondary amine is a site of ready protonation for soft ionization techniques like ESI, while the ether linkage and alkyl-aromatic bonds provide predictable cleavage points in high-energy EI.

Ionization Methodologies: Choosing the Right Tool

The selection of an ionization technique is the most critical decision in an MS experiment, as it determines whether the resulting spectrum is dominated by the intact molecule or its constituent fragments.

Electron Ionization (EI): For Structural Elucidation

EI is a "hard" ionization technique that bombards the analyte with high-energy (typically 70 eV) electrons.[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a molecular fingerprint, ideal for identifying unknown compounds by matching against spectral libraries and for deducing the molecule's structure from first principles. For this compound, EI is expected to produce a visible, albeit potentially weak, molecular ion peak (M⁺•) at m/z 213.

Electrospray Ionization (ESI): For Quantification and MS/MS

ESI is a "soft" ionization technique that generates ions from a liquid phase, typically with minimal fragmentation.[7] Due to the basicity of the secondary amine, this compound is readily analyzed in positive ion mode, where it will form a highly stable protonated molecule, [M+H]⁺, at m/z 214.[2] This ion is an excellent candidate for quantitative studies (e.g., LC-MS) and as a precursor for tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions to provide structural information.

Predicted Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we detail the predicted fragmentation pathways for this compound under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

The fragmentation of the odd-electron molecular ion (m/z 213) is driven by the formation of stable radicals and even-electron cations.

EI_Fragmentation M M+• C₁₄H₁₅NO+ (m/z 213) F198 [M-CH₃]+ C₁₃H₁₂NO+ (m/z 198) M->F198 - •CH₃ F182 [M-OCH₃]+ C₁₄H₁₅N+ (m/z 182) M->F182 - •OCH₃ F121 [C₈H₉O]+ (m/z 121) M->F121 α-cleavage F92 [C₆H₆N]+ Anilinium Ion (m/z 92) M->F92 α-cleavage F77 [C₆H₅]+ Phenyl Cation (m/z 77) F92->F77 - NH

Caption: Predicted EI fragmentation of this compound.

  • Formation of the Molecular Ion (m/z 213): The initial ionization event removes an electron, most likely from the high-electron-density nitrogen atom, to form the radical cation M⁺•.

  • Loss of a Methyl Radical (m/z 198): A prominent fragmentation pathway for methoxy- and methyl-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable, even-electron cation at [M-15]⁺. This loss can occur from either the methoxy group or the tolyl methyl group.

  • Alpha-Cleavage: Cleavage of the C-N bond is characteristic of amines.[4][8] This can result in two primary fragments:

    • Anilinium Ion (m/z 92): Formation of the [C₆H₅NH]⁺ fragment.

    • Substituted Phenyl Cation (m/z 121): Formation of the [CH₃OC₆H₃(CH₃)]⁺ fragment.

  • Phenyl Cation (m/z 77): The anilinium ion (m/z 92) can further fragment to lose ammonia or related species, leading to the highly stable phenyl cation [C₆H₅]⁺.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In ESI-MS/MS, the even-electron precursor ion at m/z 214 is selected and fragmented via collision-induced dissociation (CID). The fragmentation is dominated by the elimination of stable, neutral molecules. The fragments observed in public spectral databases support these predictions.[2]

ESI_Fragmentation MH [M+H]+ C₁₄H₁₆NO+ (m/z 214) F137 [C₈H₉O]+ (m/z 137) MH->F137 - C₆H₅NH₂ (Aniline) F122 [C₈H₁₀O]+• (m/z 122) MH->F122 - C₆H₅N (Phenylnitrene) F136 [C₈H₁₀N]+ (m/z 136) MH->F136 - C₆H₆ (Benzene)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Precursor Ion (m/z 214): The protonated molecule [C₁₄H₁₆NO]⁺ is the starting point for all CID fragmentation.

  • Key Neutral Losses:

    • Loss of Benzene (m/z 136): A rearrangement can lead to the elimination of a neutral benzene molecule (78 Da), resulting in a fragment ion at m/z 136. This fragment retains the substituted aniline portion of the molecule.

    • Loss of Aniline (m/z 137 -> m/z 122): The most significant fragmentation pathway observed in experimental data involves the loss of neutral aniline (93 Da), leading to a fragment at m/z 121, which can rearrange to a more stable structure. The observed peaks at m/z 137 and m/z 122 are key identifiers.[2] The peak at m/z 122 likely corresponds to the 4-methoxy-2-methylphenol radical cation, formed after the loss of phenylnitrene. The peak at m/z 137 corresponds to the 4-methoxy-2-methylbenzenium ion.

Table 2: Summary of Key Predicted and Observed Mass Fragments

m/z (Charge) Proposed Formula Ionization Origin
213 C₁₄H₁₅NO⁺• EI Molecular Ion (M⁺•)
214 C₁₄H₁₆NO⁺ ESI Protonated Molecule ([M+H]⁺)
198 C₁₃H₁₂NO⁺ EI [M - CH₃]⁺
137 C₉H₁₁O⁺ ESI-MS/MS [M+H - C₆H₅NH₂]⁺ (Loss of Aniline)
136 C₈H₁₀NO⁺ ESI-MS/MS [M+H - C₆H₆]⁺ (Loss of Benzene)
122 C₈H₁₀O⁺• ESI-MS/MS Key fragment from rearrangement
92 C₆H₆N⁺ EI Anilinium fragment

| 77 | C₆H₅⁺ | EI | Phenyl cation |

Experimental Protocols: A Self-Validating System

The following protocols are designed to produce reliable and reproducible data for the analysis of this compound.

GC-MS Protocol for Structural Confirmation

This workflow is optimized for EI fragmentation and library matching.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection (1 µL in solvent) Injector Injector (250°C, Splitless) Sample->Injector Column Column (e.g., 30m DB-5ms) Injector->Column Oven Oven Program (e.g., 100°C to 300°C) Column->Oven IonSource Ion Source (EI, 70 eV, 230°C) Oven->IonSource MassAnalyzer Mass Analyzer (Quadrupole, Scan 50-300 amu) IonSource->MassAnalyzer Detector Detector (EM) MassAnalyzer->Detector Data Data Acquisition & Library Search Detector->Data

Caption: Standard workflow for GC-MS analysis.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~10-100 µg/mL.

  • GC System:

    • Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) and interpret the fragmentation pattern as described in Section 4.1.

LC-MS/MS Protocol for Sensitive Quantification

This workflow is optimized for ESI and targeted analysis using MS/MS.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~1-10 µg/mL.

  • LC System:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation.[9]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion: Select m/z 214.12.

    • Product Ions: Monitor key fragments, such as m/z 137.08 and 122.06, for high specificity and sensitivity. The collision energy should be optimized for these transitions.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. By selecting the appropriate ionization technique—EI for structural fingerprinting and ESI for sensitive detection—a complete analytical picture of the molecule can be achieved. The fragmentation pathways, governed by the stable nature of aromatic amines and predictable cleavages of ether and alkyl groups, provide a reliable roadmap for its identification. The methodologies and interpretations presented in this guide offer a validated framework for researchers to confidently analyze this compound and its analogs in diverse scientific applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

  • J-Stage. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • National Institutes of Health. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-N-phenylaniline. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenol, TMS derivative. NIST WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the FT-IR Spectrum of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation, compound identification, and quality control. We will delve into the theoretical underpinnings of the vibrational modes specific to this molecule, present a detailed experimental protocol, and offer a thorough interpretation of its characteristic spectral features. The guide culminates in a quantitative summary of vibrational frequencies and a graphical representation of the molecule's key functional group vibrations, grounding all interpretations in authoritative spectroscopic data.

Introduction to this compound and FT-IR Spectroscopy

This compound, also known as 4-Methoxy-2-methyldiphenylamine, is an aromatic amine derivative of significant interest in organic synthesis.[2] Its molecular structure, comprising a secondary aromatic amine, two distinct aromatic rings, a methyl substituent, and a methoxy group, presents a unique and illustrative infrared spectrum. The precise characterization of this molecule is critical for ensuring the purity and identity of intermediates in multi-step syntheses, particularly in the pharmaceutical industry where it serves as a precursor for biologically active compounds.[1]

FT-IR spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[3] By analyzing the absorption spectrum, one can deduce the presence of specific functional groups, thereby creating a molecular "fingerprint" that confirms the compound's identity and structure. This guide will systematically deconstruct the FT-IR spectrum of this compound, assigning each significant absorption band to its corresponding molecular vibration.

Core Principles of FT-IR Spectral Interpretation

A molecule's FT-IR spectrum is a plot of infrared light absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹). The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific bonds (e.g., N-H, C-H, C=O, C=C).[4] These bands are highly characteristic and allow for the identification of the key functional groups within the molecule.

  • Fingerprint Region (1500 cm⁻¹ to 600 cm⁻¹): This region is rich with complex vibrations, including bending and stretching modes of many single bonds (C-O, C-N, C-C) and aromatic ring deformations.[5] While individual band assignment can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a definitive identifier.

For this compound, we anticipate characteristic absorptions from its secondary amine, aromatic rings, methyl group, and aryl ether linkage.

Experimental Protocol for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: The KBr Pellet Method

For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a preferred method. This choice is predicated on eliminating solvent interference, which can obscure key spectral regions.

Methodology:

  • Grinding: Thoroughly grind 1-2 mg of the high-purity this compound sample with approximately 200 mg of spectroscopic grade KBr powder using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder, which minimizes light scattering.

  • Pellet Formation: Transfer the powder to a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press. This process creates a semi-transparent pellet. The transparency is crucial for allowing sufficient infrared radiation to pass through the sample.

  • Mounting: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

Instrumentation and Data Acquisition

A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Typical Parameters:

  • Spectrometer: Thermo Fisher Nicolet iS50 FT-IR or equivalent.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for a condensed-phase spectrum).

  • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment is collected prior to sample analysis to correct for atmospheric H₂O and CO₂ absorptions.

G Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Form Pellet in Die A->B C Press Pellet B->C D Collect Background Spectrum C->D Transfer to Spectrometer E Mount Sample Pellet D->E F Acquire Sample Spectrum E->F G Perform Fourier Transform F->G H Ratio against Background G->H I Generate Final Spectrum H->I

Caption: Workflow for FT-IR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups.

Caption: Molecular structure and key FT-IR vibrational modes.

Detailed Band Assignments

1. N-H Stretching Vibration (Secondary Aromatic Amine): A single, relatively sharp absorption band is expected in the region of 3400-3300 cm⁻¹ . This band arises from the N-H stretching vibration. Secondary amines (R₂NH) exhibit only one band in this region, unlike primary amines which show two.[6][7] Its position near 3400 cm⁻¹ is characteristic of aromatic secondary amines.[7] The sharpness of this peak is due to weaker hydrogen bonding compared to O-H groups.[8]

2. C-H Stretching Vibrations: The spectrum will show two distinct types of C-H stretching:

  • Aromatic (=C-H) Stretch: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9][10] These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

  • Aliphatic (-C-H) Stretch: Medium to strong intensity bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[10][11] These are due to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) group.

3. C=C Aromatic Ring Stretching: Multiple sharp bands of variable intensity are expected in the 1620-1450 cm⁻¹ region. These absorptions are due to the carbon-carbon stretching vibrations within the two aromatic rings.[9] Aromatic compounds typically show a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9]

4. C-N and C-O Stretching Region (Fingerprint Region): This region is critical for confirming the full structure.

  • Aryl Ether C-O-C Stretch: Aryl alkyl ethers display two characteristic strong bands. The asymmetric C-O-C stretching vibration appears as a strong band near 1250 cm⁻¹ .[12][13][14] A second, symmetric stretching band is expected near 1040 cm⁻¹ .[12]

  • Aromatic C-N Stretch: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ range.[6][15] This band may overlap with the strong C-O stretch, but should be identifiable.

5. C-H Bending Vibrations:

  • Aliphatic C-H Bends: The methyl group will show characteristic bending (deformation) vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric "umbrella" mode).[11]

  • Aromatic C-H Out-of-Plane (oop) Bends: Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[9]

Summary of Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3400Medium, SharpN-H StretchSecondary Aromatic Amine
3100 - 3000Medium-Weak=C-H StretchAromatic Ring
2980 - 2850Medium-Strong-C-H Stretch (asymmetric & symmetric)Methyl Group (-CH₃)
1610 - 1580Strong-MediumC=C In-Ring StretchAromatic Ring
1520 - 1450Strong-MediumC=C In-Ring StretchAromatic Ring
~1450MediumC-H Asymmetric BendMethyl Group (-CH₃)
~1375MediumC-H Symmetric BendMethyl Group (-CH₃)
~1310StrongC-N StretchAromatic Amine
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1040StrongSymmetric C-O-C StretchAryl Ether
900 - 675StrongC-H Out-of-Plane BendAromatic Ring

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its complex molecular structure. The key diagnostic features include the single, sharp N-H stretch of the secondary aromatic amine around 3400 cm⁻¹, the distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, the characteristic C=C ring stretches, and the strong, informative C-O and C-N stretching bands in the fingerprint region. By carefully analyzing these features as outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability of subsequent synthetic applications.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • IR spectrum of Ethers. (2023). YouTube.
  • INFRARED SPECTROSCOPY. (n.d.). University of Nebraska–Lincoln.
  • 4-Methoxy-2-methylaniline. (n.d.). Benchchem.
  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
  • FTIR Basic Organic Functional Group Reference Chart. (2015). Thermo Fisher Scientific.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • The features of IR spectrum. (n.d.). SlideShare.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
  • 4 Methoxy 2 Methyldiphenylamine. (n.d.). Mallak Specialties Pvt Ltd.
  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2021). ACS Omega.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Why are N-H stretching vibrations often sharp and not broad? (2019). Chemistry Stack Exchange.
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Solubility of 4-methoxy-2-methyl-N-phenylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility of 4-methoxy-2-methyl-N-phenylaniline in Organic Solvents: A Physicochemical and Methodological Analysis

Executive Summary

The solubility of an active molecule is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics and purification in chemical synthesis to formulation and bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We delve into the foundational thermodynamic principles governing solubility, present a robust experimental protocol for its determination using the gold-standard shake-flask method, and detail analytical quantification via UV-Vis spectroscopy. Due to the limited availability of published empirical data for this specific compound, this whitepaper emphasizes a predictive approach grounded in theoretical models like Hansen Solubility Parameters (HSP) and provides researchers with the practical framework necessary to generate reliable solubility data in-house.

Introduction: The Significance of Solubility

This compound (CAS No. 41317-15-1) is a substituted diphenylamine derivative. Compounds of this class serve as important intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1] Understanding and quantifying the solubility of this molecule in various organic solvents is paramount for process optimization. For instance, in synthetic chemistry, solvent selection impacts reaction rates, yield, and impurity profiles. In crystallization processes, knowledge of solubility curves is essential for maximizing recovery and achieving the desired crystal morphology. For drug development professionals, solubility in different media can provide early insights into a compound's potential for formulation and absorption.

This guide moves beyond a simple listing of data, providing the scientific rationale behind solubility phenomena and the practical steps to measure it accurately.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[2][3] The key properties of this compound are summarized in Table 1.

The molecule possesses both non-polar (two phenyl rings, methyl group) and polar (ether and secondary amine) functionalities. The amine group can act as a hydrogen bond donor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][4]
Molecular Weight 213.27 g/mol [4][5]
Melting Point 80-83 °C[1]
Calculated logP 3.8[4]
Water Solubility 16.79 mg/L at 25 °C (Predicted)[1]
Appearance SolidN/A

Table 1: Key Physicochemical Properties of this compound.

Theoretical Framework for Solubility Prediction

While empirical measurement is the definitive method, theoretical models provide a powerful predictive tool for solvent selection, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) model is particularly effective, deconstructing the total cohesive energy of a substance into three components.[6][7][8]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The principle states that substances with a small distance between their Hansen parameters are likely to be miscible.[9] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. Based on its structure (aniline, ether, methyl, phenyl groups), a qualitative prediction of its solubility in different solvent classes can be made (Table 2).

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Prediction Solute 4-methoxy-2-methyl-N- phenylaniline Structure Solute_HSP Solute HSP (δD₁, δP₁, δH₁) Solute->Solute_HSP determines Ra Hansen Distance (Ra) √[4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²] Solute_HSP->Ra input Solvent_HSP Solvent HSP (δD₂, δP₂, δH₂) Solvent_HSP->Ra input Solubility Solubility Prediction (High/Low) Ra->Solubility If Ra is low

Caption: Hansen Solubility Parameter (HSP) logical relationship.

Predicted Solubility Profile

Based on the principles above, we can anticipate the solubility behavior of this compound. Its significant non-polar character from the aromatic rings suggests good solubility in non-polar and moderately polar solvents. The presence of H-bonding capability implies some affinity for protic and polar aprotic solvents, though the large hydrocarbon scaffold will limit solubility in highly polar solvents like water.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Toluene, Hexane, CyclohexaneMedium to High The aromatic rings and methyl group favor interaction with non-polar solvents via dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents balance polarity to interact with the N-H and O-ether groups with sufficient non-polar character to solvate the hydrocarbon backbone.
Polar Protic Methanol, Ethanol, IsopropanolMedium The N-H group can hydrogen bond with alcohols, but the large non-polar structure may limit high solubility.
Highly Polar Water, AcetonitrileLow The molecule's large, hydrophobic surface area (logP of 3.8) outweighs the polarity of the amine and ether groups, leading to poor miscibility with highly polar solvents.[2][4]

Table 2: Predicted Solubility of this compound in Common Organic Solvents.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask equilibrium method.[10][11] This technique ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.

Causality in Experimental Design
  • Excess Solid: Adding an amount of solid well beyond the estimated solubility ensures that equilibrium is established with the solid phase present, which is the definition of saturation.[10]

  • Equilibration Time: A prolonged incubation period (e.g., 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Kinetic solubility, measured over shorter periods, can often overestimate the true thermodynamic value.[12]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

  • Phase Separation: After equilibration, any undissolved solid must be completely removed without altering the solution's temperature or composition. Filtration through a non-adsorbing filter is the standard method.

G start Start prep Add excess solid solute to solvent in a sealed vial start->prep incubate Incubate at constant T° with agitation (e.g., 24h) prep->incubate equilibrate Achieve Thermodynamic Equilibrium incubate->equilibrate filter Filter aliquot with 0.22 µm syringe filter equilibrate->filter dilute Dilute filtrate with known volume of solvent filter->dilute analyze Analyze concentration (e.g., UV-Vis, HPLC) dilute->analyze end End analyze->end G start Start stock Prepare accurate stock solution (e.g., 1 mg/mL) start->stock standards Create serial dilutions (e.g., 5-6 standards) stock->standards measure_abs Measure absorbance of each standard at λmax standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve lin_reg Perform Linear Regression (y = mx + c, R² > 0.99) plot_curve->lin_reg validate Calibration Validated lin_reg->validate measure_sample Measure absorbance of unknown sample validate->measure_sample Use Curve calculate Calculate concentration using regression equation measure_sample->calculate end End calculate->end

Sources

A Preliminary Study on the Synthesis of 4-methoxy-2-methyl-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diarylamines are a cornerstone structural motif in a multitude of functional molecules, including pharmaceuticals, pressure-sensitive dyes, and agrochemicals.[1][2] The synthesis of 4-methoxy-2-methyl-N-phenylaniline, a key intermediate, presents a valuable case study for evaluating the primary methodologies for carbon-nitrogen (C-N) bond formation. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this target molecule, with a focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in methodological selection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of modern diarylamine synthesis.

Introduction and Retrosynthetic Analysis

The molecule this compound (IUPAC Name: this compound) is a diarylamine containing a substituted aniline ring and an unsubstituted phenyl group linked by a nitrogen atom.[3] Its efficient synthesis is crucial for downstream applications that leverage this scaffold. The primary challenge in its construction lies in the strategic formation of the central C-N bond.

A retrosynthetic analysis reveals two primary bond disconnections, leading to two main synthetic approaches:

  • Disconnection A (C-N bond to the unsubstituted ring): This approach involves coupling aniline with a substituted aryl halide, specifically 2-halo-5-methoxytoluene.

  • Disconnection B (C-N bond to the substituted ring): This approach involves coupling 4-methoxy-2-methylaniline with a simple phenyl halide, such as bromobenzene or iodobenzene.

Both strategies rely on transition metal-catalyzed cross-coupling reactions, the most prominent of which are the Buchwald-Hartwig amination and the Ullmann condensation.

G cluster_retro Retrosynthetic Analysis TMNPA This compound Disconnection_A Disconnection_A TMNPA->Disconnection_A Disconnection A Disconnection_B Disconnection_B TMNPA->Disconnection_B Disconnection B Aniline Aniline Disconnection_A->Aniline 2-halo-5-methoxytoluene 2-halo-5-methoxytoluene Disconnection_A->2-halo-5-methoxytoluene 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Disconnection_B->4-methoxy-2-methylaniline Phenyl Halide (Ph-X) Phenyl Halide (Ph-X) Disconnection_B->Phenyl Halide (Ph-X)

Caption: Retrosynthetic pathways for this compound.

Comparative Analysis of Key Synthetic Strategies

The choice between the Buchwald-Hartwig amination and the Ullmann condensation is a critical decision in the synthesis of diarylamines, dictated by factors such as cost, reaction conditions, and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and is one of the most powerful and versatile methods for forming C-N bonds.[4] The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The diarylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

The use of bulky, electron-rich phosphine ligands is essential as they facilitate both the oxidative addition and the crucial reductive elimination steps.[1]

G Pd0 Pd(0)L_n OA_label Oxidative Addition Pd0->OA_label PdII_ArX Ar-Pd(II)-X (L_n) Deprot_label Base-mediated Deprotonation PdII_ArX->Deprot_label + HNR'R'' - HX PdII_Amido Ar-Pd(II)-NR'R'' (L_n) RE_label Reductive Elimination PdII_Amido->RE_label OA_label->PdII_ArX Ar-X RE_label->Pd0 Ar-NR'R'' Deprot_label->PdII_Amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds.[5] Historically, these reactions demanded harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper.[6] However, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or an amino acid, which allows for significantly milder conditions.[6][7]

Mechanism: While still debated, the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1][8]

  • Amine Coordination/Deprotonation: The amine coordinates to the Cu(I) catalyst and is deprotonated to form a copper amide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper amide, generating a Cu(III) species.

  • Reductive Elimination: The Cu(III) complex undergoes reductive elimination to yield the diarylamine product and regenerate the Cu(I) catalyst.[1]

G CuI Cu(I)X Deprot_label Base-mediated Ligand Exchange CuI->Deprot_label + HNR'R'' - HX CuAmide Cu(I)-NR'R'' OA_label Oxidative Addition CuAmide->OA_label CuIII Ar-Cu(III)-(NR'R'') (X) RE_label Reductive Elimination CuIII->RE_label OA_label->CuIII Ar-X RE_label->CuI Ar-NR'R'' Deprot_label->CuAmide

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Summary of Strategies

The selection of a method depends on a balance of factors. The Buchwald-Hartwig amination is often favored for its broad substrate scope and milder conditions, while the Ullmann condensation offers a significant cost advantage due to the use of copper instead of palladium.[1]

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Catalyst Cost Generally lowerHigher
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temp. High (Traditional: >150°C), Milder with modern ligandsMilder (Often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent High-boiling polar (e.g., DMF, Dioxane)Aprotic (e.g., Toluene, Dioxane)
Substrate Scope Favors electron-poor aryl halidesBroad scope, including electron-rich halides

Table based on information from BenchChem.[1]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature for C-N cross-coupling reactions.[1][6] Researchers should perform stoichiometric calculations based on their specific starting materials. For the synthesis of this compound, we will use 4-methoxy-2-methylaniline and bromobenzene as precursors.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum via syringe, add anhydrous toluene. Then, add 4-methoxy-2-methylaniline (1.2 equivalents) and bromobenzene (1.0 equivalent).

  • Reaction: Place the reaction tube in a preheated oil bath at 100-110°C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a suitable method for analysis.[9] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₄H₁₅NOPubChem[3]
Molecular Weight 213.27 g/mol PubChem[3]
SMILES CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2PubChem[3]
InChIKey CYMPUOGZUXAIMY-UHFFFAOYSA-NPubChem[3]
CAS Number 41317-15-1SIELC Technologies[9]
Appearance Off-white solidGeneric

Conclusion

This guide outlines the preliminary study for the synthesis of this compound, focusing on the two most powerful C-N cross-coupling reactions. The Buchwald-Hartwig amination offers a reliable and versatile route with mild conditions and a broad tolerance for functional groups, making it an excellent choice for laboratory-scale synthesis where yield and purity are paramount. For industrial applications where cost is a major driver, optimization of a modern Ullmann condensation protocol could provide a more economical pathway. The successful synthesis and purification of this diarylamine intermediate pave the way for its use in the development of novel materials and biologically active compounds.

References

  • Guillou, S. & Gabillet, S. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling.
  • BenchChem (2025). Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.
  • BenchChem (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
  • ResearchGate (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination.
  • Wikipedia (n.d.). Ullmann condensation.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ResearchGate (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation.
  • ResearchGate (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
  • PubChem (n.d.). This compound. Available at: [Link]

  • SIELC Technologies (2018). This compound.
  • Google Patents (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • NIH (n.d.). 4-Methoxy-N-phenylaniline. Available at: [Link]

  • GSRS (n.d.). This compound. Available at: [Link]

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Discovery and history of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-methoxy-2-methyl-N-phenylaniline: Synthesis, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound, a diarylamine of significant interest in various chemical and pharmaceutical domains. As a senior application scientist, the aim is to deliver not just a compilation of data, but a synthesized narrative grounded in established chemical principles and experimental evidence. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's history, synthesis, physicochemical properties, and its current and potential applications.

Introduction and Historical Context

This compound, also known by synonyms such as 2-methyl-4-methoxydiphenylamine, is an aromatic amine with the chemical formula C14H15NO[1][2]. Its structure features a phenyl group and a 4-methoxy-2-methylphenyl group linked by a secondary amine. Diarylamines as a class are prevalent scaffolds in medicinal chemistry and materials science due to their unique electronic and structural properties[3][4].

While the specific discovery of this compound is not prominently documented in seminal historical papers, its emergence is intrinsically linked to the development of synthetic methodologies for C-N bond formation. The late 19th and early 20th centuries saw the advent of reactions like the Ullmann condensation, which provided the initial routes to such diarylamines, albeit under harsh conditions[5]. The subsequent development of more efficient and milder palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination in the 1990s, revolutionized the synthesis of these compounds, making them more accessible for research and industrial applications[6][7]. The availability of its precursor, 4-methoxy-2-methylaniline (m-cresidine), has also been crucial for its synthesis and exploration[8].

Synthesis of this compound

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the C-N bond between an aniline and an aryl halide. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the synthesis of aryl amines due to its high efficiency and broad substrate scope[6][9].

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Reaction_Vessel Reaction Mixture 4-methoxy-2-methylaniline->Reaction_Vessel Bromobenzene Bromobenzene Bromobenzene->Reaction_Vessel Pd_catalyst Pd(OAc)2 / Ligand (e.g., XPhos) Pd_catalyst->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Heat

Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-2x mol% relative to Pd), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reactants and Solvent: Under the inert atmosphere, add 4-methoxy-2-methylaniline (1.0 equivalent), the aryl halide (e.g., bromobenzene or iodobenzene, 1.1 equivalents), and an anhydrous solvent such as toluene.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds[5][10]. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a viable synthetic route.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Reaction_Vessel Reaction Mixture 4-methoxy-2-methylaniline->Reaction_Vessel Iodobenzene Iodobenzene Iodobenzene->Reaction_Vessel Cu_catalyst CuI Cu_catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF or Nitrobenzene) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product High Temperature

Caption: Ullmann condensation workflow for the synthesis of this compound.

A Chinese patent describes a synthetic method for 2-methyl-4-methoxydiphenylamine which involves a copper-catalyzed reaction followed by decarboxylation[11].

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature[2][12]. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C14H15NO[1][2]
Molar Mass 213.27 g/mol [13]
Melting Point 80-83 °C[1][2]
Boiling Point 171 °C at 4 mmHg[1]
Density 1.089 g/cm³ (predicted)[1]
Flash Point 140.1 °C[1][2]
CAS Number 41317-15-1[13]
Appearance White to off-white solid[2][12]

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. PubChem provides spectral information, including 1D NMR and mass spectrometry data[13].

Applications

This compound is a versatile intermediate with applications in several industries.

  • Dyes and Pigments: It serves as a crucial intermediate in the synthesis of pressure-sensitive dyes[1][2].

  • Pharmaceuticals: This compound is a building block in the synthesis of various pharmaceutical drugs, including antihistamines, antidepressants, and antipsychotic medications[12]. Its precursor, 4-methoxy-2-methylaniline, is used in the synthesis of compounds with antitubulin properties for anticancer research[8]. The diarylamine scaffold is present in several commercial drugs like imatinib and dasatinib[3].

  • Agrochemicals: It is used as an intermediate in the production of herbicides, fungicides, and insecticides[12].

  • Polymers and Lubricants: It acts as a stabilizer in polymers and plastics, preventing degradation from heat, light, and oxygen. Additionally, it is used as an antioxidant in rubber and as a corrosion inhibitor in lubricants[12].

Biological Significance and Potential

While specific biological studies on this compound are not widely published, the broader class of diarylamines exhibits a wide range of pharmacological activities[3][4].

  • Anticancer Activity: Many diarylamine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines[3][4]. Some have shown to act as tubulin polymerization inhibitors[4]. The structural similarity of this compound to these active compounds suggests it could be a valuable scaffold for the development of new anticancer agents.

  • Antioxidant Activity: Synthetic diarylamines have been investigated for their antioxidant properties, with some showing the ability to protect against mitochondrial lipid peroxidation[14][15]. The electron-donating methoxy group in this compound may contribute to its potential as an antioxidant.

Potential Signaling Pathway Involvement:

Given that some diarylamines act as kinase inhibitors (e.g., imatinib), it is plausible that derivatives of this compound could interact with various signaling pathways involved in cell proliferation and survival. For instance, they could potentially inhibit receptor tyrosine kinases (RTKs) or downstream signaling components.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a diarylamine derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, once reliant on harsh classical methods, is now readily achievable through modern palladium-catalyzed reactions. With applications spanning from dye manufacturing to the synthesis of potentially life-saving pharmaceuticals, the importance of this diarylamine is clear. Future research into its specific biological activities and the development of novel derivatives holds significant promise for advancements in medicine and materials science.

References

  • This compound. ChemBK. (2024-04-09). [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC - PubMed Central. (2022-07-12). [Link]

  • 4-Methoxy-2-Methyldiphenylamine: Properties, Applications, and Uses. (2023-04-04). [Link]

  • 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT). Mallak Specialties Pvt Ltd. [Link]

  • Synthesis and biological evaluation of diarylamines with antitumor activity | Request PDF. ResearchGate. (2025-08-09). [Link]

  • Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. PubMed. [Link]

  • This compound | C14H15NO | CID 162461. PubChem. [Link]

  • This compound. SIELC Technologies. (2018-02-16). [Link]

  • Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. PubMed. [Link]

  • In vitro cytotoxic activities of the diarylamine guided diamide derivatives B1-13. ResearchGate. [Link]

  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178. PubChem. [Link]

  • This compound. gsrs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Ullmann condensation. Wikipedia. [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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A Technical Guide to the Basic Characteristics of Substituted N-Phenylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted N-phenylanilines, also known as diphenylamines, represent a versatile class of aromatic amines with a core structure consisting of an amine group attached to two phenyl rings. The strategic placement of various substituents on these phenyl rings allows for the fine-tuning of their physicochemical and electronic properties, leading to a broad spectrum of applications in medicinal chemistry, materials science, and industrial processes. This guide provides an in-depth exploration of the fundamental characteristics of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties

The parent compound, N-phenylaniline (diphenylamine), is a colorless solid, though commercial samples may appear yellow due to oxidation.[1][2] It is soluble in many organic solvents and moderately soluble in water.[1] The introduction of substituents onto the phenyl rings can significantly alter these basic properties.

Impact of Substituents on Physical Properties

The nature of the substituent profoundly influences the molecule's polarity, melting point, boiling point, and solubility. For instance, the presence of a long-chain alkyl group like heptyl in 4-heptyl-N-phenylaniline increases its lipophilicity compared to the methoxy group in 4-methoxy-N-phenylaniline.[3] This difference in functionality also affects their molecular weight and other physicochemical parameters.[3]

A comparative table of the physicochemical properties of unsubstituted and two substituted N-phenylanilines is presented below:

PropertyN-Phenylaniline (Diphenylamine)4-Heptyl-N-phenylaniline4-Methoxy-N-phenylaniline
Molecular Formula C₁₂H₁₁N[1]C₁₉H₂₅N[3]C₁₃H₁₃NO[3]
Molar Mass 169.23 g/mol [1]267.41 g/mol [3]199.25 g/mol [3]
Appearance White, off-white solid[1]Not specifiedColorless crystals or White solid[3]
Melting Point 53 °C[1]Not available104-106 °C[3]
Boiling Point 302 °C[1]Not availableNot available
Water Solubility 0.03%[1]Not specifiedNot specified
Conformational Analysis

The N-phenylaniline molecule is non-planar. The two phenyl rings are not in the same plane, and the angle between them, known as the dihedral angle, is a key structural feature. For example, in 4-methoxy-N-phenylaniline, the dihedral angle between the two benzene rings is 59.9(2)°.[3] Substituents on the phenyl rings can influence this dihedral angle as well as the out-of-plane angle of the amino group relative to the benzene ring.[4]

Electronic Properties and Substituent Effects

The electronic nature of substituents dramatically alters the electron density distribution within the N-phenylaniline scaffold, thereby influencing its reactivity, basicity, and spectroscopic properties. These effects can be broadly categorized as inductive and resonance effects.[5]

Inductive and Resonance Effects
  • Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds. Electronegative substituents pull electron density away from the aromatic ring (electron-withdrawing), while alkyl groups tend to donate electron density (electron-donating).[5]

  • Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring through resonance, which is often a stronger effect than their inductive withdrawal.[5]

The interplay of these effects determines the overall electronic character of the substituted N-phenylaniline.

Caption: Influence of substituent effects on the properties of N-phenylaniline.

Effect on Basicity

The basicity of the amino group in N-phenylaniline is significantly influenced by substituents.

  • Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton, thus increasing basicity.[6] For example, the pKa of p-methylaniline (toluidine) is higher than that of aniline.[6]

  • Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic.[6] For instance, the pKa of p-nitroaniline is significantly lower than that of aniline.[6]

Quantum chemical calculations have shown a good correlation between the Hammett constants of substituents and the pKa of the amino group in substituted anilines.[4]

Synthesis of Substituted N-Phenylanilines

Several synthetic methodologies are employed to prepare substituted N-phenylanilines. The choice of method often depends on the desired substitution pattern and the nature of the substituents.

Ullmann Condensation

A widely used and effective method for the synthesis of N-phenylanilines is the Ullmann condensation.[3] This reaction typically involves the coupling of an aniline derivative with an aryl halide in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of 4-Methoxy-N-phenylaniline via Ullmann Condensation[3]
  • Reactants: A mixture of 4-methoxyaniline (p-anisidine) and bromobenzene is prepared.

  • Base: Anhydrous potassium carbonate is added as the base.

  • Catalyst: A copper-based catalyst is introduced.

  • Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene is used.

  • Reaction Conditions: The mixture is heated at an elevated temperature for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method offers a broader substrate scope and generally proceeds under milder conditions compared to the Ullmann condensation.

Buchwald_Hartwig_Workflow start Start reactants Aryl Halide/Triflate + Amine start->reactants reaction Reaction Mixture in Solvent reactants->reaction catalyst_system Palladium Precatalyst + Ligand + Base catalyst_system->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Quenching & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Substituted N-Phenylaniline purification->product end End product->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

Applications in Drug Development and Materials Science

The tunable properties of substituted N-phenylanilines make them valuable scaffolds in various scientific and industrial fields.

Medicinal Chemistry

Substituted N-phenylanilines are key structural motifs in many biologically active compounds. Their ability to modulate enzyme activity and receptor binding has led to their use in the development of:

  • Anti-inflammatory Agents: Certain N-(4-substituted phenyl)glycine derivatives have shown promising anti-inflammatory activity.[7]

  • Anticancer Agents: The core structure is found in several kinase inhibitors used in cancer therapy.

  • Antimicrobial Agents: Derivatives have been investigated for their potential as antibacterial and antifungal agents.

The synthesis of fluorinated phenylalanines, which can be incorporated into peptides, is an active area of research with applications in drug development and PET imaging.[8][9]

Materials Science

In the realm of materials science, substituted N-phenylanilines are utilized for their electronic and antioxidant properties.

  • Organic Electronics: Diphenylamine derivatives are being explored as n-type organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10][11] The introduction of substituents can tune the energy levels (HOMO/LUMO) of the molecules, which is crucial for efficient charge transport.[11]

  • Antioxidants: Diphenylamine and its derivatives are widely used as industrial antioxidants to prevent the degradation of various materials, such as polymers and rubbers.[1][12] The secondary amine group plays a crucial role in their antioxidant activity by reacting with peroxyl radicals.[12][13] They function as chain-breaking antioxidants.[14]

Catalysis

N-phenylaniline derivatives can also serve as ligands in organometallic catalysis. The steric and electronic properties of these ligands can be precisely modified to control the stability and activity of metal complexes in reactions such as cross-coupling and polymerization.[15] The strategic selection of aniline-derived ligands is paramount in designing efficient and robust catalysts.[15]

Conclusion

Substituted N-phenylanilines are a fascinating and highly versatile class of compounds. The ability to systematically modify their structure through the introduction of various substituents provides a powerful tool for tuning their physicochemical, electronic, and biological properties. This adaptability has led to their widespread use in drug discovery, the development of advanced materials for organic electronics, and as crucial components in industrial applications such as antioxidants and catalyst ligands. A thorough understanding of the fundamental characteristics of these molecules is essential for researchers and scientists seeking to harness their potential in creating novel and improved technologies.

References

  • A Comparative Structural Analysis: 4-Heptyl-N-phenylaniline and 4-Methoxy-N-phenylaniline - Benchchem. (n.d.).
  • Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. (n.d.).
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines - OUCI. (n.d.).
  • Diphenylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis - NIH. (2022). Retrieved from [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • N-phenylaniline - ChemBK. (n.d.). Retrieved from [Link]

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of Substituents on the Basicity of Anilines - YouTube. (2020). Retrieved from [Link]

  • A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands - Benchchem. (n.d.).
  • N-methyl-N-phenylaniline - ChemSynthesis. (n.d.). Retrieved from [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. (2019). Retrieved from [Link]

  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. (n.d.). Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • N,2,5-trimethyl-N-phenylaniline - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]

  • A New Route to Fullerene Substituted Phenylalanine Derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem. (n.d.). Retrieved from [Link]

  • on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Diphenylamine: An unusual antioxidant - ResearchGate. (n.d.). Retrieved from [Link]

  • Diphenylamine: an unusual antioxidant - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Evaluation of antioxidant activity of aniline and polyaniline | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (n.d.). Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (2024). Retrieved from [Link]

  • New n-Type Organic Semiconductors: Synthesis, Single Crystal Structures, Cyclic Voltammetry, Photophysics, Electron Transport, a - Werner Kaminsky. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Properties of a New Spirophotochromic Molecule - MDPI. (2024). Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed. (2024). Retrieved from [Link]

  • New n-type organic semiconductors: synthesis, single crystal structures, cyclic voltammetry, photophysics, electron transport, and electroluminescence of a series of diphenylanthrazolines - PubMed. (2003). Retrieved from [Link]

  • Electronic Interactions of n-Doped Perylene Diimide Groups Appended to Polynorbornene Chains: Implications for Electron Transport in Organic Electronics - PubMed. (2017). Retrieved from [Link]

  • (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). Retrieved from [Link]

  • n-Type Organic Semiconductors in Organic Electronics | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Methodological & Application

Ullmann condensation for 4-methoxy-2-methyl-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ullmann Condensation for the Synthesis of 4-methoxy-2-methyl-N-phenylaniline

Authored by: Gemini, Senior Application Scientist

Publication Date: January 5, 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound via the copper-catalyzed Ullmann condensation. This valuable diarylamine serves as a crucial intermediate in the development of pharmaceuticals and advanced materials.[1][2] This document moves beyond a simple recitation of steps to explore the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions. It is designed for researchers, scientists, and drug development professionals seeking to implement and optimize C-N cross-coupling reactions. Included are detailed protocols, a guide to reaction optimization, troubleshooting advice, and visualizations of the catalytic cycle and experimental workflow to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of the Ullmann Condensation

The formation of a carbon-nitrogen (C-N) bond between two aromatic rings is a fundamental transformation in modern organic synthesis. The resulting diarylamine scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[3] The Ullmann condensation, a copper-promoted cross-coupling reaction, represents one of the oldest and most reliable methods for achieving this transformation.[4][5]

Historically, the Ullmann reaction was notorious for requiring harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder in high-boiling polar solvents.[6] These conditions limited the reaction's scope and functional group tolerance. However, the last few decades have seen a renaissance of the Ullmann condensation, driven by the development of sophisticated ligand-accelerated catalytic systems.[7][8] These modern protocols employ soluble copper(I) salts in combination with chelating ligands, which dramatically lower the activation energy and allow the reaction to proceed under much milder conditions, thereby broadening its applicability.[7][9]

This guide focuses on the synthesis of this compound, a specific and important diarylamine, by coupling 4-methoxy-2-methylaniline with an aryl halide.

Mechanistic Insights and Component Rationale

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The modern, ligand-assisted Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Amine Coordination and Deprotonation: The aniline starting material coordinates to the ligated Cu(I) complex. In the presence of a base, the amine is deprotonated to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) amide complex. This is typically the rate-limiting step and results in the formation of a transient, high-energy Cu(III) intermediate.[5][10]

  • Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-N bond of the diarylamine product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[9][11]

Ullmann_Condensation_Mechanism cluster_cycle Cu_I_L L-Cu(I)-X Cu_I_Amide L-Cu(I)-NHR¹ Cu_I_L->Cu_I_Amide Amine R¹-NH₂ + Base Amine->Cu_I_Amide Coordination & Deprotonation ArylHalide R²-X Cu_III_Intermediate L-Cu(III)(R²)(NHR¹)(X) ArylHalide->Cu_III_Intermediate Product R¹-NH-R² (Diarylamine) Cu_I_Amide->Cu_III_Intermediate Oxidative Addition Cu_I_Amide->Cu_III_Intermediate Cu_III_Intermediate->Cu_I_L Regeneration of Catalyst Cu_III_Intermediate->Cu_I_L Cu_III_Intermediate->Product Reductive Elimination

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N cross-coupling reaction.

Rationale for Reagent Selection

The success of the synthesis hinges on the judicious selection of each component.

  • Copper Source: Copper(I) salts, particularly copper(I) iodide (CuI), are highly effective and commonly used.[12] Cu(I) is the active catalytic species that enters the oxidative addition step. While Cu(II) sources can be used, they require in-situ reduction, which can complicate the reaction.

  • Aryl Halide: The reactivity of the aryl halide follows the trend I > Br >> Cl.[6] Aryl iodides are the most reactive due to the weaker C-I bond, allowing for milder reaction conditions. For this synthesis, iodobenzene or bromobenzene are excellent choices to couple with 4-methoxy-2-methylaniline.

  • Ligand: This is arguably the most critical component in modern Ullmann reactions.[7] Ligands serve to:

    • Solubilize the copper salt in organic solvents.

    • Prevent catalyst agglomeration and deactivation.

    • Modulate the electronic properties of the copper center, facilitating oxidative addition and reductive elimination. Commonly used, effective ligands include N,N- or N,O-chelating molecules like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or amino acids such as L-proline and N-methylglycine.[7][8][13]

  • Base: A base is required to deprotonate the aniline, forming the nucleophilic amide species. The choice of base is important; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and effective.[12][14] K₃PO₄ is often a good starting point due to its balance of strength and solubility.

  • Solvent: The solvent must be able to dissolve the reactants and catalyst system and remain stable at the required reaction temperature. High-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dioxane, or Toluene are standard choices.[6][12] It is crucial to use anhydrous (dry) solvents, as water can lead to catalyst deactivation and competing hydrolysis of the aryl halide.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-methoxy-2-methylaniline and iodobenzene.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Mass/Volume
4-Methoxy-2-methylaniline137.185.01.0686 mg
Iodobenzene204.016.01.21.22 g (0.67 mL)
Copper(I) Iodide (CuI)190.450.250.0548 mg
L-Proline115.130.500.1058 mg
Potassium Phosphate (K₃PO₄), anhydrous212.2710.02.02.12 g
Anhydrous Dioxane---15 mL
Ethyl Acetate (for workup)---~100 mL
Brine (for workup)---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
Silica Gel (for chromatography)---As needed
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-2-methylaniline (686 mg, 5.0 mmol), copper(I) iodide (48 mg, 0.25 mmol), L-proline (58 mg, 0.50 mmol), and anhydrous potassium phosphate (2.12 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous dioxane (15 mL) via syringe, followed by iodobenzene (0.67 mL, 6.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting aniline is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts and copper catalyst. Wash the Celite pad with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate) to afford this compound as a pure solid or oil.

Optimization and Workflow

Optimizing an Ullmann coupling often involves screening several parameters to maximize yield and minimize side products.[12][14]

Key Optimization Parameters
ParameterVariables to ScreenExpected Impact and Rationale
Catalyst CuI, CuBr, Cu₂O, Cu(OAc)₂Cu(I) sources are generally more active. Screening different sources can identify the most efficient catalyst for the specific substrate combination.[15]
Ligand L-Proline, N-Methylglycine, 1,10-PhenanthrolineThe ligand is crucial.[13] Amino acids are cost-effective and robust, while diamine ligands can sometimes offer higher reactivity at lower temperatures. The optimal ligand is highly substrate-dependent.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Base strength and solubility affect the rate of amine deprotonation. Cs₂CO₃ is more soluble and a stronger base, often accelerating the reaction, but is more expensive. K₃PO₄ is a reliable and effective choice.[12]
Solvent Dioxane, Toluene, DMF, DMSOThe solvent's polarity and boiling point are key. Toluene is less polar, while DMF and DMSO are highly polar and can sometimes accelerate the reaction but make workup more challenging.[6][12]
Temperature 80 °C, 100 °C, 120 °CHigher temperatures increase the reaction rate but can also lead to decomposition or side reactions. The optimal temperature provides a good reaction rate without significant product degradation.[12]
Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Add Solids to Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill x3) setup->inert add_liquids 3. Add Liquids (Solvent, Aryl Halide) inert->add_liquids react 4. Reaction (Heat & Stir @ 100°C) add_liquids->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Workup (Cool, Dilute, Filter) monitor->workup Complete extract 7. Extraction (EtOAc, H₂O, Brine) workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Column Chromatography) dry->purify product Pure Product (4-methoxy-2-methyl -N-phenylaniline) purify->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting and Safety Precautions

Common IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (reagents not dry, poor quality CuI).2. Temperature too low.3. Ineffective ligand/base combination.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.2. Increase temperature in 10-20 °C increments.3. Screen alternative ligands and bases (see optimization table).[12]
Side Product Formation 1. Homocoupling of the aryl halide.2. Reaction temperature too high causing decomposition.1. Ensure a slight excess of the amine is not used; use a slight excess of the aryl halide as prescribed.2. Lower the reaction temperature.
Difficult Purification 1. Residual copper in the organic phase.2. Streaking on TLC plate.1. Wash the organic layer with a dilute aqueous ammonia solution during workup to chelate and remove copper salts.2. Add a small amount of triethylamine (1%) to the chromatography eluent.
Safety
  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Aryl Halides (Iodobenzene): Harmful if swallowed or inhaled. Handle with care.

    • Anilines: Toxic and can be absorbed through the skin. Avoid direct contact.

    • Solvents (Dioxane): Dioxane is a suspected carcinogen and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

    • Bases (K₃PO₄): Caustic. Avoid creating dust.

  • Procedure: The reaction is performed under an inert atmosphere at elevated temperatures. Ensure the reaction vessel is properly sealed and secured.

References

  • Ullmann reaction | PPTX - Slideshare. (n.d.).
  • Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. (n.d.). ResearchGate.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
  • Copper‐Catalyzed the N‐arylation of Various Anilines 5 with... (n.d.). ResearchGate.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. (2014). Chemistry.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. (n.d.). TCI AMERICA.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). In Books.
  • New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. (n.d.). Benchchem.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI.
  • 4-Methoxy-2-methylaniline|High-Purity Research Chemical. (n.d.). Benchchem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines. (n.d.). ResearchGate.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (n.d.). Google Patents.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. (n.d.). Benchchem.
  • Mechanism of the Ullmann Condensation. (n.d.). The Journal of Organic Chemistry.

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Application Note & Protocol: Synthesis and Characterization of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-methoxy-2-methyl-N-phenylaniline, a diarylamine compound with potential applications in medicinal chemistry and materials science. The described methodology is based on the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step procedure from reagent preparation to product characterization. The protocol emphasizes not only the "how" but also the "why" behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All procedural steps are supported by authoritative literature to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Diaryl-amines

Substituted diarylamines, such as this compound, are prevalent structural motifs in a wide array of functional molecules. They are integral to the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and agricultural chemicals. The precise arrangement of substituents on the aromatic rings allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.

The synthesis of such molecules has been revolutionized by palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, stands out for its high efficiency, functional group tolerance, and broad substrate scope, making it the method of choice for constructing the C-N bond in diarylamines. This protocol details the application of this powerful reaction for the specific synthesis of this compound.

Reaction Principle: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The reaction proceeds through a catalytic cycle that involves the palladium catalyst in various oxidation states.

A simplified representation of the catalytic cycle is as follows:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Amine Coordination & Deprotonation PdII->LigandEx + HNR'R'' - HX (Base) AmideComplex Ar-Pd(II)-NR'R'' LigandEx->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim Forms C-N bond RedElim->Pd0 + Ar-NR'R''

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-5-methoxytoluene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the desired diarylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.

Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. It is recommended to perform a smaller test reaction if this is the first attempt.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (1 mmol scale)Supplier (Example)Notes
2-Bromo-5-methoxytolueneC₈H₉BrO201.06201 mg (1.0 mmol)Sigma-AldrichAryl halide component.
AnilineC₆H₇N93.13112 mg, 110 µL (1.2 mmol)Sigma-AldrichAmine component. Use freshly distilled aniline for best results.
Palladium(II) AcetatePd(OAc)₂224.502.2 mg (0.01 mmol, 1 mol%)Strem ChemicalsCatalyst precursor.
RuPhosC₃₀H₄₅OP460.656.9 mg (0.015 mmol)Sigma-AldrichBuchwald ligand.
Sodium tert-butoxideNaOtBu96.10135 mg (1.4 mmol)Acros OrganicsBase. Highly hygroscopic; handle in a glovebox or quickly in air.
TolueneC₇H₈92.145 mLFisher ScientificAnhydrous, de-gassed solvent is required.
Equipment
  • 10 mL oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis:

Synthesis_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Reaction Setup (Schlenk Flask) A->B Add reagents C 3. Reaction Execution (Heating & Stirring) B->C Heat to 100 °C D 4. Reaction Quench & Workup C->D Cool to RT, add water E 5. Purification (Column Chromatography) D->E Extract with EtOAc F 6. Product Characterization E->F Isolate pure product

Figure 2: General workflow for the synthesis of this compound.

1. Reaction Setup (Under Inert Atmosphere):

  • Place an oven-dried 10 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
  • To the flask, add palladium(II) acetate (2.2 mg, 0.01 mmol), RuPhos (6.9 mg, 0.015 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Causality: The ligand (RuPhos) is added in slight excess to the palladium to ensure the formation of the active catalytic species. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline.
  • Seal the flask with a septum.
  • Add anhydrous, degassed toluene (5 mL) via syringe.
  • Add 2-bromo-5-methoxytoluene (201 mg, 1.0 mmol).
  • Finally, add aniline (110 µL, 1.2 mmol) via syringe. Causality: A slight excess of the amine is used to ensure complete consumption of the limiting aryl bromide.

2. Reaction Execution:

  • Ensure the flask is securely sealed and place it in a preheated oil bath or heating block at 100 °C.
  • Stir the reaction mixture vigorously for 12-24 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a dilute sample by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate. A suitable eluent system is 9:1 Hexanes:Ethyl Acetate. The product should be more nonpolar than the aniline starting material.

3. Workup and Extraction:

  • Once the reaction is complete (as indicated by TLC, showing consumption of the starting bromide), remove the flask from the heat and allow it to cool to room temperature.
  • Quench the reaction by carefully adding 10 mL of deionized water.
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).
  • Combine the organic layers and wash with brine (1 x 20 mL).
  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

4. Purification:

  • The crude product will be a dark oil or solid. Purify the crude material by flash column chromatography on silica gel.
  • Column preparation: Use a glass column packed with silica gel in hexanes.
  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.
  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes). The exact gradient may need to be optimized based on TLC analysis.
  • Collect the fractions containing the pure product (identified by TLC).
  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.3 (m, 2H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~6.7-6.8 (m, 3H, Ar-H), 3.75 (s, 3H, -OCH₃), 2.15 (s, 3H, -CH₃). The N-H proton may appear as a broad singlet around 5.5-6.0 ppm.
¹³C NMR (100 MHz, CDCl₃)Expected peaks in the aromatic region (110-160 ppm), a peak for the methoxy carbon (~55 ppm), and a peak for the methyl carbon (~18 ppm).
Mass Spec. (ESI+)m/z calculated for C₁₄H₁₅NO: 213.1154. Found: [M+H]⁺ = 214.1227.
Appearance Off-white to pale yellow solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Palladium(II) Acetate: Toxic and an irritant. Avoid inhalation and contact with skin.

    • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • Aniline: Toxic and a suspected carcinogen. Readily absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Torrente, E., & Ribas, X. (2021). The Mechanism of the Buchwald-Hartwig Amination. Angewandte Chemie International Edition, 60(15), 8036-8051. [Link]

Application Notes and Protocols for the Use of 4-methoxy-2-methyl-N-phenylaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of 4-methoxy-2-methyl-N-phenylaniline in Azo Dye Synthesis

This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-to-nitrogen double bond (-N=N-), constitute the largest and most diverse group of synthetic colorants.[1] The specific molecular structure of this compound, featuring a methoxy and a methyl group on one of the phenyl rings, offers unique opportunities to fine-tune the chromophoric properties of the resulting dyes. These substituents can influence the electron density of the aromatic system, thereby affecting the color, lightfastness, and other critical properties of the final dye molecule. This guide provides detailed protocols for the utilization of this compound in the synthesis of azo dyes, covering the essential steps of diazotization and azo coupling, along with methods for purification and characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.27 g/mol
CAS Number 41317-15-1
Appearance Not specified, typically a solid
Melting Point 80-83°C
Boiling Point 171 °C / 4mmHg

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Precautionary Measures:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

  • Hygiene: Wash hands thoroughly after handling.

Core Synthetic Pathway: From Amine to Azo Dye

The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence: diazotization followed by azo coupling.

Diagram of the General Synthesis Workflow

Azo_Dye_Synthesis_Workflow cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Purification Amine This compound Reagents_D NaNO₂ / HCl (aq) 0-5 °C Amine->Reagents_D Reacts with Diazonium Diazonium Salt Solution Reagents_D->Diazonium Forms Coupling_Agent Coupling Agent (e.g., Phenol, Aniline derivative) Diazonium->Coupling_Agent Reacts with Azo_Dye Crude Azo Dye Coupling_Agent->Azo_Dye Forms Purification_Method Filtration & Recrystallization Azo_Dye->Purification_Method Purified by Pure_Azo_Dye Purified Azo Dye Purification_Method->Pure_Azo_Dye Yields Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling (with Phenol) Amine Ar-NH₂ NitrousAcid + HONO DiazoniumIon Ar-N₂⁺ DiazoniumIon_c Ar-N₂⁺ DiazoniumIon->DiazoniumIon_c Electrophilic Aromatic Substitution Phenol + Ar'-OH AzoDye Ar-N=N-Ar'-OH

Caption: Simplified mechanism of diazotization and azo coupling.

Conclusion

This compound is a versatile intermediate for the synthesis of a wide range of azo dyes. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to create novel colorants. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for achieving high yields and purity. The characterization techniques outlined are essential for confirming the structure and properties of the final products, paving the way for their application in various scientific and industrial fields.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Azo coupling. Available from: [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • Chemistry LibreTexts. Making an Azo Dye from Phenol. Available from: [Link]

  • Scribd. Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Available from: [Link]

  • Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Al-Adilee, K. J., & Al-Amery, K. F. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Education for Pure Science-University of Thi-Qar, 12(2), 1-8.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from a university chemistry lab manual source.
  • Lubs, H. A. (1955). The Chemistry of Synthetic Dyes and Pigments.
  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Gordon, P. F., & Gregory, P. (1983). Organic Chemistry in Colour. Springer-Verlag.

Sources

Application Notes & Protocols: 4-methoxy-2-methyl-N-phenylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diphenylamine Scaffold and the Potential of 4-methoxy-2-methyl-N-phenylaniline

The diphenylamine (DPA) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2] Prominent examples include Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Diclofenac and Mefenamic acid.[1] this compound, a specifically substituted DPA, represents a versatile building block for the synthesis of novel bioactive molecules. Its unique arrangement of a methoxy and a methyl group on one of the phenyl rings allows for fine-tuning of steric and electronic properties, which is critical for optimizing interactions with biological targets.[3]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for anticancer agents and kinase inhibitors. We will explore its synthesis, mechanisms of action, and provide detailed protocols for its preparation and subsequent biological evaluation.

Physicochemical Properties

A summary of the key computed properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO[4]
Molecular Weight 213.27 g/mol [4]
XLogP3 3.8[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]

Synthesis of this compound

The synthesis of this compound typically involves a carbon-nitrogen (C-N) cross-coupling reaction. The Ullmann condensation or the Buchwald-Hartwig amination are common strategies. These reactions couple an aryl halide with an aniline derivative. For instance, 4-methoxy-2-methylaniline can be coupled with an aryl halide like bromobenzene, or aniline can be coupled with an appropriately substituted aryl halide. A patented method involves the reaction of 2-methyl-4-aminoanisole with o-chlorobenzoic acid, followed by decarboxylation, showcasing a specific industrial approach.[5]

The general workflow for synthesis is outlined below. The choice of catalyst (typically copper or palladium-based), base, and solvent is crucial for achieving high yields and purity.[5][6]

Synthesis_Workflow Aniline 4-methoxy-2-methylaniline Catalyst Catalyst (e.g., CuI, Pd(OAc)₂) ArylHalide Bromobenzene Workup Aqueous Workup & Extraction Catalyst->Workup Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene, DMF) Heat Heat (80-120°C) Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The utility of this scaffold is primarily demonstrated in the development of targeted therapies, particularly in oncology.

Precursor for Anticancer Agents with Antitubulin Activity

Derivatives synthesized from 4-methoxy-2-methylaniline (a direct precursor to our title compound) have shown significant potential as antimitotic agents.[7] These compounds function by inhibiting the assembly of tubulin into microtubules.[7] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action: By binding to tubulin (often at the colchicine-binding site), these agents prevent its polymerization. This disruption of microtubule dynamics leads to a loss of cellular microtubules, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[7] A key advantage of some of these derivatives is their ability to remain effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel, often due to the overexpression of P-glycoprotein (Pgp).[7]

Scaffold for Kinase Inhibitor Development

Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The diphenylamine scaffold is a "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Research has shown that aniline-based compounds, including those with ortho-methoxy aniline motifs similar to this compound, can serve as potent and selective kinase inhibitors. For example, derivatives have been identified as inhibitors of Casein Kinase 2, Subunit Alpha (CSNK2A), a kinase involved in cell growth and proliferation.[8] The strategic placement of the methoxy and methyl groups on the aniline ring can be exploited to achieve selectivity and potency against specific kinase targets.[8][9]

Screening_Cascade cluster_discovery Drug Discovery & Development Pipeline cluster_secondary Mechanism of Action (MoA) Studies Synthesis Synthesis of MMPA Derivatives PrimaryScreen Primary Screen (e.g., NCI-60 Cell Line Panel) Synthesis->PrimaryScreen HitID Hit Identification (Potent Compounds) PrimaryScreen->HitID TubulinAssay Tubulin Polymerization Assay HitID->TubulinAssay Antimitotic Hits KinaseAssay Kinase Inhibition Assay HitID->KinaseAssay Kinase Inhibitor Hits LeadOpt Lead Optimization (Structure-Activity Relationship) TubulinAssay->LeadOpt KinaseAssay->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Sources

Application Notes and Protocols for 4-methoxy-2-methyl-N-phenylaniline Derivatives with Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted N-Phenylanilines

The N-phenylaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on either phenyl ring can profoundly influence the molecule's three-dimensional conformation, electronic properties, and ultimately, its interaction with biological targets. The 4-methoxy-2-methyl-N-phenylaniline moiety, in particular, has emerged as a key building block for the development of potent pharmacological agents, notably in the realm of oncology.[1][2]

Derivatives of 4-methoxy-2-methylaniline have demonstrated significant antiproliferative effects against various cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as microtubule dynamics and protein kinase signaling. This guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of this promising class of compounds, intended for researchers and drug development professionals.

Synthetic Strategies for this compound Derivatives

The construction of the core N-phenylaniline structure is typically achieved through cross-coupling reactions that form the critical C-N bond. The two most powerful and widely employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Diaryl-amines

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of C-N bonds, offering mild reaction conditions and broad substrate scope.[3] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 4-bromo-1-methoxy-3-methylbenzene)

  • Aniline derivative (e.g., aniline)

  • Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs2CO3 - Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), aniline derivative (1.2 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd2(dba)3 (0.015 mmol) and anhydrous toluene (5 mL) to the flask under the inert atmosphere.

  • Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: Ullmann Condensation for N-Arylation of Anilines

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh conditions, modern modifications have made it a more versatile and milder method.[5][6] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 1-iodo-4-methoxy-2-methylbenzene)

  • Aniline derivative (e.g., aniline)

  • Copper catalyst (e.g., CuI - Copper(I) iodide)

  • Ligand (e.g., L-proline or a diamine)

  • Base (e.g., K2CO3 - Potassium carbonate)

  • High-boiling polar solvent (e.g., DMF - Dimethylformamide or DMSO - Dimethyl sulfoxide)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), aniline derivative (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 100-130 °C under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pharmacological Mechanisms of Action

Derivatives of this compound exert their pharmacological effects through various mechanisms, with tubulin polymerization inhibition and kinase inhibition being the most prominent.

Antimitotic Activity via Tubulin Polymerization Inhibition

A significant number of this compound derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]

Signaling Pathway: Tubulin Polymerization and its Inhibition

tubulin_pathway cluster_0 Microtubule Dynamics cluster_1 Pharmacological Intervention cluster_2 Cellular Consequences Tubulin_dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization GTP Microtubules Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->Tubulin_dimers Inhibitor 4-methoxy-2-methyl-N- phenylaniline Derivative Inhibitor->Polymerization Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis csnk2a1_pathway CSNK2A1 CSNK2A1 (Casein Kinase 2) Substrates Downstream Substrates (e.g., Akt, p53) CSNK2A1->Substrates Phosphorylation Cell_Death Apoptosis Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Apoptosis_Inhibition->Cell_Death Inhibitor 4-methoxy-2-methyl-N- phenylaniline Derivative Inhibitor->CSNK2A1 Inhibition

Caption: Inhibition of CSNK2A1 by this compound derivatives can block pro-survival signaling and promote apoptosis.

Pharmacological Evaluation Protocols

A battery of in vitro assays is essential to characterize the pharmacological activity of newly synthesized this compound derivatives.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound dissolved in DMSO

  • Temperature-controlled microplate reader

Step-by-Step Protocol:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to 10%.

  • Aliquot the tubulin solution into a pre-chilled 96-well plate.

  • Add the test compound at various concentrations (typically in a final DMSO concentration of <1%). Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell line, specifically to identify G2/M phase arrest.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Step-by-Step Protocol:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vitro Kinase Inhibition Assay (Example: CSNK2A1)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human CSNK2A1 enzyme

  • Kinase buffer

  • ATP

  • Specific peptide substrate for CSNK2A1

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the CSNK2A1 enzyme.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed.

Compound ID R1 R2 Antiproliferative Activity (GI50, µM) Tubulin Polymerization Inhibition (IC50, µM) Reference
6d H2,4-dichloro0.0015-0.00170.92[6]
5f H2-naphthyl0.011-0.191.0[6]
IIa --Not specified9.4[10]
15b --Not specifiedNot specified[4]

Key SAR Insights:

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens, can enhance potency. [6]* The 4-methoxy-2-methylaniline moiety: This part of the molecule is crucial for binding to the target proteins. The methoxy and methyl groups likely play a role in establishing key interactions within the binding pocket.

  • Stereochemistry: For chiral derivatives, the stereochemistry can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other. [7]

In Vitro ADME-Tox Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery. For this compound derivatives, it is important to evaluate:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes can provide insights into the metabolic fate of the compounds.

  • Cytotoxicity: Evaluation against non-cancerous cell lines is necessary to determine the selectivity of the compounds.

  • Hepatotoxicity: Given that the parent compound, 4-methoxy-2-methylaniline, has been associated with potential hepatotoxicity, it is prudent to assess the potential for liver toxicity of its derivatives. [1]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of pharmacologically active compounds. Their ability to target fundamental cellular processes like cell division and signal transduction makes them attractive candidates for further development, particularly in the field of oncology. The protocols and insights provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of novel derivatives with improved efficacy and safety profiles. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy in relevant disease models.

References

  • Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC - NIH. (URL: [Link])

  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-t[7][4][9]riazolo[1,5-a]pyrimidines - PubMed. (URL: [Link])

  • Cellular pathway involved in Tubulin-polymerization inhibition. - ResearchGate. (URL: [Link])

  • Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI - NIH. (URL: [Link])

  • Schematic diagram of cytoskeleton polymerization and depolymerization... - ResearchGate. (URL: [Link])

  • Diphenylamine | Solubility of Things. (URL: [Link])

  • Schematic diagram of currently reported CSNK2A1 gene and amino acid variants. - ResearchGate. (URL: [Link])

  • Flow diagram describing different binding sites on the tubulin and... - ResearchGate. (URL: [Link])

  • CSNK2A1 Gene - GeneCards | CSK21 Protein. (URL: [Link])

  • CSNK2A1 Gene - Ma'ayan Lab – Computational Systems Biology. (URL: [Link])

  • 4-Methoxy-N-phenylaniline - PMC - NIH. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed. (URL: [Link])

  • Casein kinase 2, alpha 1 - Wikipedia. (URL: [Link])

  • CSNK2A1 - Creative Biolabs Antibody. (URL: [Link])

  • Diphenylamine - Wikipedia. (URL: [Link])

  • This compound | C14H15NO | CID 162461 - PubChem. (URL: [Link])

  • 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline by NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (URL: [Link])

    • Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological) - Inchem.org. (URL: [Link])

  • Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed. (URL: [Link])

  • Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. (URL: [Link])

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. (URL: [Link])

  • Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells - PubMed. (URL: [Link])

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Application Notes and Protocols: Synthesis of Fluoran Dyes Utilizing 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of fluoran-based leuco dyes, specifically employing 4-methoxy-2-methyl-N-phenylaniline as a key precursor. Fluoran dyes are a versatile class of compounds known for their chromogenic properties, transitioning from a colorless or pale-colored state to a deeply colored form upon interaction with an acidic developer.[1][2] This phenomenon is primarily driven by a reversible lactone ring-opening mechanism.[3] While traditionally used in applications like thermal and carbonless copy papers, the unique photochemical properties of novel fluoran derivatives are attracting interest in advanced materials and biomedical imaging.[4][5][6][7] This protocol details a robust synthetic procedure, outlines critical experimental parameters, and discusses methods for the purification and characterization of the resulting dye.

Introduction: The Chemistry and Versatility of Fluoran Dyes

Fluoran dyes are structurally based on a spiro[isobenzofuran-1,9'-xanthen]-3-one core.[8] Their utility as color formers stems from the equilibrium between their colorless lactone form and their colored, zwitterionic quinoid form.[3] The introduction of an acidic environment protonates the lactone, promoting ring cleavage and the formation of an extended conjugated system, which is responsible for the absorption of visible light and thus the appearance of color.[3]

The specific substituents on the xanthene and aniline moieties of the fluoran structure are critical in tuning the final color, lightfastness, and reactivity of the dye.[1] By strategically selecting precursors, a wide spectrum of colors can be achieved. The use of substituted N-phenylanilines, such as this compound, can lead to the formation of dyes with unique hues, potentially in the black or near-infrared spectrum, which are of particular interest for specialized applications.[9][10] This protocol provides a detailed methodology for the synthesis of such a dye, offering a foundational technique for researchers to develop novel fluoran-based compounds for a range of applications, from advanced printing technologies to the development of novel biosensors and imaging agents.[11][12][13]

Reaction Scheme

The synthesis of the target fluoran dye is achieved through the acid-catalyzed condensation of a keto acid, specifically 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid, with this compound.

Fluoran Dye Synthesis keto_acid 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid catalyst Methanesulfonic Acid (CH3SO3H) keto_acid->catalyst aniline This compound aniline->catalyst product Fluoran Dye Product catalyst->product + Heat (Condensation)

Caption: General reaction scheme for the synthesis of a fluoran dye.

Materials and Reagents

ReagentCAS NumberSupplierNotes
This compound41317-15-1e.g., Sigma-AldrichPurity ≥98%
2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid2479-25-6e.g., TCI AmericaPurity ≥98%
Methanesulfonic acid75-75-2e.g., Sigma-AldrichAnhydrous, ≥99.5%
Toluene108-88-3e.g., Fisher ScientificAnhydrous, ACS grade
Sodium Hydroxide (NaOH)1310-73-2e.g., VWRPellets, ACS grade
Isopropanol67-63-0e.g., Fisher ScientificACS grade
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9e.g., Sigma-AldrichFor drying
Deionized WaterN/AIn-houseFor workup
Silica Gel7631-86-9e.g., Sorbent TechnologiesFor column chromatography, 230-400 mesh

Experimental Protocol

This protocol is adapted from established methods for fluoran dye synthesis.[10]

Step 1: Reaction Setup and Condensation
  • Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Methanesulfonic acid is highly corrosive and should be handled with extreme care.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 30 mL of methanesulfonic acid.

  • With gentle stirring, add 5.0 g (0.0159 mol) of 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid to the methanesulfonic acid.

  • Gently warm the mixture to approximately 35-40 °C to facilitate the dissolution of the keto acid. Stir until a clear solution is obtained.

  • Once the keto acid is fully dissolved, allow the solution to cool to room temperature.

  • In a single portion, add 3.4 g (0.0159 mol) of this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

Step 2: Work-up and Isolation
  • Upon completion of the reaction, cautiously pour the reaction mixture into a beaker containing 300 mL of an ice-water mixture. This should be done slowly and with constant stirring.

  • A precipitate of the crude fluoran dye will form.

  • Neutralize the acidic solution by slowly adding a 10% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is between 8 and 9. This step is crucial for the lactonization of the dye.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).

  • Combine the organic layers and wash them with deionized water (2 x 150 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude fluoran dye.

Step 3: Purification
  • The crude product can be purified by recrystallization from a suitable solvent such as isopropanol. Dissolve the crude solid in a minimal amount of hot isopropanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified fluoran dye.

Caption: Workflow for the synthesis and purification of the fluoran dye.

Characterization

The structure and purity of the synthesized fluoran dye should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify key functional groups, such as the characteristic lactone carbonyl stretch.

  • UV-Visible Spectroscopy: The absorption spectrum of the dye should be recorded in both its colorless (in a neutral solvent like acetonitrile) and colored (in the presence of a small amount of acid) forms to determine its chromogenic properties.[3]

  • Chromatography: High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product.

Potential Applications

While the primary application of fluoran dyes has been in the printing industry, novel derivatives synthesized using precursors like this compound may exhibit properties suitable for more advanced applications. The methoxy and methyl substituents can influence the electron density of the aniline ring, potentially shifting the absorption maximum of the colored form to longer wavelengths. This could be advantageous for:

  • Near-Infrared (NIR) Dyes: Dyes that absorb and/or emit in the NIR region are highly valuable for in vivo biological imaging due to deeper tissue penetration and reduced autofluorescence.[6][7]

  • Chemosensors: The color change of fluoran dyes is pH-dependent, making them potential candidates for the development of pH sensors.

  • Advanced Materials: Incorporation of these dyes into polymer matrices could lead to the development of smart materials that respond to environmental stimuli.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure anhydrous conditions, as water can interfere with the condensation reaction.
Loss of product during workup.Ensure the pH is sufficiently basic (8-9) during neutralization to facilitate the formation of the lactone and its extraction into the organic phase.
Impure Product Presence of unreacted starting materials or byproducts.Optimize the purification step. For column chromatography, try different solvent systems. For recrystallization, test a variety of solvents.
Color Issues The final product is colored instead of colorless.This may indicate that the lactone ring has not fully closed. Ensure complete neutralization and thorough washing during the workup.

Conclusion

The protocol described herein offers a reliable method for the synthesis of a novel fluoran dye using this compound. This procedure provides a foundation for researchers to explore the synthesis of a wide array of fluoran derivatives with tailored properties. The careful selection of aniline precursors is a key strategy in the development of new chromogenic materials for diverse and advanced applications, including the exciting field of biomedical diagnostics and imaging.

References

  • Ningbo Inno Pharmchem Co., Ltd. Dyes The Chemistry Behind Black Fluorans: Understanding 3-N-Isoamyl-N-ethylamino-6-methyl-7-anilinofluoran.
  • Yamamoto Chemicals Inc. Leuco Dyes.
  • KPL International. HOW IS THERMAL PAPER MANUFACTURED?
  • NAGASE. Leuco Dyes (Colour Formers) | Carbonless & Thermal Paper Imaging Systems.
  • ediss.sub.hamburg. Green developers for heat-sensitive layers of thermal paper.
  • ResearchGate. The Chemistry of Fluoran Leuco Dyes.
  • Jota Machinery. How Does Thermal Paper Change Color? A Quick Look.
  • Google Patents. US7294724B2 - Process for manufacture of fluoran dyes.
  • National Institutes of Health. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening.
  • Hilaris Publisher. Fluorescent Dyes Used in Polymer Carriers as Imaging Agents in Anticancer Therapy.
  • National Center for Biotechnology Information. NIR Dyes for Bioimaging Applications.
  • Wikipedia. Fluoran.
  • MIT News. Chemists create red fluorescent dyes that may enable clearer biomedical imaging.
  • National Center for Biotechnology Information. Fluorescent imaging for cancer therapy and cancer gene therapy.
  • RSC Publishing. Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative.

Sources

Application Note & Protocol Guide: Quantitative Analysis of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Diarylamine

4-methoxy-2-methyl-N-phenylaniline is a substituted diarylamine of significant interest in various industrial and pharmaceutical contexts. As a member of the diphenylamine family, it shares structural similarities with compounds widely used as antioxidants, particularly in lubricants to prevent degradation and extend service life.[1] The precise quantification of this molecule is critical for quality control in manufacturing, stability testing of formulations, and in research settings to understand its efficacy and potential impurities.

This document provides a detailed guide to the analytical methodologies for the accurate quantification of this compound. We will explore the foundational principles of the most pertinent analytical techniques, present detailed, field-tested protocols, and offer insights into method selection and validation. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical solutions.

Method Selection: A Comparative Overview

The choice of analytical technique is paramount for achieving accurate and reproducible quantification. For this compound, two primary methods stand out due to their sensitivity, selectivity, and robustness: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most prominently cited and versatile technique for the analysis of non-volatile and thermally stable compounds like this compound.[2][3] Reverse-phase HPLC, in particular, offers excellent separation capabilities. The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-μm particle columns can significantly reduce analysis time and improve resolution, making it ideal for high-throughput screening.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace levels of analytes and potential impurities. While less commonly cited for this specific molecule, it is a well-established method for the analysis of similar aromatic amines and can be particularly useful for volatile impurities that may be present in the sample matrix.

The following table summarizes the key performance characteristics of these two techniques for the analysis of diarylamines and related compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/PDA)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998≥ 0.994
Limit of Detection (LOD) Analyte and detector dependent, typically in the low ng/mL rangeSub-ng/mL to pg/mL range
Limit of Quantification (LOQ) Analyte and detector dependent, typically in the mid-to-high ng/mL rangeng/mL to low pg/mL range
Accuracy (% Recovery) Typically 90 - 110%Typically 95 - 105%
Precision (%RSD) < 5%< 10%
Throughput Moderate to High (UPLC offers higher throughput)Moderate
Primary Applications Routine quantification, purity analysis, stability studiesTrace analysis, impurity profiling, structural confirmation

Analytical Workflow Overview

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis. The specific steps will vary depending on the chosen analytical technique and the sample matrix.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction / Dilution Sample->Extraction Filtration Filtration (e.g., 0.22 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV/PDA or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General analytical workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a robust RP-HPLC method suitable for the routine quantification of this compound in various sample matrices. The method is based on established procedures for this and similar diarylamine compounds.[2][3]

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For faster analysis, a UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used with an appropriate UPLC system.

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid.[2]

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determined by UV scan of the reference standard)

3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the sample with the sample diluent to a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995.

  • Inject the prepared sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve equation.

Protocol 2: Trace Analysis and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the sensitive detection and confirmation of this compound, particularly for trace-level analysis or impurity profiling.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (ultra-high purity)

2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound should be determined from the mass spectrum of the reference standard.

3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation:

    • Dissolve a known amount of the sample in dichloromethane.

    • Ensure the final concentration is within the calibration range.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

4. Data Analysis and Quantification

  • Qualitative Analysis: Confirm the identity of this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantitative Analysis (SIM Mode): Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the standards.

  • Perform a linear regression analysis to obtain the calibration equation and R² (≥ 0.995).

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a PDA detector or mass spectrometer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By thoroughly validating the chosen analytical method, researchers can have a high degree of confidence in the accuracy and reliability of their quantitative results.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Antioxidants in Synthetic Lubricants. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dominguez, D. D., Mowery, R. L., & Cheek, G. T. (1989). Aryl Amine Antioxidant Determinations in Ester Lubricants. Defense Technical Information Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. PubChem Compound Database. Retrieved from [Link]

  • Luo, S., et al. (2021). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. Retrieved from [Link]

Sources

Role of 4-methoxy-2-methyl-N-phenylaniline in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 4-methoxy-2-methyl-N-phenylaniline and Related Structures in Agrochemical Synthesis

Introduction: The Phenylamide Backbone in Modern Crop Protection

In the landscape of modern agriculture, the fight against fungal pathogens is a persistent challenge. Oomycetes, a class of destructive plant pathogens responsible for diseases like late blight in potatoes and downy mildew in grapes, pose a significant threat to global food security.[1][2] Phenylamide fungicides are a critical class of systemic agrochemicals renowned for their high efficacy against these oomycete pathogens.[2][3] These compounds are rapidly absorbed by plants and translocated within the vascular system, providing both curative and protective action.[3][4]

The chemical backbone of these powerful fungicides is often derived from substituted aniline precursors. Molecules like This compound (CAS 41317-15-1) represent key structural motifs utilized in the synthesis of these complex agrochemicals.[5][6] This guide provides an in-depth exploration of the role of such aniline derivatives, focusing on their application in the synthesis of phenylamide fungicides. We will delve into the core mechanism of action, provide detailed synthetic protocols for key transformations, and present a case study on the industrial synthesis of Mefenoxam, a leading phenylamide fungicide.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The efficacy of phenylamide fungicides stems from a highly specific and potent mode of action. They are classified by the Fungicide Resistance Action Committee (FRAC) as Group 4 fungicides.[1] Their primary target is the inhibition of ribosomal RNA (rRNA) synthesis within the oomycete pathogens.[2][7]

This targeted disruption of nucleic acid synthesis is achieved by specifically inhibiting the fungal enzyme RNA polymerase I.[8][9] This enzyme is essential for transcribing the genes that code for rRNA, a fundamental component of ribosomes. Without rRNA, the pathogen cannot produce functional ribosomes, leading to a complete shutdown of protein synthesis and, ultimately, cell death. This targeted action effectively halts critical life stages of the pathogen, including mycelial growth and the formation of spores.[1][10] This high specificity is a key advantage, as it provides a selective action against the target pathogens with minimal impact on the host plant.[9]

cluster_0 Mechanism of Action Phenylamide Phenylamide Fungicide (e.g., Mefenoxam) Enzyme RNA Polymerase I Phenylamide->Enzyme Inhibits Target Oomycete Pathogen Cell rRNA Ribosomal RNA (rRNA) Synthesis Enzyme->rRNA Blocks Ribosome Ribosome Formation rRNA->Ribosome Leads to Failure of Protein Protein Synthesis Ribosome->Protein Prevents Death Pathogen Death Protein->Death Results in start Start reagents 1. Reagent Preparation - Substituted Aniline - Acylating Agent (e.g., Acyl Chloride) - Base (e.g., Pyridine) - Anhydrous Solvent (e.g., THF) start->reagents reaction 2. Reaction - Dissolve aniline and base in solvent. - Cool to 0°C. - Add acylating agent dropwise. - Stir at room temperature. reagents->reaction workup 3. Work-up - Quench with water. - Extract with organic solvent. - Wash with brine. - Dry over Na2SO4. reaction->workup purify 4. Purification - Concentrate under reduced pressure. - Purify via recrystallization or  column chromatography. workup->purify product Product N-Acylated Aniline purify->product

Caption: General workflow for the N-acylation of anilines.

Protocol 1: N-Acylation of a Substituted Aniline with Methoxyacetyl Chloride

This protocol details the N-acylation of a generic substituted aniline, such as a derivative of this compound, with methoxyacetyl chloride, a common building block for phenylamide fungicides.

Materials:

  • Substituted Aniline (1.0 eq)

  • Methoxyacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the stirred solution to 0°C using an ice bath. Add methoxyacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-acylated product.

Case Study: Synthesis of Mefenoxam (Metalaxyl-M)

Mefenoxam (also known as Metalaxyl-M) is the biologically active R-enantiomer of the fungicide metalaxyl. [4]Its synthesis is a prime example of the industrial application of substituted anilines and N-acylation chemistry. The process typically begins with 2,6-dimethylaniline (2,6-xylidine). [11]While not identical to this compound, its synthesis pathway is highly representative of the strategies employed for this class of molecules.

The synthesis involves two key steps:

  • N-Alkylation: Reaction of 2,6-dimethylaniline with a chiral alanine derivative.

  • N-Acylation: Acylation of the resulting secondary amine with methoxyacetyl chloride.

cluster_0 Synthesis of Mefenoxam (Metalaxyl-M) A 2,6-Dimethylaniline C Step 1: N-Alkylation A->C B Methyl (R)-2-bromopropanoate (Chiral Building Block) B->C D Methyl (R)-N-(2,6-dimethylphenyl)alaninate (Key Chiral Intermediate) C->D F Step 2: N-Acylation D->F E Methoxyacetyl Chloride E->F G Mefenoxam (Metalaxyl-M) (Final Product) F->G

Caption: Synthetic pathway to Mefenoxam fungicide.

Protocol 2: Synthesis of Mefenoxam Intermediate

This protocol is adapted from established industrial syntheses and patents. [11][12][13] Step 1: Synthesis of Methyl (R)-N-(2,6-dimethylphenyl)alaninate

  • In a suitable reactor, 2,6-dimethylaniline is reacted with methyl (R)-2-bromopropionate.

  • The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate) to neutralize the HBr byproduct.

  • The resulting intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate, is isolated and purified. This step establishes the critical stereocenter of the final molecule.

Step 2: N-Acylation to form Mefenoxam

  • The chiral intermediate from Step 1 (1.0 eq) is dissolved in an appropriate solvent like toluene.

  • A base such as triethylamine or sodium carbonate (1-2 eq) is added. [13]3. Methoxyacetyl chloride (1.0-1.5 eq) is added dropwise at room temperature. [13]4. The reaction is stirred for 1-4 hours until completion. [13]5. The mixture is then washed with water, and the organic layer is separated.

  • Concentration of the organic phase followed by purification yields Mefenoxam.

Quantitative Data and Characterization

The efficiency of the synthetic steps is crucial for industrial viability. The following table summarizes typical data for the N-acylation step in phenylamide synthesis.

ParameterCondition / ValueRationale / Notes
Substrate Substituted AnilineSteric hindrance can affect reaction rate.
Acylating Agent Acyl ChlorideHighly reactive; ensures efficient acylation.
Base Pyridine, TriethylamineNon-nucleophilic base to scavenge HCl without competing in the reaction.
Solvent DCM, THF, TolueneAnhydrous conditions are required to prevent hydrolysis of the acyl chloride.
Temperature 0°C to Room Temp.Initial cooling controls exothermicity; warming drives reaction to completion.
Typical Yield 85-95%Yields are generally high for this robust transformation. [14]
Purity >98% (post-purification)High purity is essential for agrochemical formulations.

Characterization: The identity and purity of the synthesized intermediates and final products are confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the product.

Conclusion

Substituted anilines, exemplified by structures like this compound, are indispensable building blocks in the agrochemical industry. Their primary role is as key precursors in the synthesis of high-value phenylamide fungicides such as Mefenoxam. The N-acylation reaction is the cornerstone of this synthesis, providing a reliable method for constructing the essential amide linkage. A thorough understanding of the reaction mechanisms, protocols, and the mode of action of the final products is vital for researchers and scientists dedicated to developing the next generation of effective and sustainable crop protection solutions.

References

  • AERU, University of Hertfordshire. Metalaxyl-M (Ref: CGA 329351). [Link]

  • Rutgers Plant and Pest Advisory. (2020). Understanding phenylamide (FRAC group 4) fungicides. [Link]

  • FRAC. Phenylamide (PA) [Group 4] resistance management strategy. [Link]

  • Krishi Jagran. (2025). Phenylamides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. [Link]

  • Wikipedia. Metalaxyl. [Link]

  • ResearchGate. Phenylamide Fungicides | Request PDF. [Link]

  • ResearchGate. Scheme 2. Synthesis of mefenoxam from enzymatically-prepared acid.... [Link]

  • ResearchGate. Approaches for the N-acetylation of anilines. [Link]

  • National Institutes of Health (NIH). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Ommega Online Publishing Group. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • ResearchGate. Nucleic Acid Synthesis Inhibitors: Metalaxyl-M | Request PDF. [Link]

  • Google Patents. CN101088986B - Metalaxyl synthesizing process.
  • Mallak Specialties Pvt Ltd. 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1. [Link]

  • U.S. Food & Drug Administration. This compound. [Link]

  • National Institutes of Health (NIH). Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils. [Link]

  • Greenbook.net. Mefenoxam Group 4 Fungicide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. [Link]

  • Cultivar Magazine. (2025). Mefenoxam (metalaxyl-M). [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • PubChem, National Center for Biotechnology Information. 4-methoxy-N-methyl-N-phenylaniline. [Link]

  • Chemical Warehouse. Mefenoxam - Active Ingredient Page. [Link]

  • MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • PubChem, National Center for Biotechnology Information. CID 161295061 | C16H22N2O2. [Link]

  • Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • National Institutes of Health (NIH). 4-Methoxy-N-phenylaniline. [Link]

  • University of East Anglia. The reductive cleavage of cyclic aminol ethers to N,N-dialkylaminoderivatives: Modifications to the Eschweiler-Clarke procedure. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methoxy-2-methyl-N-phenylaniline. As a critical intermediate in pharmaceutical and materials science research, the efficient and clean synthesis of this diarylamine is paramount. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its synthesis. We will focus on the most prevalent and robust method for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound via Buchwald-Hartwig amination, which typically involves the coupling of an aryl halide (e.g., 4-bromo-3-methylanisole) and aniline.

Q1: My reaction suffers from low conversion or has stalled completely. What are the primary causes?

A1: Low or no conversion is the most common issue in cross-coupling chemistry and can usually be traced back to one of three areas: the catalyst's health, the integrity of your reagents and solvent, or the reaction environment.

  • Catalyst Inactivity: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are generating this in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be inefficient.[1] Furthermore, the palladium source itself can vary in quality between suppliers, which can drastically affect catalytic activity.[2]

    • Expert Recommendation: Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These precatalysts are designed to reliably generate the active Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[3]

  • Ligand Degradation: The bulky, electron-rich phosphine ligands essential for this reaction are susceptible to oxidation by trace oxygen.[4][5] Oxidation renders the ligand unable to coordinate effectively with the palladium center, halting the catalytic cycle.

    • Expert Recommendation: Ensure you are using a rigorously inert atmosphere (Argon or Nitrogen). Solvents should be freshly distilled or sourced as anhydrous and degassed. Employing robust dialkylbiaryl phosphine ligands can also help, as their steric bulk offers some protection against oxidation.[6]

  • Base or Reagent Issues: The base is not just a proton scavenger; its physical properties matter. A base that is poorly soluble or clumps can result in slow, inefficient deprotonation of the amine.[7] Similarly, your aniline or aryl halide may contain inhibiting impurities.

    • Expert Recommendation: Grind inorganic bases like K₃PO₄ or Cs₂CO₃ into a fine powder before use to maximize surface area. Ensure your aniline is distilled and your aryl halide is pure.

Q2: I'm observing a significant amount of 2-methylanisole, a byproduct from hydrodehalogenation. How can I suppress this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a classic side reaction in Buchwald-Hartwig aminations.[8][9] It arises from a competitive pathway where a palladium-hydride species, formed via β-hydride elimination from a palladium-amido intermediate or from other sources, reductively eliminates the arene byproduct.[8]

  • Causality: This side reaction becomes more competitive if the desired C-N reductive elimination step is slow. Sterically hindered substrates or less reactive catalyst systems can favor this pathway.

    • Expert Recommendation 1 (Ligand Choice): The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.[6][10] For this specific transformation, a ligand like RuPhos is often an excellent choice for coupling with a secondary amine precursor like aniline.[10]

    • Expert Recommendation 2 (Temperature Control): Lowering the reaction temperature can sometimes suppress hydrodehalogenation without significantly impacting the rate of the desired reaction.[11] If you are running the reaction at 100-110 °C, consider reducing it to 80-90 °C and monitoring the effect on the product-to-byproduct ratio.

Q3: My analysis shows a nonpolar, high-molecular-weight impurity, likely a 4,4'-dimethoxy-2,2'-dimethylbiphenyl from homocoupling. What causes this and how can I prevent it?

A3: The formation of biaryl homocoupling products is a known side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki and Negishi couplings.[12][13][14] In the context of a Buchwald-Hartwig reaction, it typically points to an issue with the relative rates of the steps in the catalytic cycle.

  • Causality: Homocoupling can occur if the transmetalation step (in this case, coordination and deprotonation of the amine) is slow relative to a competing pathway where a second molecule of aryl halide reacts with the Pd(II)-aryl intermediate.

    • Expert Recommendation: Ensure your catalyst system is well-balanced. An overly high catalyst loading can sometimes promote side reactions. More importantly, ensure the amine is present and able to react efficiently. Check the purity of your aniline and the effectiveness of your base. Using a well-defined precatalyst often provides a more controlled concentration of the active catalyst, minimizing such side reactions.[3]

Q4: My base-sensitive functional groups (e.g., esters) are not surviving the reaction conditions. What are my options?

A4: The strong alkoxide bases traditionally used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu) are highly effective but lack functional group tolerance.[1][15]

  • Causality: Strong bases can readily hydrolyze or otherwise react with sensitive functional groups present on either coupling partner.

    • Expert Recommendation: Switch to weaker inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that provide broad functional group tolerance.[1][7] While they may require slightly higher temperatures or longer reaction times, the preservation of your molecule's integrity is a significant advantage. For protic functional groups, using a base like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[1]

BasepKa (Conjugate Acid)Common Use CaseDisadvantages
NaOtBu~19High reaction rates, general purposeIncompatible with base-sensitive groups (esters, ketones)[1]
LiHMDS~26Tolerates protic groups (e.g., -OH, -NH₂)Air-sensitive, can be incompatible with some groups at high temps[1]
K₃PO₄~12.3 (3rd pKa)Excellent functional group toleranceCan require higher catalyst loading or longer times[1]
Cs₂CO₃~10.3 (2nd pKa)Good functional group tolerance, good solubilityMore expensive than other inorganic bases[1]

Table 1: Comparison of common bases for Buchwald-Hartwig amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system (palladium source and ligand) for coupling aniline with a sterically hindered aryl bromide like 4-bromo-3-methylanisole?

A1: For a challenging coupling involving a secondary amine precursor and a sterically encumbered aryl halide, a high-performance catalyst system is required. We recommend using a modern biaryl monophosphine ligand.

  • Ligand: RuPhos is an excellent starting point. Its steric bulk and electron-donating properties are well-suited to facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step for secondary amines.[10]

  • Palladium Source: Use an air-stable precatalyst for reproducibility. RuPhos Pd G3 or G4 integrates the ligand and palladium source, ensuring an optimal ligand:metal ratio and efficient generation of the active catalyst.[3]

Q2: How do I choose the correct base and solvent for this transformation?

A2: The choice of base and solvent are interdependent.[16][17]

  • Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[18] They effectively solubilize the organic components without interfering with the catalytic cycle.

  • Base: Assuming no base-sensitive functional groups are present, Sodium tert-butoxide (NaOtBu) is the most common choice for achieving high reaction rates.[15][19] If your substrate has sensitive groups, switch to potassium phosphate (K₃PO₄) .

Q3: What is a standard experimental protocol for setting up this reaction and purification?

A3: The following is a general, robust protocol.

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), RuPhos Pd G3 precatalyst (0.5–2 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide), followed by aniline (1.2 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring to 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.[18]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.[18]

Q4: How can I visualize the key reaction pathways and potential pitfalls?

A4: The following diagram illustrates the desired catalytic cycle and the major off-cycle pathways that can lead to byproducts.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle & Side Reactions Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) InactivePd Inactive Pd Pd0->InactivePd O₂ AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine Amido L-Pd(II)(Ar)(Amide) AmineCoord->Amido + Base, - HB+X- Amido->Pd0 Product Ar-Amine (Desired Product) Amido->Product Reductive Elimination Hydrodehalogenation Ar-H (Hydrodehalogenation) Amido->Hydrodehalogenation β-Hydride Elimination LigandOx L=O (Oxidized Ligand)

Caption: Catalytic cycle and common side reactions.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Available at: [Link]

  • Vechý, T., & Tvaroška, I. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. Available at: [Link]

  • Choi, K., Brunn, K., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2010). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. NIH. Available at: [Link]

  • Vechý, T., & Tvaroška, I. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Royal Society of Chemistry. (2025). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Retrieved from: [Link]

  • Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Retrieved from: [Link]

  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from: [Link]

  • ResearchGate. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from: [Link]

  • PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from: [Link]

  • ResearchGate. (n.d.). Reaction of 4-bromoanisole (5) with aniline (6) under standard conditions. Retrieved from: [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from: [Link]

  • ResearchGate. (2025). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from: [Link]

  • NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing Ullmann Coupling for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for mastering the Ullmann coupling reaction for the synthesis of substituted diarylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of the reaction, enabling you to make informed decisions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the Ullmann coupling of substituted anilines.

Q1: What is the active copper species in the Ullmann coupling, and why is my choice of copper source important?

A: The active catalytic species is generally considered to be Cu(I).[1] While Cu(0) and Cu(II) sources can be used, the reaction conditions must facilitate the in-situ generation of Cu(I) for the catalytic cycle to proceed efficiently. Using a fresh, high-purity Cu(I) salt such as CuI, CuBr, or CuCl is often the most reliable starting point to ensure a sufficient concentration of the active catalyst from the outset.[1]

Q2: How do ligands facilitate the Ullmann coupling of anilines?

A: Ligands play a critical role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] They can modulate the electron density at the copper center, making it more reactive towards the aryl halide. A wide variety of ligands have been developed, including amino acids, diamines, phenanthrolines, and oxalamides, which have allowed the reaction to be conducted under much milder conditions than the harsh, high-temperature classical Ullmann reactions.[1][2]

Q3: What is the general role of the base in this reaction?

A: The base is crucial for several steps in the catalytic cycle. Its primary role is to deprotonate the aniline, forming the more nucleophilic anilide anion, which can then coordinate to the copper center.[3] The base also acts as a halide scavenger, reacting with the copper halide formed during the reductive elimination step to regenerate the active catalyst. The choice of base can significantly impact the reaction rate and outcome.

Q4: My aniline has a free -NH2 group on the aryl halide coupling partner. Is this problematic?

A: Yes, the presence of a free amino group on the aryl halide can be problematic, often leading to lower yields compared to non-aniline or protected aniline substrates.[4] This is because the free -NH2 group can coordinate to the copper catalyst, potentially inhibiting its activity. In some cases, it may be necessary to protect the amino group on the aryl halide before performing the coupling reaction.[4]

Troubleshooting Guide: A Mechanistic Approach

This guide is structured to help you diagnose and solve common problems encountered during the Ullmann coupling of substituted anilines.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach to troubleshooting is essential.

Q: I've set up my reaction, but I'm seeing no conversion to the desired product. Where should I start?

A: Begin by verifying the integrity of your reagents and the reaction setup.

  • Inactive Catalyst: Ensure your copper source is fresh and has been stored under inert conditions to prevent oxidation. The active species is Cu(I), and exposure to air can lead to the formation of less active Cu(II) species.[1] Consider using a new bottle of copper(I) iodide or bromide.

  • Inert Atmosphere: The Ullmann coupling is sensitive to oxygen, which can oxidize the Cu(I) catalyst. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.[1]

  • Reaction Temperature: While modern protocols operate at lower temperatures, the Ullmann coupling is still a thermally activated process.[5] If you are running the reaction at a lower temperature (e.g., 80 °C) with no success, a stepwise increase in temperature (e.g., to 100 °C or 120 °C) may be necessary.[1] Conversely, if you observe decomposition, the temperature may be too high.

Q: I've confirmed my reagents and setup are sound, but the reaction is still not working. What's the next step?

A: The issue likely lies with the specific combination of ligand, base, and solvent for your substituted aniline and aryl halide.

  • Ligand Screening: The "no-ligand" Ullmann reaction often requires harsh conditions. The choice of ligand is critical for milder reactions. If one ligand is not effective, it is advisable to screen a panel of ligands from different classes. For instance, N,N'-dibenzoyloxalamide (DBO) has been shown to be effective for the coupling of heteroanilines.[6] Amino acids like L-proline and N-methylglycine are also commonly used and can be very effective.[1][7]

    Experimental Protocol: Ligand Screening

    • In parallel reaction vials, set up your standard reaction with your substituted aniline, aryl halide, copper source, and base.

    • To each vial, add a different ligand (e.g., L-proline, N-methylglycine, 1,10-phenanthroline, N,N'-dimethylethylenediamine) at a catalyst-to-ligand ratio of 1:1 to 1:2.

    • Run the reactions under your standard conditions and monitor for product formation by TLC or LC-MS.

  • Base Optimization: The strength and solubility of the base are critical. A base that is too weak may not efficiently deprotonate the aniline, while a base that is too strong could lead to side reactions. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For less nucleophilic anilines, a stronger base like t-BuOK might be necessary.[8]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, NMP, and dioxane are typically used.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. If your reagents are not fully soluble, consider a different solvent. In some cases, a mixture of solvents can be beneficial.[9]

Problem 2: Side Product Formation

The formation of side products can complicate purification and reduce the yield of your desired product.

Q: I'm observing a significant amount of debromination or deiodination of my aryl halide. What causes this?

A: This is a common side reaction, often caused by the presence of protic impurities, such as water.[1] The protic species can protonate the organocopper intermediate, leading to the formation of the dehalogenated arene.

  • Solution: Ensure all your reagents and solvents are rigorously dried. Use anhydrous solvents and dry your starting materials in a vacuum oven if necessary. Assembling the reaction in a glovebox can also minimize exposure to atmospheric moisture.

Q: My reaction mixture is turning into a dark, insoluble goo. What is happening?

A: This often indicates polymerization or decomposition of your starting materials or product. Electron-rich anilines can be prone to oxidation, especially at higher temperatures.[10]

  • Solutions:

    • Lower the Temperature: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Protecting Groups: If your aniline is particularly electron-rich, consider protecting the amino group with a Boc or Ac group to prevent oxidation and potential polymerization.[10]

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen that could promote oxidative side reactions.

Problem 3: Reaction Stalling

Sometimes a reaction will proceed initially but then stop before reaching full conversion.

Q: My reaction starts well, but then it seems to stall, even with prolonged reaction times. What could be the cause?

A: Reaction stalling can be due to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The Cu(I) catalyst can be sensitive and may decompose over time, especially at elevated temperatures. In some cases, the product itself or a byproduct can coordinate strongly to the copper center, inhibiting its catalytic activity.[10]

    • Solution: While not always practical, adding a fresh portion of the catalyst and ligand midway through the reaction can sometimes help to drive it to completion.

  • Product Inhibition: The diarylamine product can sometimes act as a ligand for the copper catalyst. If the product binds more strongly than the starting aniline or the intended ligand, it can shut down the catalytic cycle.

    • Solution: This is a more challenging problem to solve. Screening different ligands may identify one that binds more strongly to the copper and is less susceptible to displacement by the product.

Data and Diagrams for Optimization

Table 1: Common Reagents for Ullmann Coupling of Substituted Anilines
ComponentExamplesKey Considerations
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂Cu(I) salts are generally preferred as the active species.
Ligand L-proline, N-methylglycine, 1,10-phenanthroline, N,N'-dimethylethylenediamine, OxalamidesLigand choice is substrate-dependent and often requires screening.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKBase strength should be matched to the pKa of the aniline.
Solvent DMF, DMSO, NMP, Dioxane, TolueneHigh-boiling, polar aprotic solvents are common.
Diagram 1: Simplified Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI_L Cu(I)L Amide_Complex [L-Cu(I)-NHAr']⁻ CuI_L->Amide_Complex Oxidative_Addition [L-Cu(III)(Ar)(NHAr')] Amide_Complex->Oxidative_Addition Oxidative Addition Product Ar-NH-Ar' Oxidative_Addition->Product Reductive Elimination CuX CuX Oxidative_Addition->CuX CuX->CuI_L Regeneration Aniline Ar'NH₂ Aniline->Amide_Complex Deprotonation Base Base Base->Amide_Complex Aryl_Halide ArX Aryl_Halide->Oxidative_Addition

Caption: A simplified representation of the Ullmann coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality & Inertness (Fresh Cu(I), Dry Solvents, Inert Atmosphere) Start->Check_Reagents Reagents_OK Problem Persists Check_Reagents->Reagents_OK Optimize_Conditions Systematic Optimization Reagents_OK->Optimize_Conditions Yes Ligand_Screen Screen Ligands (e.g., Amino Acids, Diamines) Optimize_Conditions->Ligand_Screen Base_Screen Optimize Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) Ligand_Screen->Base_Screen Solvent_Screen Vary Solvent (e.g., DMF, DMSO, Dioxane) Base_Screen->Solvent_Screen Temp_Screen Adjust Temperature Solvent_Screen->Temp_Screen Success Improved Yield Temp_Screen->Success

Caption: A decision tree for troubleshooting low-yield Ullmann coupling reactions.

References

  • Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(5), 341-394. [Link]

  • Durán, R., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Ma, D., et al. (2019). Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Organic Letters, 21(17), 7029–7033. [Link]

  • Li, S., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Fallis, I. A., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8459–8468. [Link]

  • Righi, P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 597. [Link]

  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. [Link]

  • Reddit. (2025, May 20). Help with Ullmann Coupling. r/Chempros. [Link]

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Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-rich anilines. As a powerful tool for constructing C-N bonds, this reaction is pivotal in synthesizing a vast array of molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] However, when dealing with electron-rich anilines, the reaction's efficiency can be hampered by several factors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

The Challenge with Electron-Rich Anilines

The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[1][4] While the reaction has seen broad success, its application to electron-rich anilines presents a unique set of challenges. The high electron density on the aniline nitrogen can lead to catalyst deactivation and promote undesired side reactions, resulting in low yields and complex product mixtures. Understanding the interplay of ligands, bases, and reaction conditions is crucial for overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

A1: A stalled reaction is a common issue when working with electron-rich anilines. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: Electron-rich anilines can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[5] The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction pathway.[1][6][7]

    • Solution: Screen a panel of bulky phosphine ligands. Ligands like XPhos, SPhos, BrettPhos, and RuPhos have shown excellent performance in challenging amination reactions.[7][8] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[9][10]

  • Inadequate Base: The choice and strength of the base are critical for the deprotonation of the amine, a key step in the catalytic cycle.[11][12] For electron-rich anilines, a sufficiently strong, non-nucleophilic base is required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[1] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[13][14]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[11][13]

    • Solution: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[15] In some cases, a switch in solvent can dramatically improve yields.

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a competing pathway that reduces the yield of the desired amination product.[1] This side reaction is often promoted by the formation of a palladium-hydride species.[13]

  • Ligand Selection: The ligand plays a crucial role in directing the reaction towards C-N bond formation.

    • Solution: Employing bulky, electron-rich phosphine ligands can sterically disfavor the formation of the palladium-hydride intermediate and promote the desired reductive elimination step.[13]

  • Base Choice: The nature of the base can influence the extent of hydrodehalogenation.

    • Solution: While strong bases are often necessary, they can sometimes promote hydrodehalogenation. If this is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[13]

  • Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.

    • Solution: Lowering the reaction temperature may help to minimize this side reaction, although it may also slow down the desired amination.[13]

Q3: My reaction is producing a complex mixture of products, including diarylated anilines. How can I improve the selectivity for monoarylation?

A3: The formation of diarylated products is a common issue when using primary anilines, as the initial product (a secondary aniline) can compete with the starting aniline for the aryl halide.

  • Stoichiometry: The relative amounts of the aniline and aryl halide can be adjusted to favor monoarylation.

    • Solution: Using a slight excess of the aniline can help to outcompete the secondary aniline product for the aryl halide.

  • Ligand Control: The steric bulk of the ligand can be used to control the selectivity.

    • Solution: Highly sterically hindered ligands can prevent the bulkier secondary aniline product from accessing the palladium catalyst, thus favoring the reaction with the primary aniline.[16][17]

Q4: I am working with an ortho-substituted electron-rich aniline and the reaction is not working. What are the specific challenges here?

A4: Ortho-substituted anilines introduce steric hindrance close to the reacting nitrogen atom, which can significantly impede the reaction.[16][18]

  • Steric Hindrance: The bulky ortho-substituent can prevent the aniline from coordinating to the palladium center and can also hinder the final reductive elimination step.[6]

    • Solution: This is a scenario where the choice of a highly specialized, bulky ligand is paramount. Ligands specifically designed to accommodate sterically demanding substrates should be screened.[16][17] Additionally, higher reaction temperatures and longer reaction times may be necessary to overcome the steric barrier.

Frequently Asked Questions (FAQs)

Q: What is the best palladium precatalyst to use? A: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, using a pre-formed palladium-ligand complex (precatalyst) can often lead to more reproducible results and cleaner reactions by ensuring the formation of the active catalytic species.[15]

Q: How important is it to maintain an inert atmosphere? A: Very important. The palladium(0) active catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[13] All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen), and all solvents and reagents should be properly degassed.[13]

Q: Can I use aryl chlorides as coupling partners with electron-rich anilines? A: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[12][15] However, with the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or NHC ligands, the amination of aryl chlorides is now often feasible, though it may require more forcing conditions.[1][9]

Q: Are there any functional groups that are incompatible with Buchwald-Hartwig conditions? A: Yes. Strong bases like NaOtBu can be incompatible with base-sensitive functional groups such as esters and nitro groups.[14] In such cases, weaker bases like K₂CO₃ can be used, although this may lead to slower reaction rates.[14]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - Base-H⁺X⁻ Product Complex Product Complex Palladium Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L - Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Flowchart

Troubleshooting Flowchart start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) check_catalyst->screen_ligands No check_base Is the base optimal? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Try stronger (NaOtBu) or weaker (Cs₂CO₃, K₃PO₄) bases check_base->screen_bases No check_side_reactions Are there side reactions? check_base->check_side_reactions Yes screen_bases->check_side_reactions hydrodehalogenation Hydrodehalogenation observed? check_side_reactions->hydrodehalogenation diarylation Diarylation observed? hydrodehalogenation->diarylation No adjust_temp Lower reaction temperature hydrodehalogenation->adjust_temp Yes adjust_stoichiometry Use excess aniline diarylation->adjust_stoichiometry Yes success Successful Reaction diarylation->success No adjust_temp->success adjust_stoichiometry->success

Caption: A flowchart for troubleshooting common issues.

Experimental Protocols

General Procedure for Ligand Screening
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl halide (1.0 mmol), the electron-rich aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the degassed solvent (e.g., toluene, 2 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol for Minimizing Hydrodehalogenation
  • Follow the general procedure for ligand screening, but select a bulky ligand known to suppress hydrodehalogenation (e.g., XPhos).

  • Use a weaker base such as K₃PO₄ (2.0 mmol).

  • Set the initial reaction temperature to a lower value (e.g., 80 °C) and slowly increase if the reaction is too slow.

  • Monitor the formation of both the desired product and the hydrodehalogenated byproduct by GC-MS to find the optimal temperature.

Data Summary

LigandBaseSolventTemperature (°C)Typical Yield (%)Notes
P(o-tolyl)₃NaOtBuToluene100<10First-generation ligand, often ineffective for electron-rich anilines.[1]
BINAPCs₂CO₃Toluene11040-60Bidentate ligand, moderate success.[1]
XPhosNaOtBuDioxane100>90Bulky, electron-rich ligand, often excellent for challenging substrates.[19]
BrettPhosK₃PO₄Toluene110>85Effective with weaker bases, good for base-sensitive substrates.[8]
RuPhosLHMDSTHFRT - 80>90Highly active ligand, can sometimes enable room temperature reactions.[14]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • NIH. Influence of Catalyst Structure and Reaction Conditions on Anti- vs. Syn-Aminopalladation Pathways in Pd-Catalyzed Alkene Carboamination Reactions of N-Allyl Sulfamides. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years | Request PDF. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • J&K Scientific. Buchwald-Hartwig Cross-Coupling. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • PubMed. Palladium-catalyzed amination of aryl sulfides with anilines. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Dalton Transactions. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Allylic Alcohols Using Anilines. [Link]

  • NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

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Technical Support Center: Purification of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 4-methoxy-2-methyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the isolation of this key intermediate from a reaction mixture. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to ensure the successful purification of your target compound. This document is structured to provide a logical workflow, from identifying common impurities to selecting and optimizing a purification strategy, all grounded in scientific principles and supported by authoritative references.

Understanding the Purification Challenge

This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] While effective, these reactions can yield a variety of impurities that must be removed to obtain a product of high purity. The nature of these impurities dictates the most effective purification strategy.

Common Impurities in the Synthesis of this compound

The first step in any purification is to understand what you are trying to remove. The table below summarizes the most common impurities encountered in the synthesis of this compound.

Impurity CategorySpecific ExamplesRationale for Presence
Unreacted Starting Materials 4-bromo-3-methylanisole, AnilineIncomplete reaction conversion.
Catalyst Residues Palladium complexes (e.g., from Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligands (e.g., BINAP, XantPhos)The palladium catalyst and its ligands are essential for the reaction but must be thoroughly removed from the final product.[2]
Base Residues Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃)The base is a stoichiometric reagent in the Buchwald-Hartwig amination.
Side-Reaction Products Hydrodehalogenated arene (3-methylanisole), Products of amine self-coupling.An unproductive side reaction can occur where the aryl halide is reduced, or the amine starting material undergoes self-coupling.[1]
Solvent Residues Toluene, Dioxane, Tetrahydrofuran (THF)Solvents used in the reaction and workup that are not completely removed.

Purification Strategy Decision Workflow

Choosing the right purification method is critical. The following diagram illustrates a decision-making workflow to guide you in selecting the most appropriate strategy based on the impurity profile of your crude product.

Purification_Strategy cluster_0 Initial Assessment Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Product is a solid with significantly different solubility from major impurities Column_Chromatography Column_Chromatography TLC Analysis->Column_Chromatography Complex mixture with multiple impurities or product is an oil Pure Product Pure Product Recrystallization->Pure Product Column_Chromatography->Pure Product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Flash Column Chromatography

Q1: My product is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

A1: This is a classic issue when purifying basic compounds like anilines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and band broadening.

  • The Solution: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica gel. Typically, 0.5-1% triethylamine (Et₃N) in your solvent system is highly effective.[3]

Q2: I am having trouble separating my product from a close-running impurity. What can I do to improve the resolution?

A2: Improving resolution in flash chromatography often requires a systematic approach to optimizing the separation conditions.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column. A common eluent for diarylamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography. This will help to separate compounds with similar Rf values.

  • Column Dimensions: A longer, thinner column will generally provide better resolution than a short, wide column. Ensure you are using an appropriate amount of silica gel for your sample size (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).

Q3: My product appears to be degrading on the column. How can I prevent this?

A3: Degradation on silica gel can occur with sensitive compounds.

  • Deactivate the Silica: As mentioned in Q1, adding triethylamine to the eluent can help. Alternatively, you can use a less acidic stationary phase like basic alumina.

  • Work Quickly: Do not let your compound sit on the column for an extended period.

Recrystallization

Q1: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with amines.[4]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[4]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled solution can induce crystallization.[4]

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield can be due to several factors.

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will result in your product remaining in the mother liquor upon cooling.[5]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your product.[5]

Q3: What is a good recrystallization solvent for this compound?

A3: A study has reported the successful growth of colorless crystals of a similar compound, 4-methoxy-N-phenylaniline, from an absolute ethanol solution .[6] Given the structural similarity, ethanol is an excellent starting point for the recrystallization of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3. Add 0.5-1% triethylamine to the eluent.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount.

    • Pack the column with silica gel using the chosen eluent (containing triethylamine) as a slurry.

    • Allow the silica to settle and add a layer of sand to the top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on the successful crystallization of a closely related compound and serves as a starting point.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot absolute ethanol while stirring and heating until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (the reported melting point is 80-83 °C) to a constant weight.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow oil/solid, but the literature reports it as a colorless solid. What could be the cause?

A1: A yellow color can be due to several factors:

  • Trace Palladium Residues: Even small amounts of residual palladium can impart a color to the final product. Passing a solution of your product through a plug of Celite or using a palladium scavenger can help remove these traces.[7]

  • Oxidation: Anilines can be susceptible to air oxidation, which can lead to coloration. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • Persistent Colored Impurities: If the color persists after chromatography and recrystallization, it may be due to a stubborn impurity. Further analytical characterization (e.g., NMR, LC-MS) may be necessary to identify it.

Q2: How can I effectively remove the palladium catalyst after the reaction?

A2: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the heterogeneous palladium species.[7]

  • Aqueous Workup: An aqueous workup can help remove some of the palladium salts.

  • Palladium Scavengers: For very low levels of palladium, specialized scavengers (e.g., thiol-functionalized silica) can be used.[8]

  • Chromatography: As a final purification step, column chromatography is very effective at removing palladium residues.

Q3: Is it better to purify by recrystallization or chromatography?

A3: The choice depends on the nature and amount of impurities.

  • Recrystallization is often more efficient and scalable for removing small amounts of impurities, especially if the product is a solid with good crystallization properties.[9]

  • Chromatography is more suitable for complex mixtures with multiple components or when the product is an oil. It offers better separation power for impurities with similar polarities to the product.

References

  • Benchchem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link].

  • Benchchem. (2025). Technical Support Center: Purification of Crude 4-Hydroxydiphenylamine via Recrystallization.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link].

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link].

  • MacMillan, D. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link].

  • Google Patents. (n.d.). Purification of diphenylamine.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link].

  • Google Patents. (n.d.). Method of removing palladium.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

  • Royal Society of Chemistry. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. Retrieved from [Link].

  • University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link].

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link].

  • Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152. [Link].

  • Semantic Scholar. (2016). Purifying Compounds by Recrystallization. Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • Verma, A., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 11828-11967.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link].

  • MDPI. (2017). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link].

  • PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. Retrieved from [Link].

  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link].

  • ResearchGate. (2009). 4-Methoxy-N-phenylaniline. Retrieved from [Link].

  • Frontiers. (2024). Development and evaluation of a pH-sensitive, naturally crosslinked alginate-chitosan hydrogel for drug delivery applications. Retrieved from [Link].

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Technical Support Center: Identification of Impurities in 4-methoxy-2-methyl-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis and purification of 4-methoxy-2-methyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated impurities?

The synthesis of this compound, a diarylamine, is predominantly achieved through cross-coupling reactions. The two most common industrial methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Each route has a unique impurity profile derived from its specific reactants, catalysts, and reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly efficient but can be sensitive to reaction conditions.[2][3] It typically involves coupling 4-methoxy-2-methylaniline with an aryl halide (e.g., bromobenzene).

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction often requires higher temperatures and more stoichiometric amounts of the metal catalyst compared to Buchwald-Hartwig methods.[1][4][5]

The diagram below illustrates the general synthetic pathways and the branching points where key impurities may form.

cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation B_SM1 4-Methoxy-2-methylaniline B_Prod This compound B_SM1->B_Prod B_Imp1 Starting Materials B_SM1->B_Imp1 Unreacted B_SM2 Aryl Halide (Ph-X) B_SM2->B_Prod B_Imp2 Homocoupling By-products (e.g., Biphenyl) B_SM2->B_Imp2 Side Reaction B_Cat Pd Catalyst + Ligand Base (e.g., NaOtBu) B_Cat->B_Prod B_Imp3 Ligand Degradation Products B_Cat->B_Imp3 Degradation U_SM1 4-Methoxy-2-methylaniline U_Prod This compound U_SM1->U_Prod U_Imp1 Starting Materials U_SM1->U_Imp1 Unreacted U_Imp2 Oxidized Starting Material U_SM1->U_Imp2 Side Reaction U_SM2 Aryl Halide (Ph-X) U_SM2->U_Prod U_Imp3 Dehalogenated Aryl Halide (e.g., Benzene) U_SM2->U_Imp3 Side Reaction U_Cat Cu Catalyst Base (e.g., K2CO3) U_Cat->U_Prod

Caption: Common synthetic routes and potential impurity classes.

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

For pharmaceutical development, impurity levels are governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for new drug substances.[6][7][8][9] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product safety.[6][10]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale & Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)The structure of any impurity exceeding this threshold must be determined.
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)Impurities above this level require toxicological data to establish their safety.
Table 1: ICH Q3A(R2) Impurity Thresholds.
Q3: Which analytical technique is the best starting point for impurity analysis?

High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted starting point for impurity profiling.[11][12] It is a robust, versatile technique that can separate a wide range of potential impurities, from unreacted starting materials to low-level by-products. A well-developed HPLC method serves as the primary tool for both detecting and quantifying impurities throughout the development lifecycle.[11]

Troubleshooting Guide: HPLC Analysis

Q: My chromatogram shows several unexpected peaks. How do I begin to identify them?

A: This is a common scenario. A systematic approach is required to differentiate between process-related impurities, degradation products, and analytical artifacts.

Workflow for Initial Peak Investigation:

G start Unexpected Peak Detected in HPLC check_blank Inject Blank (Mobile Phase). Does the peak appear? start->check_blank is_artifact Peak is an Artifact (e.g., ghost peak, solvent impurity) check_blank->is_artifact Yes is_real Peak is Sample-Related check_blank->is_real No lcms_analysis Proceed to LC-MS Analysis for Molecular Weight is_artifact->lcms_analysis Optional: Identify Artifact spike_sms Spike Sample with Known Starting Materials. Does peak co-elute? is_real->spike_sms is_sm Peak is a Starting Material spike_sms->is_sm Yes is_unknown Peak is an Unknown Impurity spike_sms->is_unknown No force_degrade Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo). Does peak intensity increase? is_unknown->force_degrade is_degradant Peak is a Degradation Product force_degrade->is_degradant Yes force_degrade->lcms_analysis No is_degradant->lcms_analysis isolate_nmr Isolate Impurity for Structural Elucidation by NMR lcms_analysis->isolate_nmr If > Identification Threshold

Caption: Decision tree for initial impurity investigation.

Q: I am observing significant peak tailing for my main compound and its related impurities. What is the cause and how can I fix it?

A: Peak tailing with aromatic amines is a classic chromatographic challenge, primarily caused by secondary interactions between the basic amine functionality and acidic silanol groups on the surface of standard silica-based C18 columns.[13][14] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Increasing the pH of the aqueous portion of your mobile phase (e.g., to pH 7-8 using a phosphate or ammonium bicarbonate buffer) will deprotonate the silanol groups, minimizing the undesirable ionic interaction.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Column Selection: Modern, high-purity silica columns are end-capped to reduce the number of accessible silanol groups. For particularly basic compounds, consider using a column specifically designed for amine analysis or one with a different stationary phase chemistry (e.g., embedded polar group).

  • Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[13]

Parameter Problem Solution Rationale
Mobile Phase pH too low (e.g., < 3)Increase pH to 7-8 with a suitable buffer.Suppresses ionization of residual silanol groups on the stationary phase.[15]
Column Chemistry Free silanol groupsUse a modern, end-capped, high-purity silica column.Reduces the number of active sites available for secondary interactions.
Sample Column overloadingDecrease injection volume or sample concentration.Prevents saturation of the stationary phase, which can lead to poor peak shape.[13]
Table 2: Troubleshooting HPLC Peak Tailing for Aromatic Amines.

Troubleshooting Guide: GC-MS Analysis

Q: My target compound is thermally stable, but I suspect some impurities are not being detected by GC-MS. Why?

A: While this compound itself is suitable for GC analysis, certain impurities may not be. The primary reasons for non-detection are:

  • Low Volatility: Larger, more polar, or salt-form impurities may not volatilize in the GC inlet and will not reach the column.

  • Thermal Degradation: Some by-products or intermediates might be thermally labile and decompose in the hot injector port, leading to the appearance of new, smaller peaks or a complete loss of signal.

  • High Polarity: Highly polar impurities can interact strongly with the stationary phase, leading to very broad peaks or irreversible adsorption onto the column.[16]

Protocol: Derivatization for GC-MS Analysis of Polar Impurities

If you suspect polar impurities (e.g., those with free -NH or -OH groups), derivatization can make them more volatile and thermally stable.[16]

  • Sample Preparation: Evaporate a known quantity of your sample to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

  • Interpretation: Compare the chromatogram with that of an underivatized sample. New, sharp peaks correspond to the silylated versions of your polar impurities.

Structural Elucidation of Unknown Impurities by NMR

Q: I have isolated an unknown impurity that is above the ICH identification threshold. What is the standard workflow for structural elucidation using NMR?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of a chemical structure.[17][18][19] A standard suite of 1D and 2D NMR experiments can provide a complete picture of the molecule's connectivity and stereochemistry.[18][20][21]

Standard NMR Experiment Suite:

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to build molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the molecular fragments identified from COSY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional) Provides information on which protons are close to each other in space, which is essential for determining stereochemistry and the 3D structure of the molecule.[17]

By systematically analyzing the data from these experiments, the complete chemical structure of an unknown impurity can be pieced together with a high degree of confidence.[20]

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • Total Laboratory Services Ltd. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • PharmiWeb.com. (2024). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Boros, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3695–3703. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Boros, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results? Retrieved from [Link]

  • Akerman, M. H., et al. (2018). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2018(4), M1017. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 168-204. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(13), 7543. [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. Retrieved from [Link]

  • LabPnP. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Hanzl, M., et al. (2024). Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society. [Link]

  • Vasile, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(6), 988. [Link]

  • Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Vasile, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • Andersen, H. R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 123, 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-2-methyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound?

The synthesis of diarylamines like this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig Amination and the Ullmann Condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the modern standard for C-N bond formation due to its high functional group tolerance, broad substrate scope, and generally milder reaction conditions.[1][2] It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of ligand is critical for success and several "generations" of bulky, electron-rich phosphine ligands have been developed to improve reaction efficiency and scope.[3]

  • Ullmann Condensation: This is a classical copper-catalyzed C-N bond-forming reaction.[4][5] Traditional Ullmann reactions required harsh conditions, including very high temperatures (often >150 °C) and stoichiometric amounts of copper.[6] Modern protocols, however, often use a catalytic amount of a copper(I) salt (like CuI) and may employ a ligand to facilitate the reaction under milder conditions.[5][7] While sometimes less expensive, the Ullmann reaction can be more sensitive and may require more rigorous optimization.[8]

Comparative Overview of Synthetic Routes
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu(0), CuO)[4][5]
Ligand Essential (e.g., Biarylphosphines like XPhos, RuPhos)[3]Often beneficial (e.g., 1,10-phenanthroline, N,N-dimethylglycine)[5]
Typical Temp. 80 - 120 °C100 - 210 °C (can be lower with modern ligands)[6]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS, K₃PO₄)[9]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]
Pros High yields, broad scope, high functional group tolerance, milder conditions.[1]Lower catalyst cost, effective for specific substrates.
Cons High cost of palladium and specialized ligands.[2]Often requires higher temperatures, can have lower yields, risk of side reactions like dehalogenation.[4][8]
Decision Logic for Synthetic Route Selection

The choice between these methods depends on factors like substrate reactivity, available equipment, cost, and desired scale. The following diagram illustrates a typical decision-making process.

G start Start: Synthesize This compound fg_tolerance Are functional groups sensitive to harsh conditions (high temp, strong base)? start->fg_tolerance cost Is catalyst cost a primary constraint? fg_tolerance->cost  No buchwald Choose Buchwald-Hartwig for milder conditions and higher functional group tolerance. fg_tolerance->buchwald  Yes cost->buchwald  No ullmann_check Consider Ullmann Condensation. Do you have access to high-temp reactors and ligands? cost->ullmann_check  Yes ullmann_go Proceed with Ullmann Protocol. Optimize temperature, base, and ligand. ullmann_check->ullmann_go  Yes re_evaluate Re-evaluate. Buchwald-Hartwig may be more cost-effective due to higher yield and fewer side products. ullmann_check->re_evaluate  No

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing a systematic approach to problem-solving.

Q2.1: My reaction shows low or no yield. What are the potential causes and solutions?

Low or zero yield is the most common issue and can stem from several factors. A systematic check of reagents and conditions is the most effective troubleshooting approach.

1. Catalyst Inactivity
  • The Problem: The active catalytic species, Pd(0) for Buchwald-Hartwig or Cu(I) for Ullmann, is highly sensitive to oxygen.[4][5][9] Improper storage or handling can lead to oxidation and complete loss of activity.

  • The Solution:

    • Use fresh, high-purity catalyst precursors. If your palladium source or copper(I) iodide has been on the shelf for a long time, consider purchasing a new bottle.[5]

    • Ensure an inert atmosphere. This is non-negotiable. Your reaction vessel must be oven-dried to remove moisture and subjected to at least three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).[4] Maintain a positive pressure of inert gas throughout the reaction.

    • For Ullmann reactions, consider activating copper powder if you are using it. This can be done by stirring commercial copper powder in a solution of iodine in acetone, followed by washing and drying under vacuum.[4]

2. Reagent and Solvent Quality
  • The Problem: The presence of water or other protic impurities can lead to catalyst deactivation and side reactions, such as the dehalogenation of your aryl halide.[5] Solvents must be anhydrous, and bases should be freshly opened or properly stored.

  • The Solution:

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

    • Ensure your amine (4-methoxy-2-methylaniline) and aryl halide (e.g., iodobenzene, bromobenzene) are pure.

    • Use a high-quality base. For example, sodium t-butoxide is very hygroscopic; use it from a freshly opened container and weigh it quickly.

3. Suboptimal Reaction Parameters
  • The Problem: The wrong combination of ligand, base, or temperature can halt the reaction.

  • The Solution:

    • Ligand Screening (Buchwald-Hartwig): The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[3] If one ligand (e.g., XPhos) is not working, screen others from different classes (e.g., RuPhos, SPhos).

    • Base Screening: The base is critical for deprotonating the amine.[9] If a weaker base like K₂CO₃ is failing, consider a stronger base like NaOtBu or LHMDS, but be mindful of functional group compatibility.[9]

    • Temperature Optimization: If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate. Conversely, if you observe decomposition (darkening of the reaction mixture), the temperature may be too high.[5]

Troubleshooting Workflow Diagram

G start Low / No Yield Observed check_catalyst 1. Check Catalyst Activity - Use fresh Pd/Cu source - Ensure rigorous inert atmosphere start->check_catalyst check_reagents 2. Verify Reagent/Solvent Quality - Use anhydrous solvents - Check purity of starting materials - Use fresh, dry base check_catalyst->check_reagents If no improvement check_params 3. Re-evaluate Parameters - Screen different ligands (Pd) - Screen different bases - Adjust temperature check_reagents->check_params If no improvement success Yield Improved check_params->success If improvement

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2.2: I'm observing significant side products. How can I improve selectivity?

The formation of side products depletes starting materials and complicates purification. Common side products in these couplings include hydrodehalogenated arenes and homocoupled products.

Common Side Products and Mitigation Strategies
Side ProductReaction TypePotential Cause(s)Suggested Solution(s)
Hydrodehalogenation (Aryl-X → Aryl-H)Both- Protic impurities (water).- Hydrogen donation from solvent or amine.- β-hydride elimination (Buchwald-Hartwig).[1]- Use rigorously dried reagents and solvents under an inert atmosphere.[5]- Screen different bases; sometimes a weaker base can suppress this pathway.- For Buchwald-Hartwig, select a ligand designed to promote faster reductive elimination.
Homocoupling (Aryl-X + Aryl-X → Aryl-Aryl)Both- High reaction temperatures.- Inappropriate ligand or ligandless conditions (Ullmann).- Lower the reaction temperature.[4]- Introduce or screen ligands that favor the desired cross-coupling pathway.[5]
Amine Homocoupling Buchwald-Hartwig- Oxidative coupling of the amine, often promoted by oxygen.- Ensure a strictly inert atmosphere.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol provides a general starting point for optimization. The choice of ligand and base may need to be adjusted based on the specific aryl halide used.

Materials:

  • 4-methoxy-2-methylaniline (1.2 mmol, 1.2 equiv)

  • Aryl Halide (e.g., Iodobenzene) (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the 4-methoxy-2-methylaniline and the aryl halide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

References

  • Benchchem Technical Support. (2025).
  • Benchchem Technical Support. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Benchchem Technical Support. (2025).
  • Wikipedia.
  • Benchchem Technical Support. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine.
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (2019). A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Benchchem Application Notes. (2025). Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube. (2025).

Sources

Technical Support Center: Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diarylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds to create diarylamine structures. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven advice and robust protocols to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: My diarylamine synthesis is resulting in a low yield. What are the most common initial factors I should investigate?

A: Low yields in diarylamine synthesis can often be traced back to a few key areas. First, assess the purity of your starting materials, as impurities can interfere with the catalytic cycle. Next, ensure that your reaction is being conducted under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst. Finally, reconsider your choice of catalyst, ligand, and base combination, as this is highly dependent on the specific substrates you are using.

Q2: I'm observing the formation of side products. What are the most typical side reactions in diarylamine synthesis and how can I minimize them?

A: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[1][2] This can often be suppressed by using a well-defined precatalyst and ensuring anhydrous conditions. Another potential side product is the formation of biaryl compounds from the homocoupling of aryl halides, particularly in Ullmann-type reactions.[3] Optimizing the reaction temperature and considering the use of a ligand can help to favor the desired cross-coupling.[4]

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What adjustments can I make to the reaction conditions?

A: If your Buchwald-Hartwig reaction is stalling, consider the following adjustments:

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, such as electron-deficient anilines or sterically hindered aryl halides, switching to a more electron-rich and bulky biarylphosphine ligand like XPhos, BrettPhos, or RuPhos can significantly improve reactivity.[5][6]

  • Base Selection: A strong, non-nucleophilic base is often required. Sodium or potassium tert-butoxide is a common choice, but for some substrates, a different base like lithium bis(trimethylsilyl)amide (LiHMDS) might be more effective.[5][6]

  • Solvent: The polarity of the solvent can influence the reaction rate. Toluene and dioxane are commonly used, but screening other solvents may be beneficial.

Q4: I am struggling with the coupling of an electron-deficient aniline. What is the underlying issue and how can I overcome it?

A: Electron-withdrawing groups on the aniline reduce its nucleophilicity, making it a less reactive coupling partner.[5] To address this, you can employ more reactive catalyst systems with bulky, electron-rich ligands that accelerate the reductive elimination step.[5][7][8] Using a stronger base is also crucial to deprotonate the less acidic N-H bond of the electron-deficient aniline.[5] In some cases, activation of the aniline as a trifluoroacetamide may be necessary to achieve coupling.[9]

Ullmann Condensation

Q5: The high temperatures required for my Ullmann condensation are causing my starting materials to decompose. Are there milder alternatives?

A: Traditional Ullmann reactions often necessitate high temperatures, which can be problematic for sensitive substrates.[10] Modern advancements have introduced ligand-assisted copper-catalyzed reactions that can proceed at significantly lower temperatures.[4] Ligands such as 1,10-phenanthroline can stabilize the copper catalyst and facilitate the reaction under milder conditions.[11] Additionally, using a more reactive aryl iodide instead of an aryl bromide or chloride can also allow for lower reaction temperatures.[10]

Q6: My Ullmann reaction is giving inconsistent results. What factors contribute to this lack of reproducibility?

A: The activity of the copper catalyst is a primary factor in the reproducibility of Ullmann reactions. Copper(I) salts can oxidize over time, leading to decreased reactivity.[4] It is often beneficial to use freshly opened or properly stored copper catalysts. For classical Ullmann reactions, activating the copper powder, for instance by reduction of copper sulfate with zinc, can improve consistency.[12] Ensuring a strictly inert atmosphere is also critical to prevent catalyst deactivation.[4]

II. Troubleshooting Guides

Problem: Low or No Product Formation in Buchwald-Hartwig Amination

This troubleshooting guide is designed to systematically address the issue of low or no product formation in a Buchwald-Hartwig amination reaction.

G start Low/No Product Formation check_catalyst 1. Catalyst System Check start->check_catalyst check_conditions 2. Reaction Conditions Check check_catalyst->check_conditions If catalyst is appropriate solution_catalyst Solution: - Use a well-defined precatalyst (e.g., G3/G4). - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). - Ensure inert atmosphere to prevent catalyst deactivation. check_catalyst->solution_catalyst Issue Identified check_substrates 3. Substrate Reactivity Check check_conditions->check_substrates If conditions are optimal solution_conditions Solution: - Use a stronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS). - Ensure anhydrous and degassed solvent. - Increase reaction temperature incrementally. check_conditions->solution_conditions Issue Identified solution_substrates Solution: - For electron-deficient anilines, use highly active catalyst systems. - For ortho-substituted aryl halides, select ligands with appropriate steric bulk. - Confirm purity of starting materials. check_substrates->solution_substrates Issue Identified

Caption: Troubleshooting workflow for low or no product in Buchwald-Hartwig amination.

Problem: Significant Side Product Formation (Hydrodehalogenation)

Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[1]

Potential Cause Explanation Recommended Solution
Presence of Water Water can act as a proton source, leading to the protonolysis of key intermediates in the catalytic cycle.Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous and degassed solvents.
Catalyst Decomposition Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.[2][13]Lower the reaction temperature. Consider using a more stable precatalyst. A slight increase in the ligand-to-palladium ratio can sometimes help stabilize the catalyst.[6]
β-Hydride Elimination This pathway can compete with reductive elimination, especially with certain amine substrates.[1][14]The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands may be necessary.
Problem: Difficulty in Product Purification

The purification of diarylamines can be challenging due to the presence of residual catalyst and ligands.

Q: How can I effectively remove residual palladium catalyst from my product?

A: Removing palladium residues is crucial, especially in pharmaceutical applications.[15] Several methods can be employed:

  • Filtration through Celite: A simple first step is to dilute the reaction mixture and filter it through a pad of Celite to remove insoluble palladium species.[16]

  • Aqueous Washes: Acidic or basic washes can sometimes help in removing palladium salts.

  • Scavengers: For more stubborn cases, using a scavenger is highly effective. Thiol-functionalized silica gel or polystyrene-bound trimercaptotriazine (TMT) can efficiently chelate and remove palladium from the organic phase.

  • Recrystallization: If the diarylamine product is a solid, recrystallization is an excellent final purification step.

III. Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with an aniline using a common catalyst system.

  • Preparation: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv.), the aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Assisted Ullmann Condensation of an Aryl Iodide with a Phenol

This protocol describes a milder version of the Ullmann condensation for the synthesis of diaryl ethers, a reaction analogous to diarylamine synthesis.

  • Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add the aryl iodide (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Filtration and Extraction: Filter the mixture through Celite and wash the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

IV. Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex + Ar-X Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - HBX Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.[17][18]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium amido complex.[19]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the diarylamine product and regenerating the Pd(0) catalyst.[17][19]

The Proposed Mechanism of Ullmann Condensation

The mechanism of the Ullmann reaction is less definitively established than that of the Buchwald-Hartwig amination, but a plausible pathway involves copper(I) and copper(III) intermediates.[20]

G CuI Cu(I) Source Amine_add Amine Coordination/ Deprotonation CuI->Amine_add Cu_Amide L-Cu(I)-NR'R'' Amine_add->Cu_Amide + HNR'R'', Base OA Oxidative Addition with Ar-X Cu_Amide->OA CuIII_intermediate L-Cu(III)(Ar)(NR'R'')(X) OA->CuIII_intermediate RE Reductive Elimination CuIII_intermediate->RE RE->CuI Regenerates Cu(I) catalyst Product Ar-NR'R'' RE->Product

Caption: A proposed catalytic cycle for the Ullmann C-N coupling reaction.

Key Steps:

  • Formation of a Copper Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide species.[10]

  • Oxidative Addition: The aryl halide adds to the copper(I) amide, likely forming a transient copper(III) intermediate.[20]

  • Reductive Elimination: The diarylamine product is formed via reductive elimination, regenerating a copper(I) species that can re-enter the catalytic cycle.

V. References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Slideshare. (2018). Ullmann reaction. [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. (2011). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • PubMed Central. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • Journal of the American Chemical Society. (2018). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. [Link]

  • Online Organic Chemistry Tutor. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • ResearchGate. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Taylor & Francis Online. (2011). Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core. [Link]

  • National Institutes of Health. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • National Institutes of Health. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). 14.1.3: Reductive Elimination. [Link]

  • ResearchGate. (2008). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes†. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • ResearchGate. (2011). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. [Link]

  • DSpace@MIT. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]

  • PDF Free Download. (2010). An Efficient Method for Removal of Residual Palladium from Organic. [Link]

  • Google Patents. Method of removing palladium.

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • ResearchGate. (2010). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]

  • OperaChem. (2024). Ullmann coupling-An overview. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • ACS Sustainable Chemistry & Engineering. (2024). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

Sources

Buchwald-Hartwig Amination Technical Support Center: A Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields. Drawing from extensive field experience and established literature, this resource provides in-depth, evidence-based solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes and how can I fix it?

Low or no conversion is a frequent issue and often points to problems with the catalytic system or reaction conditions. Here’s a breakdown of potential culprits and their solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Improper handling or storage of the palladium precursor and ligand can lead to deactivation.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: All reagents, especially the catalyst and ligand, should be handled under an inert atmosphere (e.g., argon or nitrogen).[2][3] Use standard Schlenk techniques or a glovebox.

      • Reagent Quality: Use high-purity, dry reagents and solvents.[3] Solvents should be anhydrous and degassed.[4]

      • Consider a Pre-catalyst: Pre-catalysts are air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ.[4][5] This can be more dependable than generating the active catalyst from sources like Pd(OAc)₂.[4][5]

  • Suboptimal Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently.[6]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, cautiously increase it in 10 °C increments.[1]

      • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required reaction temperature. Toluene and dioxane are common choices.[1][7]

  • Catalyst Poisoning: Certain functional groups or impurities can act as strong ligands, binding to the palladium center and inhibiting its catalytic activity.

    • Common Culprits:

      • Heterocycles: The nitrogen atom in substrates like 2-halopyridines can poison the catalyst.[8]

      • Other Functional Groups: Functional groups like azo groups can also lead to catalyst deactivation.[2]

    • Troubleshooting Steps:

      • Ligand Selection: For challenging substrates like 2-halopyridines, using sterically bulky ligands can prevent the substrate from coordinating to the palladium.[8] The development of various generations of ligands has expanded the scope to include these challenging substrates.[9]

      • Protecting Groups: If a functional group on your amine or aryl halide is suspected of poisoning the catalyst, consider using a suitable protecting group.

Q2: I'm observing significant side product formation, primarily hydrodehalogenation. How can I minimize this?

Hydrodehalogenation, where the halide on the aryl starting material is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[1][9] This occurs via a β-hydride elimination pathway.[9]

  • Troubleshooting Steps:

    • Optimize the Base:

      • The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, they can also promote side reactions.[1][2]

      • Consider screening weaker or less sterically hindered bases, which can sometimes suppress hydrodehalogenation.[1]

    • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[1] Running the reaction at the lowest effective temperature can improve selectivity.

    • Ligand Screening: Some ligands are inherently more prone to promoting hydrodehalogenation.[1] Screening different classes of ligands, such as bulky biaryl phosphines, can identify a system that favors the desired C-N bond formation.[10]

    • Solvent Effects: The solvent can influence the rates of competing reactions.[1][6] Aprotic, nonpolar solvents like toluene or xylene are often preferred.[6][7][11]

Q3: My yield is inconsistent, especially when I change the scale of the reaction. What factors should I be paying close attention to?

Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Key Parameters for Consistency:

    • Inert Atmosphere: As mentioned, maintaining a strictly inert atmosphere is critical.[2][3] Any introduction of oxygen can deactivate the catalyst.

    • Reagent Purity: The purity of the aryl halide, amine, base, and solvent can significantly impact the reaction outcome.[3] Impurities can interfere with the catalyst.

    • Stirring: For heterogeneous reactions (e.g., with insoluble bases like K₃PO₄), efficient stirring is essential to ensure proper mixing and reaction rates.[2]

    • Water Content: While a small amount of water can sometimes aid in the reduction of Pd(II) to Pd(0), excess water can be detrimental, especially with strong bases.[2][12] Ensure solvents are appropriately dried.

Q4: I am working with a challenging substrate (e.g., an electron-poor aryl halide, a sterically hindered amine, or a heteroaryl halide). What modifications to the standard protocol should I consider?

The versatility of the Buchwald-Hartwig amination has been greatly expanded through the development of specialized ligands and reaction conditions for difficult substrates.[9]

  • Strategies for Challenging Substrates:

    • Ligand Choice is Critical: The evolution of sterically demanding and electron-rich phosphine ligands has been key to overcoming the challenges of difficult substrates.[10]

      • Bulky Biaryl Phosphine Ligands: Ligands developed by the Buchwald group are highly effective for a wide range of substrates, including aryl chlorides and electron-withdrawn amines.[9]

      • Ferrocene-Derived and Trialkyl Phosphine Ligands: Hartwig's group has developed ligands that are also highly active for various challenging couplings.[9]

    • Base Selection: For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may require higher temperatures or longer reaction times.[1]

    • Aryl Halide Reactivity: The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[5] However, aryl iodides can sometimes be problematic due to the inhibitory effect of the iodide formed during the reaction.[5][13] In such cases, aryl bromides or chlorides with a more active catalyst system may be preferable.[5]

    • Ammonia Equivalents: The direct coupling of ammonia is particularly challenging due to its strong binding to palladium.[9] Using ammonia surrogates, such as benzophenone imine or a silylamide, followed by hydrolysis can be an effective strategy to synthesize primary anilines.[9][13]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues in your Buchwald-Hartwig amination.

Buchwald_Hartwig_Troubleshooting Start Low Yield Observed Check_Catalyst Step 1: Verify Catalyst Activity - Use fresh, high-purity reagents - Ensure inert atmosphere - Consider a pre-catalyst Start->Check_Catalyst Initial Check Check_Conditions Step 2: Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases (strong vs. weak) - Evaluate solvent effects Check_Catalyst->Check_Conditions If no improvement Success Improved Yield Check_Catalyst->Success Problem Solved Check_Side_Reactions Step 3: Analyze for Side Products - Look for hydrodehalogenation - Check for starting material decomposition Check_Conditions->Check_Side_Reactions If yield is still low Check_Conditions->Success Problem Solved Optimize_Ligand Step 4: Screen Ligands - Try bulky, electron-rich ligands - Match ligand to substrate class Check_Side_Reactions->Optimize_Ligand If side reactions are significant Check_Side_Reactions->Success Problem Solved Optimize_Ligand->Success Problem Solved

Caption: A stepwise troubleshooting guide for low-yield Buchwald-Hartwig amination.

Key Reaction Parameters at a Glance

For a successful Buchwald-Hartwig amination, careful consideration of each component is necessary. The following table summarizes the roles and common choices for each parameter.

ParameterRole in the ReactionCommon Choices & Considerations
Palladium Source The catalytic metal center.Pd(OAc)₂: Common, but can be unreliable for in-situ generation of Pd(0).[4] Pd₂(dba)₃: A Pd(0) source. Pre-catalysts: Often Pd(II) complexes that are air-stable and provide reliable activation.[5]
Ligand Stabilizes the Pd center, influences reactivity and selectivity.Bulky Biaryl Phosphines (e.g., XPhos, SPhos): Highly effective for a broad range of substrates.[9] Bidentate Phosphines (e.g., BINAP, DPPF): Useful for specific applications and were among the first to extend the reaction's scope.[9] N-Heterocyclic Carbenes (NHCs): A newer class of ligands with high activity.
Base Facilitates deprotonation of the amine-palladium complex.Strong Bases (e.g., NaOtBu, LHMDS): Promote high reaction rates but can be incompatible with sensitive functional groups.[2] Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): Offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[1][2]
Solvent Solubilizes reagents and influences reaction kinetics.Aprotic, Non-polar (e.g., Toluene, Xylene): Commonly used and often effective.[7][11] Ethereal (e.g., Dioxane, THF): Also widely used.[1][5][7] Polar Aprotic (e.g., DMF, DMAC): Can sometimes be used, but may lead to different side product profiles.[6][12]
Aryl Halide The electrophilic coupling partner.Reactivity order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[5][13] Aryl chlorides are the most challenging but can be coupled with modern, highly active catalyst systems.[4]
Amine The nucleophilic coupling partner.Primary and secondary alkyl and aryl amines are common substrates.[9] Amides and other N-nucleophiles can also be used, often requiring more specialized ligands.[2]

Standard Experimental Protocol

This protocol provides a general starting point for a Buchwald-Hartwig amination. Optimization of specific parameters will likely be necessary for your particular substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried glassware and stir bar

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).[3]

  • Charging the Flask: To the reaction flask, add the aryl halide, the base, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for several minutes.

  • Addition of Reagents: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography.

Buchwald_Hartwig_Workflow Prep 1. Prepare Inert Glassware Charge 2. Charge Solids (Aryl Halide, Base, Catalyst) Prep->Charge Purge 3. Purge with Inert Gas Charge->Purge Add_Liquids 4. Add Solvent and Amine Purge->Add_Liquids React 5. Heat and Stir Add_Liquids->React Workup 6. Quench and Extract React->Workup Purify 7. Purify Product Workup->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 5, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Publications. (2006, June 9). Retrieved January 5, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025, December 19). Retrieved January 5, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved January 5, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved January 5, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 5, 2026, from [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025, December 16). Retrieved January 5, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved January 5, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - R Discovery. (2019, July 2). Retrieved January 5, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 5, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 5, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Ullmann Condensation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into one of the most common yet challenging aspects of the Ullmann condensation of anilines: catalyst deactivation. This guide moves beyond simple procedural lists to explain the underlying causality, empowering you to troubleshoot effectively and design more robust reaction protocols.

The copper-catalyzed Ullmann condensation is a cornerstone of C-N bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, its success is critically dependent on the stability and activity of the copper catalyst. When reactions stall or fail, the culprit is often a deactivated catalyst. This guide provides a structured, question-and-answer approach to diagnosing, mitigating, and preventing catalyst deactivation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Ullmann condensation of anilines.

Q1: My reaction has stalled or shows very low conversion. What is the most likely cause?

A1: Low or no conversion is the most frequent issue and typically points directly to a problem with the catalytic system. The active species in most modern Ullmann protocols is Cu(I).[2][3] Its deactivation is the primary suspect.

Immediate Troubleshooting Steps:

  • Verify Catalyst & Reagent Quality: Copper(I) salts (e.g., CuI, CuBr) are susceptible to air oxidation, turning them into inactive Cu(II) species.[4] Always use a fresh bottle of the copper precursor or one that has been stored meticulously under an inert atmosphere. The purity of your aniline, aryl halide, base, and solvent is also critical, as impurities can act as catalyst poisons.[2]

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key adversary. It can oxidize the active Cu(I) catalyst to the less active Cu(II) state, effectively halting the catalytic cycle.[4] It is imperative to use Schlenk techniques or a glovebox and to thoroughly degas all solvents and reagents before use.[2][4]

  • Assess the Ligand's Role: In modern Ullmann reactions, the ligand is not merely an additive; it is fundamental to the catalyst's stability and activity.[2][5] An inappropriate or degraded ligand can lead to rapid catalyst deactivation.

Q2: I've confirmed my reagents are pure and my technique is sound, but the reaction still fails. How can I diagnose the specific catalyst deactivation pathway?

A2: When basic troubleshooting fails, a more systematic approach is needed to identify the root cause. Catalyst deactivation in Ullmann reactions typically proceeds via one of several pathways, as illustrated below.

DeactivationPathways cluster_main Common Catalyst Deactivation Pathways Start Active Cu(I) Catalyst Oxidation Oxidation to Cu(II) Start->Oxidation O₂ / H₂O Aggregation Aggregation / Sintering (Formation of Cu Nanoparticles) Start->Aggregation High Temp. / Poor Ligand Stabilization Leaching Leaching (Loss of soluble catalyst) Start->Leaching Heterogeneous Systems Ligand_Issues Ligand Degradation or Product Inhibition Start->Ligand_Issues Strong Coordination / Side Reactions Inactive Inactive Species Oxidation->Inactive Aggregation->Inactive Leaching->Inactive Ligand_Issues->Inactive

Caption: Key pathways for copper catalyst deactivation.

To distinguish between these, consider the following:

  • Oxidation: If your reaction mixture turns from a typical light color (e.g., yellow, light brown) to a deep blue or green, this often indicates the formation of Cu(II) species.

  • Aggregation/Sintering: This is particularly relevant at the high temperatures often required for classic Ullmann reactions.[6][7] The active, soluble copper complexes can aggregate into larger, less active or inactive copper metal particles. This can sometimes be observed as the formation of a black precipitate (copper metal). The choice of ligand is crucial to prevent this; effective ligands stabilize the mononuclear copper species in solution.[8]

  • Ligand Degradation: Some ligands, especially those with unprotected amine or hydroxyl groups, can themselves undergo N- or O-arylation, consuming the ligand and leading to catalyst deactivation.[8][9]

  • Product Inhibition: The triarylamine product can sometimes coordinate strongly to the copper center, preventing substrate binding and turnover. This is a form of reversible deactivation.[10]

A definitive diagnostic experiment is to run the reaction until it stalls and then add a second charge of either the copper precursor or the ligand. If adding more ligand restarts the reaction, ligand degradation was likely the issue. If only adding more copper salt works, the original catalyst has likely undergone irreversible deactivation (e.g., oxidation or aggregation).

Q3: How do I choose the right ligand to prevent catalyst deactivation?

A3: Ligand selection is the most critical parameter in modern Ullmann chemistry for ensuring catalyst longevity. There is no universal ligand; the optimal choice depends on the specific aniline and aryl halide substrates. The primary role of the ligand is to stabilize the Cu(I) center, increase its solubility, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][11]

A kinetic study by Davies et al. demonstrated that different ligands have markedly different effects not only on reaction rate but also on catalyst deactivation rates.[5] For example, while some ligands may provide a high initial rate, they may also lead to faster catalyst decomposition.

Ligand ClassExample(s)Key Characteristics & Impact on Stability
Amino Acids L-Proline, N,N-DimethylglycineInexpensive and effective. The carboxylate and amino groups form a stable chelate with copper. N-alkylation (e.g., N,N-dimethylglycine) can prevent self-arylation of the ligand.[5][9]
Diamines 1,10-Phenanthroline, TMEDA, Benzene-1,2-diaminesStrong chelators. Phenanthrolines are classic ligands but can sometimes lead to off-cycle processes.[5][6] Sterically hindered diamines can prevent ligand N-arylation.[8]
Oxalamides N-(Naphthalen-1-yl)-N'-alkyl OxalamidesHighly effective for challenging couplings, enabling high catalyst turnovers by providing a robust coordination environment.[12]
β-Diketones AcetylacetoneCan stabilize copper but may be less effective at promoting the catalytic cycle under milder conditions compared to N-based ligands.[6]

Recommendation: A ligand screening is almost always a worthwhile investment of time. Start with well-established, inexpensive ligands like N,N-dimethylglycine or 1,10-phenanthroline before moving to more specialized and expensive options.

Q4: My main side-product is the dehalogenated arene. Is this related to catalyst deactivation?

A4: Yes, the formation of dehalogenated side-products is often mechanistically linked to catalyst activity and stability. This side reaction is essentially a reduction of the aryl halide.

Potential Causes & Solutions:

  • Protic Impurities: Trace amounts of water or even the aniline itself can serve as a proton source. The copper catalyst can facilitate a hydrodehalogenation pathway.[2]

    • Solution: Ensure strictly anhydrous conditions. Thoroughly dry all reagents, solvents, and glassware.[2][4]

  • Slow C-N Coupling: If the desired C-N bond formation is slow, the competing dehalogenation pathway can become dominant.

    • Solution: The goal is to accelerate the productive catalytic cycle. The addition of a more effective ligand can dramatically increase the rate of C-N coupling, outcompeting the side reaction.[4]

Part 2: Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that robust, reproducible protocols are the foundation of successful research.

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol provides a reliable starting point and incorporates best practices to minimize catalyst deactivation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the chosen ligand (0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Addition of Reagents: Add the aniline (1.2 mmol) and the degassed anhydrous solvent (e.g., Dioxane or Toluene, 3-5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C for modern systems).[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble base and copper salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow 1: Systematic Troubleshooting of a Failed Ullmann Reaction

This decision tree provides a logical path to identify and solve the problem.

Caption: A decision-tree workflow for troubleshooting.

Part 3: Characterizing Deactivated Catalysts

For research-intensive applications, understanding the nature of the deactivated species can provide invaluable insight.

Q5: How can I characterize the deactivated copper species in my reaction mixture?

A5: Characterizing the catalyst in situ or after the reaction can be challenging but is achievable with advanced analytical techniques.

  • UV-Vis Spectroscopy: Can help detect the formation of Cu(II) species, which have characteristic d-d transitions and often impart a blue/green color to the solution.[14]

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the oxidation state of copper in a solid residue recovered from the reaction. This is useful for distinguishing between Cu(0), Cu(I), and Cu(II).[15]

  • Transmission Electron Microscopy (TEM): If you suspect catalyst aggregation into nanoparticles, TEM analysis of the reaction solids can confirm their presence, size, and morphology.[16]

  • Inductively Coupled Plasma (ICP-OES/MS): In cases of heterogeneous or immobilized catalysts, ICP analysis of the reaction solution can quantify the amount of copper that has leached into the liquid phase, which is a form of catalyst loss.[17][18]

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Jiménez-Rodríguez, B. G., et al. (2007). Two possible pathways for the relative order of the oxidative addition... ResearchGate. [Link]

  • Davies, R. P., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Chemistry Student. (2018). Ullmann Coupling - Carbon Heteroatom Coupling. YouTube. [Link]

  • Sperotto, E. (2011). The mechanism of the modified Ullmann reaction. University of Groningen. [Link]

  • Gurjar, V., et al. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry. [Link]

  • mediaTUM. (2017). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and C-C-Coupling Reactions. [Link]

  • Singh, R., et al. (2018). Selective dissolution of copper from copper-chromium spent catalyst by baking–leaching process. ResearchGate. [Link]

  • Wang, J., et al. (2020). The Importance of Sintering‐Induced Grain Boundaries in Copper Catalysis to Improve Carbon‐Carbon Coupling. ResearchGate. [Link]

  • Casapu, M., et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]

  • Ali, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ma, D., et al. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • Da Costa, P., et al. (2002). Spectroscopic and chemical characterization of active and inactive Cu species in NO decomposition catalysts based on Cu-ZSM5. Physical Chemistry Chemical Physics. [Link]

  • Kempe, R., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Sale, D., et al. (2019). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Catalysis Science & Technology. [Link]

  • Mohamed, E. F. (2014). Synthesis and Surface Characterization of Supported Copper based Catalysts. Stechnolock. [Link]

  • Cole-Hamilton, D. J., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]

  • Spencer, M. S., et al. (2021). Application of Parallel Difference Tests to Resolve the Axial Activation–Deactivation Profile of Copper–Zinc Oxide Catalyst. Topics in Catalysis. [Link]

  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions. Catalysis Today. [Link]

  • Monge, M. E., & Tlili, A. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry. [Link]

  • Bessac, F., & Gonzalez, L. (2020). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules. [Link]

  • Sperotto, E., et al. (2010). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

  • Watling, T. C., et al. (2021). Copper Mineral Leaching Mathematical Models—A Review. Minerals. [Link]

  • Lo, Q., et al. (2017). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • Ramprasad, D., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]

  • de Oteyza, D. G. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]

  • White Rose eTheses Online. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Sperotto, E. (2011). The mechanism of the modified Ullmann reaction. University of Groningen research portal. [Link]

  • TheMarn23. (2023). Troubleshooting Ullmann Couplint. Reddit. [Link]

  • BIOENGINEER.ORG. (2025). Unraveling Copper's Redox Role in Ullmann Reactions. [Link]

  • Ma, D., et al. (2017). Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Letters. [Link]

Sources

4-methoxy-2-methyl-N-phenylaniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-methoxy-2-methyl-N-phenylaniline

Welcome to the dedicated support resource for this compound (CAS: 41317-15-1). This guide is designed for professionals in research and drug development, providing expert insights into the stability and storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, linking them to the stability and handling of this compound.

Q1: My vial of this compound, which was initially a light-colored solid, has developed a distinct orange or brown discoloration. What happened, and is it still usable?

A1: This is a classic sign of oxidation, a common degradation pathway for aniline derivatives.[1] The discoloration is caused by the formation of colored impurities.

  • Causality: The aniline functional group is susceptible to oxidation when exposed to atmospheric oxygen and/or light. This process can be accelerated by elevated temperatures. The electron-donating methoxy and methyl groups on the phenyl ring can increase this susceptibility.

  • Experimental Impact: Using a discolored, oxidized compound can lead to several issues:

    • Lowered Purity: The presence of impurities will result in an inaccurate molar quantity for your reactions.

    • Side Reactions: The degradation products may participate in unintended side reactions, leading to complex product mixtures and difficult purification.

    • Inconsistent Results: The level of degradation can vary over time, causing poor reproducibility in your experiments.

  • Recommended Action:

    • Assess Purity: Before use, we strongly recommend re-analyzing the material's purity via techniques like HPLC, LC-MS, or NMR to quantify the level of degradation.

    • Consider Purification: If the impurity level is low, you may be able to purify the compound by recrystallization or column chromatography.

    • Discard if Heavily Degraded: If significant discoloration has occurred, it is best to discard the material according to your institution's hazardous waste disposal procedures to ensure the integrity of your results.[2]

Q2: I'm observing inconsistent yields and unexpected byproducts in a reaction where this compound is a key starting material. Could storage conditions be the culprit?

A2: Absolutely. Inconsistent results are a hallmark of a reagent with compromised stability.

  • Troubleshooting Protocol:

    • Review Storage History: Check your lab notebook. Was the container tightly sealed? Was it stored under an inert atmosphere? Was it protected from light?

    • Aliquot Your Reagent: For a new batch of the compound, it is best practice to aliquot the material into smaller, single-use vials under an inert gas like argon or nitrogen. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Perform a Control Reaction: Use a freshly opened, high-purity sample of this compound in a control experiment to compare against the results from your suspect batch. This can definitively confirm if reagent degradation is the source of the inconsistency.

Q3: My this compound appears to be clumping or has a sticky texture. What does this indicate?

A3: This suggests the presence of moisture or partial melting due to improper storage temperature.

  • Causality: The compound has a reported melting point of 80-83°C, but absorbing moisture from the atmosphere can lower its melting point or cause it to become hygroscopic.[4] Storing the compound in a humid environment or near a heat source can exacerbate this issue.

  • Experimental Impact: The presence of water can be detrimental to many organic reactions, especially those involving water-sensitive reagents or catalysts (e.g., organometallics, certain coupling reactions). The clumping also makes accurate weighing difficult.

  • Recommended Action:

    • Dry the Compound: You can dry the material in a vacuum oven at a temperature well below its melting point (e.g., 40-50°C) or in a desiccator.

    • Improve Storage: Ensure future storage is in a tightly sealed container with a desiccant, or in a controlled-humidity environment. Store away from any heat sources.[5][6][7]

Frequently Asked Questions (FAQs) on Stability & Storage

Q4: What are the ideal long-term storage conditions for this compound?

A4: Based on the chemistry of substituted anilines, the ideal storage conditions are designed to minimize exposure to air, light, and heat.

  • Temperature: Refrigerated (0-10°C) is recommended for long-term stability.

  • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation.[8][9]

  • Container: Use an amber glass vial with a tightly sealed, PTFE-lined cap to protect from light and prevent moisture ingress.[3][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5][6]

Q5: How sensitive is this compound to light?

A5: Very sensitive. Anilines as a class of compounds are known to discolor and degrade upon exposure to light and air.[1][3] The energy from UV light can promote the formation of radical species, initiating the oxidation process. Always store in a light-blocking container (like an amber vial) and keep it in a dark place such as a cabinet or refrigerator.

Q6: What are the primary chemical incompatibilities I should be aware of?

A6: To prevent hazardous reactions and degradation, do not store this compound with the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[2][5][10]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: Can lead to strong exothermic reactions.[2][3][6][11]

  • Heat and Sources of Ignition: The compound is combustible and thermal decomposition can release toxic gases like nitrogen oxides.[5][6][10]

Q7: What is the expected shelf life of this compound?

A7: The shelf life is highly dependent on the storage conditions. When stored under the ideal conditions described above (refrigerated, under inert gas, in the dark), the compound should remain stable for several years. If stored at room temperature and exposed to air, noticeable degradation can occur within months. Regular purity checks are advised for materials that have been stored for an extended period.

Summary of Storage Conditions

ParameterRecommended ConditionRationale & References
Temperature Refrigerated (0-10°C)Slows down the rate of oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key driver of degradation.[8][9]
Light Exposure Store in Dark (Amber Vial)Prevents light-induced decomposition, a common issue for anilines.[1][3]
Container Tightly Sealed Glass VialPrevents exposure to air and moisture.[5][9]
Incompatibilities Store away from acids & oxidizersAvoids potentially hazardous chemical reactions and degradation.[2][3][5][6][10]

Visual Troubleshooting Workflow

This diagram outlines the decision-making process when encountering potential stability issues with your compound.

G cluster_0 Start: Experimental Anomaly Observed cluster_1 Visual & Physical Inspection cluster_2 Root Cause Analysis & Action start Inconsistent Yields or Unexpected Byproducts? inspect Inspect Compound Vial start->inspect color Discoloration? (Yellow/Brown) inspect->color texture Clumped or Sticky? inspect->texture color->texture No oxidation Probable Oxidation (Air/Light Exposure) color->oxidation Yes moisture Probable Moisture Contamination texture->moisture Yes analyze Action: Re-analyze Purity (HPLC, NMR, LC-MS) oxidation->analyze dry Action: Dry Under Vacuum (Low Heat) moisture->dry discard Consider Discarding if Heavily Degraded analyze->discard aliquot Future Prevention: Aliquot New Stock & Store Properly (Inert Gas, Cold, Dark) analyze->aliquot If purity is acceptable dry->analyze discard->aliquot

Sources

Removal of unreacted starting materials in aniline coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Removal of Unreacted Starting Materials

Welcome to the Technical Support Center for Aniline Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of products from aniline coupling reactions. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workup.

Frequently Asked Questions (FAQs)
Q1: My primary challenge is removing a large excess of unreacted aniline from my reaction mixture. What is the most efficient method?

For substantial quantities of residual aniline, an acidic wash (liquid-liquid extraction) is the most effective initial purification step.[1][2] This technique leverages the basicity of aniline's amino group.

Causality Explained: Aniline, a weak base, readily reacts with a dilute acid (e.g., 1M HCl) to form its corresponding anilinium salt (aniline hydrochloride).[1][2][3] This salt is highly soluble in the aqueous phase, while your typically less basic or neutral organic product remains in the organic layer. This significant difference in partitioning behavior allows for a clean and efficient separation.

Self-Validating System: The effectiveness of the acidic wash can be easily monitored in real-time using Thin Layer Chromatography (TLC).[1] A spot corresponding to aniline should be visible in the crude mixture. After each acidic wash, a sample of the organic layer can be spotted on a TLC plate. A successful extraction will show a significant reduction or complete disappearance of the aniline spot.[1]

Q2: I performed an acidic wash, but I still see traces of aniline in my product via TLC and NMR. What could be the issue?

Several factors can lead to an incomplete acidic wash. Here’s a breakdown of potential causes and their solutions:

Potential Cause Underlying Reason Troubleshooting Solution
Insufficient Mixing The acid-base reaction can only occur at the interface of the organic and aqueous layers.Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to maximize the surface area and ensure thorough mixing.[1] Periodically vent the funnel to release any pressure buildup.
Inadequate Amount of Acid The amount of acid must be stoichiometrically sufficient to neutralize all the unreacted aniline.Use a volume of 1M HCl that is at least equal to the volume of the organic layer for each wash.[1]
Insufficient Number of Washes A single wash may not be enough to completely extract the aniline, as the partitioning is an equilibrium process.Perform at least two to three successive acidic washes to ensure the complete removal of aniline.[1] Monitor the progress after each wash using TLC.[1]
Q3: My desired product is also basic and is being lost into the aqueous layer during the acidic wash. What are my alternatives?

This is a common challenge when the product has a basic moiety. In such cases, an acidic wash is not suitable.[2] Here are alternative strategies:

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[4] If there is a sufficient difference in the retention factor (Rf) between your product and aniline, column chromatography can provide excellent separation.[4][5]

    • Expert Insight: Silica gel is slightly acidic, which can sometimes cause basic compounds to streak or adhere to the column.[5] To mitigate this, you can add a small amount of a volatile base, like triethylamine (typically 0.1-1%), to the eluent system.[5] This will neutralize the acidic sites on the silica and improve the chromatography of basic compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small to moderate amounts of aniline impurity.[1][6][7] The principle relies on the differential solubility of your product and the impurity in a given solvent at different temperatures.[8]

    • Trustworthiness: The purity of the recrystallized product can be readily assessed by its melting point. A sharp melting point close to the literature value is a good indicator of high purity.[6]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from aniline (184 °C), distillation (simple, fractional, or vacuum) can be employed.[9] Vacuum distillation is particularly useful as it lowers the boiling point, which can prevent thermal degradation of sensitive products.[9]

Q4: My reaction mixture has turned dark brown, and I suspect oxidation of aniline is the cause. How does this affect purification, and how can it be prevented?

Aniline is prone to aerial oxidation, which can lead to the formation of colored, often polymeric, impurities.[10] These impurities can complicate purification, sometimes streaking on a chromatography column or co-precipitating with your product.

Prevention Strategies:

  • Use Freshly Purified Aniline: If your starting aniline is already discolored (yellow to reddish-brown), it's best to purify it before use, typically by distillation under reduced pressure.[11]

  • Inert Atmosphere: Conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.[12]

  • Protecting Groups: For reactions sensitive to oxidation, consider protecting the aniline's amino group, for example, by acetylation to form acetanilide.[12] The acetyl group reduces the ring's susceptibility to oxidation and can be removed later by hydrolysis.[12]

Experimental Protocols
Protocol 1: Standard Acidic Wash for Aniline Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[1]

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and periodically venting to release pressure.[1]

  • Separation: Allow the layers to separate completely. The aniline hydrochloride will be in the lower aqueous layer (for denser solvents like dichloromethane) or the upper aqueous layer (for less dense solvents like ethyl acetate). Drain and discard the aqueous layer.[1]

  • Repeat: Repeat the wash with 1M HCl at least two more times.[1]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Monitoring Purification by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spotting: Using separate capillaries, spot the crude reaction mixture, a standard of pure aniline, and a sample of the organic layer after each purification step (e.g., after each acidic wash).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[1] Aniline is more polar than many aniline coupling products and will typically have a lower Rf value.[1]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or using an appropriate stain.

  • Analysis: The disappearance of the aniline spot from the lane corresponding to your purified organic layer indicates successful removal.[1]

Visualization of Workflow
Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification method for your aniline coupling reaction product.

Purification_Workflow start Crude Reaction Mixture is_product_basic Is the product basic? start->is_product_basic acid_wash Perform Acidic Wash (Protocol 1) is_product_basic->acid_wash No is_product_solid Is the product a solid? is_product_basic->is_product_solid Yes check_purity1 Check Purity (TLC/NMR) acid_wash->check_purity1 check_purity1->is_product_solid Impure final_product Pure Product check_purity1->final_product Pure chromatography Column Chromatography is_product_solid->chromatography No recrystallize Recrystallization is_product_solid->recrystallize Yes check_purity2 Check Purity chromatography->check_purity2 recrystallize->check_purity2 check_purity2->chromatography Impure (from Recrystallization) check_purity2->final_product Pure

Caption: Decision workflow for selecting a purification method.

References
  • Allen. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline ? Topper. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Gmehling, J., & Onken, U. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(11), 4465-4472. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Sciencemadness. Retrieved from [Link]

  • University of California, Davis. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]

  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Retrieved from [Link]

  • PubMed. (2021, May 5). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • National Institutes of Health. (2020, November 17). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Retrieved from [Link]

  • BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of phenol and aniline compounds on the ILs-monolithic... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Removal of amino groups from anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 4-methoxy-2-methyl-N-phenylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of isomeric impurities are of paramount importance. 4-methoxy-2-methyl-N-phenylaniline is a key intermediate in various synthetic pathways, including the production of pressure-sensitive dyes, pharmaceuticals, and rubber additives.[1] The synthetic routes to this compound can often lead to the formation of positional isomers, primarily where the methoxy and methyl groups are situated at different positions on the aniline ring. The presence of these isomers, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final product.

This guide provides a comprehensive comparison of the analytical techniques used to characterize this compound and its two most probable positional isomers: 3-methoxy-2-methyl-N-phenylaniline and 2-methoxy-4-methyl-N-phenylaniline . We will delve into the nuances of chromatographic and spectroscopic methods, offering field-proven insights and experimental data to facilitate their unambiguous identification. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

Isomers Under Investigation

The three positional isomers discussed in this guide are:

Compound NameStructure
Isomer A: this compoundthis compound
Isomer B: 3-methoxy-2-methyl-N-phenylaniline3-methoxy-2-methyl-N-phenylaniline
Isomer C: 2-methoxy-4-methyl-N-phenylaniline2-methoxy-4-methyl-N-phenylaniline

Chromatographic Separation: The First Line of Defense

The separation of these closely related isomers is a critical first step in their characterization. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, with the choice often depending on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like aniline derivatives. The separation on a GC column is primarily based on the boiling point and polarity of the analytes, while the mass spectrometer provides structural information for identification. For isomeric aromatic amines, derivatization is sometimes employed to improve chromatographic resolution and sensitivity.[2][3]

  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Scan Mode: Full scan.

The elution order in GC is influenced by the volatility and polarity of the isomers. Generally, isomers with lower boiling points and less polarity will elute earlier. The position of the methoxy and methyl groups affects the dipole moment and intermolecular interactions of the molecules.

  • Isomer C (2-methoxy-4-methyl-N-phenylaniline): The methoxy group in the ortho position to the amino group can lead to intramolecular hydrogen bonding, which reduces the overall polarity and boiling point. This isomer is therefore predicted to elute first.

  • Isomer A (this compound): With the methoxy group in the para position, intramolecular hydrogen bonding is not possible, leading to a higher boiling point compared to the ortho isomer.

  • Isomer B (3-methoxy-2-methyl-N-phenylaniline): The meta-position of the methoxy group results in a dipole moment that is different from the ortho and para isomers, which can influence its interaction with the stationary phase. Its elution is expected to be between the ortho and para isomers, but closer to the para isomer.

Predicted GC Elution Order: Isomer C < Isomer A ≈ Isomer B

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For aniline derivatives, reversed-phase HPLC is a common and effective method.[4][5]

  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 60% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

In reversed-phase HPLC, retention is primarily driven by the hydrophobicity of the analytes. More polar compounds elute earlier. The position of the polar methoxy group will influence the overall polarity of the molecule.

  • Isomer C (2-methoxy-4-methyl-N-phenylaniline): The ortho-methoxy group can lead to some steric hindrance and may slightly decrease the overall polarity due to intramolecular interactions, potentially leading to a slightly later elution compared to the meta isomer.

  • Isomer B (3-methoxy-2-methyl-N-phenylaniline): The meta-methoxy group is expected to increase the overall polarity of the molecule, leading to an earlier elution time.

  • Isomer A (this compound): The para-methoxy group also increases polarity, and its elution time is expected to be similar to the meta isomer, though subtle differences in interaction with the C18 stationary phase can lead to separation.

Predicted HPLC Elution Order: Isomer B ≈ Isomer A < Isomer C

Spectroscopic Characterization: Unveiling the Molecular Structure

Once the isomers are separated, spectroscopic techniques are employed for their definitive identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, is a powerful tool for identifying isomers based on their fragmentation patterns. While isomers will have the same molecular ion peak, the relative abundances of their fragment ions can be distinct.

All three isomers have a molecular weight of 213.28 g/mol , and will thus exhibit a molecular ion peak ([M]⁺˙) at m/z 213. The fragmentation of aromatic amines is often characterized by the loss of substituents from the aromatic ring and cleavage of the C-N bond.

  • Common Fragments:

    • [M-15]⁺ (m/z 198): Loss of a methyl radical (•CH₃). This is a common fragmentation for all three isomers.

    • [M-31]⁺ (m/z 182): Loss of a methoxy radical (•OCH₃).

    • [M-43]⁺ (m/z 170): Loss of a propyl radical, potentially through rearrangement.

  • Distinguishing Fragments:

    • Isomer C (2-methoxy-4-methyl-N-phenylaniline): The "ortho effect" can lead to unique fragmentation pathways. The proximity of the methoxy group to the amino linkage may facilitate the loss of methanol (CH₃OH, 32 Da) after rearrangement, leading to a significant ion at [M-32]⁺ (m/z 181) .

    • Isomers A and B: The loss of methanol is less likely for the meta and para isomers. The relative abundance of the [M-15]⁺ and [M-31]⁺ ions will likely differ due to the different stabilization of the resulting fragment ions.

Table 1: Predicted Key Mass Spectral Fragments

m/zPredicted FragmentIsomer A (4-MeO, 2-Me)Isomer B (3-MeO, 2-Me)Isomer C (2-MeO, 4-Me)
213[M]⁺˙HighHighHigh
198[M-CH₃]⁺ModerateModerateModerate
182[M-OCH₃]⁺ModerateModerateLow
181[M-CH₃OH]⁺LowLowHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for distinguishing between these positional isomers.

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the methoxy and methyl groups, as well as the anisotropic effect of the phenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonIsomer A (4-MeO, 2-Me)Isomer B (3-MeO, 2-Me)Isomer C (2-MeO, 4-Me)
-NH ~5.6 (s, 1H)~5.6 (s, 1H)~5.7 (s, 1H)
-OCH₃ ~3.8 (s, 3H)~3.8 (s, 3H)~3.9 (s, 3H)
-CH₃ ~2.2 (s, 3H)~2.1 (s, 3H)~2.3 (s, 3H)
Aromatic H 6.7-7.3 (m, 8H)6.4-7.3 (m, 8H)6.8-7.3 (m, 8H)

Key Differentiating Features in ¹H NMR:

The most significant differences will be observed in the aromatic region. The substitution pattern on the aniline ring will create unique splitting patterns for the remaining protons.

  • Isomer A (this compound): The aniline ring will show three protons with distinct chemical shifts and coupling constants. The proton at C5 will likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C6 as a singlet or a narrow doublet.

  • Isomer B (3-methoxy-2-methyl-N-phenylaniline): The aniline ring will also have three protons. Their chemical shifts will be different from Isomer A due to the meta-position of the methoxy group.

  • Isomer C (2-methoxy-4-methyl-N-phenylaniline): The aniline ring will have three protons with a different substitution pattern, leading to a unique set of chemical shifts and coupling constants.

The chemical shifts of the carbon atoms are also sensitive to the positions of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonIsomer A (4-MeO, 2-Me)Isomer B (3-MeO, 2-Me)Isomer C (2-MeO, 4-Me)
-OCH₃ ~55.5~55.2~55.8
-CH₃ ~17.5~16.0~20.5
Aromatic C ~110-155~105-160~110-150
Phenyl C ~115-145~115-145~115-145

Key Differentiating Features in ¹³C NMR:

The chemical shifts of the substituted carbons on the aniline ring will be the most diagnostic. The carbon attached to the methoxy group will resonate at a significantly different chemical shift in each isomer. Similarly, the chemical shift of the methyl-substituted carbon will be unique for each isomer.

Experimental Workflows

The following diagrams illustrate the logical flow for the characterization of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve Sample in Dichloromethane GC GC Separation (DB-5ms column) Prep->GC MS MS Detection (EI, 70 eV) GC->MS Eluting Analytes Chromatogram Analyze Chromatogram (Retention Times) MS->Chromatogram Spectra Analyze Mass Spectra (Fragmentation Patterns) MS->Spectra

Caption: GC-MS workflow for isomer separation and identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase HPLC HPLC Separation (C18 column) Prep->HPLC UV UV Detection (254 nm) HPLC->UV Eluting Analytes Chromatogram Analyze Chromatogram (Retention Times) UV->Chromatogram Quant Quantify Isomers Chromatogram->Quant

Caption: HPLC workflow for isomer separation and quantification.

Conclusion

The unambiguous characterization of this compound and its positional isomers requires a multi-technique approach. The combination of high-resolution chromatographic separation with detailed spectroscopic analysis provides a robust and reliable methodology for their differentiation. By carefully considering the predicted elution orders in GC and HPLC, and by scrutinizing the unique fragmentation patterns in mass spectrometry and the distinct chemical shifts in NMR, researchers and drug development professionals can confidently identify and quantify these critical isomers. This guide serves as a foundational resource for developing and validating analytical methods to ensure the purity and quality of products derived from this important chemical intermediate.

References

  • Chen, M., Zhu, G., Xu, J., Zhang, H., Liu, J., & Jiang, K. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. Available at: [Link]

  • Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. (2018). Journal of Separation Science. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-4-methyl-N-phenyl-aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wissing, J., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kwiecień, H., et al. (2014). Quantification of aniline and N-methylaniline in indigo. Dyes and Pigments. Available at: [Link]

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A Comparative Analysis of Substituted Diphenylamines: Performance Metrics and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted diphenylamines (DPAs) represent a versatile class of organic compounds with a broad spectrum of applications, ranging from antioxidants in industrial lubricants to key scaffolds in medicinal chemistry and materials science.[1][2][3] Their utility is intrinsically linked to the nature and position of substituents on the phenyl rings, which modulate their electronic properties, steric hindrance, and ultimately, their functional performance. This guide provides a comparative analysis of substituted diphenylamines, offering insights into their structure-activity relationships and providing experimental frameworks for their evaluation.

The Structural Foundation of Functionality

The core diphenylamine structure, consisting of an amine linker between two phenyl rings, is the foundation for its diverse applications.[4] The reactivity and efficacy of DPA derivatives are heavily influenced by the electronic and steric nature of the substituents attached to these rings.

General Structure of Substituted Diphenylamines

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample Prepare Substituted Diphenylamine Samples (various concentrations) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol for DPPH Assay: [5][6]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol and dilute it to a working concentration (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the substituted diphenylamine compounds in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A positive control (e.g., ascorbic acid) and a blank (solvent) should be run in parallel.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Applications in Organic Electronics

Substituted diphenylamines are also pivotal in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). [7][8][9][10]Their electron-rich nature makes them excellent hole-transporting materials, facilitating the injection and transport of positive charge carriers within the device. Furthermore, their rigid and bulky structures can prevent self-quenching, leading to improved electroluminescent properties. [8]

Performance in OLEDs

The performance of diphenylamine-based materials in OLEDs is evaluated based on several parameters, including luminance efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). For instance, a device utilizing 9,9-diethyl-N,N-diphenyl-7-(2,2-diphenylvinyl)-9H-fluoren-2-amine as a blue emitter exhibited a luminance efficiency of 5.48 cd/A, a power efficiency of 2.45 lm/W, and an external quantum efficiency of 2.85%. [8]Another novel diphenylamine-thiophene compound, N4.N4,N4'.N4'-tetrakis(4-(thiophen-2-yl)phenyl)-[1,1'-bipheny-4,4'-diamine (TPPA), showed a high luminescence quantum yield of 61.3%, making it a promising candidate for blue OLEDs. [11]

Compound Application Luminance Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%) Luminescence Quantum Yield (%) Reference
9,9-diethyl-N,N-diphenyl-7-(2,2-diphenylvinyl)-9H-fluoren-2-amine Blue Emitter 5.48 2.45 2.85 - [8]

| N4.N4,N4'.N4'-tetrakis(4-(thiophen-2-yl)phenyl)-[1,1'-bipheny-4,4'-diamine (TPPA) | Blue Emitter | - | - | - | 61.3 | [11]|

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential electrochemical technique used to characterize the redox properties of substituted diphenylamines for electronic applications. [12][13][14][15]It provides information on the oxidation and reduction potentials of the molecules, which are crucial for determining their suitability as charge-transporting materials in OLEDs. [12][16]

Workflow for Cyclic Voltammetry

CV_Workflow cluster_setup Experimental Setup cluster_measurement_cv Measurement cluster_analysis_cv Data Analysis prepare_cell Prepare Electrochemical Cell (Working, Reference, Counter Electrodes) run_cv Run Cyclic Voltammetry (Sweep Potential) prepare_cell->run_cv prepare_solution Prepare Solution of Substituted Diphenylamine in an Electrolyte prepare_solution->run_cv record_voltammogram Record Voltammogram (Current vs. Potential) run_cv->record_voltammogram determine_potentials Determine Oxidation & Reduction Potentials record_voltammogram->determine_potentials

Caption: Experimental workflow for cyclic voltammetry.

Other Important Applications

Beyond their roles as antioxidants and in OLEDs, substituted diphenylamines have a wide array of other industrial and pharmaceutical applications.

  • Polymerization Inhibitors: They are used to prevent the premature polymerization of monomers during storage and transportation. [17][][19][20]* Fungicides and Antimicrobials: Certain derivatives exhibit significant fungicidal and antimicrobial activities. [21][22][23]For example, specific compounds have shown high efficacy against cucumber downy mildew and rice blast. [21]* Medicinal Chemistry: The diphenylamine scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. [24]

Conclusion

The functional versatility of substituted diphenylamines is a direct consequence of their tunable electronic and steric properties. By carefully selecting and positioning substituents on the diphenylamine core, researchers can fine-tune their performance for a wide range of applications. The experimental protocols outlined in this guide provide a robust framework for the comparative analysis of these important compounds, enabling the rational design of new derivatives with enhanced properties for future technological and therapeutic advancements.

References

  • Design, Synthesis and Structure-Activity Relationship of Novel Diphenylamine Derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(3). [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

  • Synthesis and Characterization of a Novel Diphenylamine-Thiophene Compound for Blue Organic Light-Emitting Diodes. (n.d.). Scientific.Net. [Link]

  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (2023). ACS Omega. [Link]

  • Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. (2023). ResearchGate. [Link]

  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (2023). ACS Omega. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3), 217-233. [Link]

  • Molecular structure of diphenylamine antioxidant derivatives (logK ow, octanol-water partition coefficient), a represented the test set compounds. (n.d.). ResearchGate. [Link]

  • Blue emitting materials based on diphenylamine-substituted diphenylvinylarenes for OLEDs. (2017). Taylor & Francis Online. [Link]

  • CV of (a) diphenylamines and (b) triphenylamines in 0.1 M solution of... (n.d.). ResearchGate. [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. (2023). ACS Omega. [Link]

  • The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (n.d.). The University of Texas at Austin. [Link]

  • Blue emitting materials based on diphenylamine-substituted diphenylvinylarenes for OLEDs. (2017). Taylor & Francis Online. [Link]

  • Diphenylamine: An unusual antioxidant. (2021). ResearchGate. [Link]

  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (2023). ACS Publications. [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. (2023). ResearchGate. [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central. [Link]

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. (2015). ResearchGate. [Link]

  • Diphenylamine. (n.d.). Wikipedia. [Link]

  • Synthesis, characterization and photovoltaic properties of novel molecules based on triarylamine dyes. (2009). Infoscience. [Link]

  • Diphenylamine and derivatives in the environment: A review. (2003). ResearchGate. [Link]

  • Substituted Diphenylamines (SDPAs) - information sheet. (2020). Canada.ca. [Link]

  • Diphenylamine and derivatives in the environment: a review. (2003). PubMed. [Link]

  • Determination of substituted diphenylamines in environmental samples. (2016). ResearchGate. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]

  • Diphenylamine. (n.d.). ResearchGate. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Polymerization inhibition of acrylic acid. (n.d.).
  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUT
  • Analytical and Bioanalytical Electrochemistry. (2021). [No Source Found].
  • Inhibition performance for different inhibitors on the thermal polymerization of styrene. (n.d.). ResearchGate. [Link]

  • Electrochemically initiated reactions of diphenylamines with sulfide: Application to the voltammetric detection of hydrogen sulfide. (n.d.). University of Oxford. [Link]

  • Liang-Chen CHI. (n.d.). ResearchGate. [Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Omega. [Link]7659)

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A Comparative Guide to the Biological Activity of 4-methoxy-2-methyl-N-phenylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-phenylaniline scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives make it a focal point of drug discovery efforts. This guide provides an in-depth comparison of the biological activities of analogs of 4-methoxy-2-methyl-N-phenylaniline, a specific derivative with potential for development into therapeutic agents. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatile N-phenylaniline Scaffold: A Foundation for Drug Discovery

The N-phenylaniline core, also known as diphenylamine, is characterized by two phenyl rings linked by a secondary amine. This structural motif imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for interactions with a wide array of biological targets. The specific substitution pattern on the phenyl rings is a critical determinant of the compound's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. The presence of a methoxy group (-OCH3) and a methyl group (-CH3) on one of the phenyl rings, as in this compound, introduces electronic and steric variations that can significantly modulate its therapeutic potential. Research has shown that derivatives of 4-Methoxy-2-methylaniline have significant inhibitory effects against cancer cell lines, with some exhibiting potent activity in preclinical studies[1].

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a relentless pursuit, and N-phenylaniline derivatives have emerged as a promising class of compounds. Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and microtubule dynamics[2].

Comparative Anticancer Activity of N-phenylaniline Analogs

The following table summarizes the in vitro cytotoxic activity of various N-phenylaniline analogs against different cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 HH4-OCH32-CH3MCF-7 (Breast)Data not availableDoxorubicin~0.5
2 HH4-OCH3HMCF-7 (Breast)Data not availableDoxorubicin~0.5
3 HHHHMCF-7 (Breast)Data not availableDoxorubicin~0.5
4 4-ClH4-OCH32-CH3A549 (Lung)Data not availableCisplatin~5
5 H3-NO24-OCH32-CH3HeLa (Cervical)Data not availablePaclitaxel~0.01
Structure-Activity Relationship (SAR) Insights

While specific data for our lead compound is limited, general SAR trends for N-phenylaniline derivatives suggest that:

  • Electron-donating groups , such as methoxy and methyl groups, can influence the electron density of the phenyl rings and impact binding to target proteins.

  • The position of substituents is crucial. For instance, substitutions at the para-position of the phenyl rings often lead to enhanced activity.

  • The introduction of halogens or nitro groups can modulate the lipophilicity and electronic properties of the molecule, potentially leading to increased potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to wells compound_prep->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation3 Incubate 4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. N-phenylaniline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of novel anti-infective drugs.

Comparative Antimicrobial Activity of N-phenylaniline Analogs

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of various N-phenylaniline analogs against representative bacterial and fungal strains.

Compound IDR1R2R3R4Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference CompoundMIC (µg/mL)
1 HH4-OCH32-CH3Data not availableData not availableData not availableCiprofloxacin~1
2 HH4-OCH3HData not availableData not availableData not availableFluconazole~0.5
3 HHHHData not availableData not availableData not available
4 4-FH4-OCH32-CH3Data not availableData not availableData not available
5 H2-Cl4-OCH32-CH3Data not availableData not availableData not available
Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the following SAR trends have been observed for N-phenylaniline derivatives:

  • Lipophilicity plays a significant role in the ability of the compound to penetrate the microbial cell membrane.

  • The presence of electron-withdrawing groups can enhance antimicrobial activity.

  • Steric factors , influenced by the size and position of substituents, can affect the interaction of the compound with its microbial target.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results compound_dilution Prepare serial dilutions of test compounds in 96-well plate inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension incubation Incubate plate (18-48h) inoculation->incubation visual_inspection Visually inspect for turbidity (growth) determine_mic Determine MIC value visual_inspection->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. N-phenylaniline derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Comparative Anti-inflammatory Activity of N-phenylaniline Analogs

The inhibitory activity of N-phenylaniline analogs against cyclooxygenase (COX) enzymes, which are key mediators of inflammation, is a common measure of their anti-inflammatory potential. The IC50 values for COX-1 and COX-2 inhibition are presented in the table below. Selective inhibition of COX-2 is often a desirable characteristic for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects.

Compound IDR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)
1 HH4-OCH32-CH3Data not availableData not availableData not availableCelecoxib~0.05
2 HH4-OCH3HData not availableData not availableData not available
3 HHHHData not availableData not availableData not available
4 3-CF3H4-OCH32-CH3Data not availableData not availableData not available
5 H4-SO2NH24-OCH32-CH3Data not availableData not availableData not available
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of N-phenylaniline derivatives is influenced by:

  • Substituents that mimic the structure of arachidonic acid , the natural substrate for COX enzymes, can enhance inhibitory activity.

  • The presence of a sulfonamide group is a common feature in selective COX-2 inhibitors.

  • The overall conformation of the molecule, dictated by the substitution pattern, determines its ability to fit into the active site of the COX enzymes.

Experimental Protocol: COX Inhibition Assay

A common method to assess COX inhibitory activity is to measure the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in a cell-based or enzymatic assay.

Principle: The assay measures the amount of PGE2 produced by COX enzymes from the substrate arachidonic acid. The reduction in PGE2 production in the presence of a test compound indicates its inhibitory activity.

Step-by-Step Protocol:

  • Enzyme/Cell Preparation: Use either purified COX-1 and COX-2 enzymes or a cell line that expresses these enzymes (e.g., macrophages).

  • Compound Incubation: Pre-incubate the enzyme or cells with various concentrations of the test compounds for a specific period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: Stop the reaction after a defined time by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of PGE2 in the reaction mixture using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values for COX-1 and COX-2.

COX_Inhibition_Pathway cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by N-phenylaniline Analogs Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins GI_Protection Gastric Mucosa Protection COX1->GI_Protection Physiological Functions COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation N_phenylaniline 4-methoxy-2-methyl-N- phenylaniline Analogs N_phenylaniline->COX1 Non-selective Inhibition N_phenylaniline->COX2 Selective Inhibition

Caption: Inhibition of the COX pathway by N-phenylaniline analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. While this guide has outlined the fundamental principles and experimental approaches for screening these compounds, a significant gap remains in the availability of specific biological data for a wide range of its analogs. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective drug candidates, ultimately contributing to the advancement of new therapies for a variety of diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous quality control of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic outcomes. The purity of these intermediates directly influences the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API), impacting process reproducibility, impurity profiles, and overall batch consistency.[1] This guide provides an in-depth, objective comparison of key analytical methodologies for assessing the purity of synthesized 4-methoxy-2-methyl-N-phenylaniline, an important intermediate in various organic syntheses, including pharmaceuticals and pressure-sensitive dyes.[2] We will explore its synthesis via the Buchwald-Hartwig amination and subsequently evaluate its purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, making it an ideal choice for the synthesis of diarylamines like this compound.[3][4][5] This method is often preferred over traditional methods like the Ullmann condensation due to its milder reaction conditions and broader substrate scope.[4]

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step, reductive elimination, yields the desired diarylamine and regenerates the Pd(0) catalyst.[4]

Potential Impurities in Synthesis

A thorough understanding of the synthetic route allows for the anticipation of potential impurities, which can arise from starting materials or side reactions. These may include:

  • Unreacted Starting Materials: 4-bromo-3-methylanisole and aniline.

  • Homocoupling Products: Biphenyl derivatives from the coupling of two aryl halide molecules.

  • Side-products from Ligand Decomposition: Phosphine oxides from the oxidation of phosphine ligands.

  • Residual Catalyst: Trace amounts of palladium.

Experimental Protocol: Synthesis

Materials:

  • 4-bromo-3-methylanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 4-bromo-3-methylanisole (1.0 equivalent) and aniline (1.2 equivalents) via syringe.

  • Place the reaction flask in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Pd(OAc)₂, Xantphos, & Cs₂CO₃ p2 Evacuate & Backfill with Argon p1->p2 p3 Add Toluene, Aryl Halide, & Aniline p2->p3 r1 Heat at 110°C for 18-24h p3->r1 r2 Monitor by TLC/GC-MS r1->r2 w1 Cool & Dilute r2->w1 w2 Filter through Celite w1->w2 w3 Liquid-Liquid Extraction w2->w3 w4 Dry & Concentrate w3->w4 p1_purify Flash Column Chromatography w4->p1_purify final_product final_product p1_purify->final_product Pure Product

Caption: Synthetic workflow for this compound.

Comparative Purity Analysis

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment.[6] We will compare HPLC-UV, GC-MS, and ¹H-qNMR for the analysis of the synthesized this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical quality control, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally sensitive compounds.[7][8]

Principle: Differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

  • Analysis: Inject the sample and calculate purity using area normalization, assuming all components have a similar response factor at the detection wavelength.[7]

Strengths:

  • Excellent for separating closely related impurities.[7]

  • High sensitivity and precision.

  • Well-established and robust method for routine quality control.[7]

Limitations:

  • Requires that impurities have a UV chromophore for detection.

  • Relative response factors of impurities may differ, potentially affecting the accuracy of area percent purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[9][10][11][12][13]

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[12]

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Strengths:

  • High separation efficiency for volatile compounds.[7]

  • Provides structural information for impurity identification.

  • High sensitivity, especially in selected ion monitoring (SIM) mode.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for certain polar compounds to improve volatility.[13]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is an indispensable tool for structural elucidation and can be adapted for quantitative analysis (qNMR). It provides an absolute purity determination without the need for a specific reference standard of the analyte.[14]

Principle: The absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Analysis: Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure accurate integration. Calculate the purity by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard.

Strengths:

  • Provides detailed structural information, confirming the identity of the main component and impurities.[6]

  • An absolute quantification method when used with a certified internal standard.

  • Non-destructive.

Limitations:

  • Lower sensitivity compared to chromatographic methods for trace impurities.[6]

  • Signal overlap can complicate interpretation and quantification.

Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_qnmr ¹H-qNMR Analysis start Synthesized Product hplc_prep Dissolve in Mobile Phase start->hplc_prep gcms_prep Dissolve in Volatile Solvent start->gcms_prep qnmr_prep Weigh Sample & Internal Std start->qnmr_prep hplc_run Inject & Run Gradient hplc_prep->hplc_run hplc_detect UV Detection (254 nm) hplc_run->hplc_detect hplc_result Purity by Area % hplc_detect->hplc_result gcms_run Inject & Run Temp Program gcms_prep->gcms_run gcms_detect Mass Spectrometry gcms_run->gcms_detect gcms_result Purity & Impurity ID gcms_detect->gcms_result qnmr_run Dissolve in CDCl₃ qnmr_prep->qnmr_run qnmr_detect Acquire Spectrum qnmr_run->qnmr_detect qnmr_result Absolute Purity qnmr_detect->qnmr_result

Caption: Workflow for the comparative purity analysis.

Data Presentation and Interpretation

The following table summarizes hypothetical data from the purity analysis of a synthesized batch of this compound.

Analytical Method Purity (%) Identified Impurities Notes
HPLC-UV (Area %) 99.2%Impurity A (0.5%), Impurity B (0.3%)High precision for routine analysis. Purity is relative.
GC-MS 99.1%Aniline (0.4%), 4-bromo-3-methylanisole (0.2%), Biphenyl derivative (0.3%)Confirmed identity of starting materials and a side-product.
¹H-qNMR 98.9%-Provides absolute purity. Less sensitive to trace impurities.

Interpretation of Results:

The data from the three orthogonal methods are in good agreement, providing a high degree of confidence in the purity assessment.

  • HPLC-UV provides a high-purity value based on the relative area percentages of the detected peaks. This is an excellent method for quality control and monitoring batch-to-batch consistency.

  • GC-MS not only corroborates the purity value but also provides crucial structural information, identifying the main impurities as unreacted starting materials and a homocoupling side-product. This information is invaluable for optimizing the synthetic process.

  • ¹H-qNMR gives a slightly lower, but more absolute, purity value. This is because it is not subject to the response factor variations of UV detection and accounts for any non-UV active or non-volatile impurities that might be missed by the other techniques.

Conclusion and Recommendations

The comprehensive purity analysis of synthesized this compound requires a strategic combination of analytical techniques. No single method can provide a complete picture of a compound's purity.

  • For routine quality control , HPLC-UV is the method of choice due to its robustness, high throughput, and excellent precision.

  • For in-depth characterization, impurity identification, and process optimization , GC-MS is indispensable for identifying volatile and semi-volatile impurities.

  • For establishing the absolute purity of a reference standard or for validating other methods, ¹H-qNMR is the gold standard.

By integrating these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their pharmaceutical intermediates, which is a critical step in the development of safe and effective medicines. The validation of these analytical methods according to guidelines such as those from the International Council for Harmonisation (ICH) is essential to guarantee reliable and accurate results.[15][16]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.Oxford Academic.
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). Synlett.
  • Skipper, P. L., Trudel, L. J., Kensler, T. W., Groopman, J. D., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.Biomedical and Environmental Mass Spectrometry, 14(5), 221–227.
  • A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. (n.d.). Benchchem.
  • Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. (n.d.). ResearchGate.
  • Itkis, M. E., Perea, D. E., Niyogi, S., Rickard, S. M., Hamon, M. A., Hu, H., Zhao, B., & Haddon, R. C. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes.Journal of the American Chemical Society, 127(10), 3439–3448.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025, October 28). Shimadzu.
  • This compound. (n.d.). PubChem.
  • A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.Journal of AOAC International, 107(1), 61–68.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt). (n.d.). Benchchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Dipyridylamine by HPLC. (n.d.). Benchchem.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (n.d.). Google Patents.
  • HPLC profiles of the reaction mixture and purity analysis during the... (n.d.). ResearchGate.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH.

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A Comparative Guide to the Reactivity of Ortho vs. Para Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of substituents on an aniline scaffold profoundly dictates its chemical reactivity, a cornerstone principle in medicinal chemistry and process development. This guide provides an in-depth comparison of the reactivity of ortho- versus para-substituted anilines. We will dissect the underlying electronic and steric factors and provide quantitative data from key reactions, including electrophilic aromatic substitution and N-acylation. Detailed experimental protocols are presented to offer a framework for empirical validation. This analysis aims to equip researchers with the predictive power to modulate reaction outcomes and design synthetic routes with greater precision.

Introduction: The Significance of Positional Isomerism

Aniline and its derivatives are privileged scaffolds, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aniline core—both at the aromatic ring and the nitrogen atom—is highly sensitive to the nature and position of its substituents. While the amino group is a potent activating, ortho-, para- director for electrophilic aromatic substitution, a substituent at the ortho position introduces a layer of complexity not seen in its para counterpart. This guide will explore the dichotomy between electronic effects, which often favor both positions, and steric effects, which almost exclusively penalize the ortho position. Understanding this interplay is critical for predicting reaction regioselectivity, rates, and overall synthetic feasibility.

Fundamental Principles: A Tale of Two Effects

Electronic Effects: Resonance and Induction

The amino group (-NH₂) dramatically enhances the reactivity of the benzene ring towards electrophiles. It donates its lone pair of electrons into the aromatic π-system, creating regions of high electron density at the ortho and para positions.

This delocalization is best visualized through resonance structures:

Caption: Resonance delocalization in aniline increases electron density at ortho and para positions.

Substituents on the ring further modify this electron distribution:

  • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) enhance the electron density, further activating the ring. At the para position, both inductive and resonance effects work in concert to boost the nucleophilicity of the ring and the basicity of the nitrogen. At the ortho position, the inductive effect is stronger due to proximity, but steric issues arise.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring by pulling electron density away. They reduce the basicity of the aniline and slow down electrophilic substitution.

Steric Effects: The "Ortho Effect"

The "ortho effect" is a collective term for the steric and electronic interactions unique to ortho-substituted benzene derivatives.[1][2] In anilines, this effect is particularly pronounced and often dominates reactivity.

  • Steric Hindrance at the Ring: An ortho substituent can physically block the approach of an electrophile to the adjacent ring positions, making the para position the favored site of reaction, even if electronically comparable.[3]

  • Steric Inhibition of Protonation/Reaction at Nitrogen: The amino group's reactivity is also impeded. For a reaction to occur at the nitrogen (e.g., protonation, acylation), the geometry around the nitrogen changes. An ortho substituent can clash with the incoming reagent or the hydrogens of the protonated amino group, destabilizing the transition state or the resulting conjugate acid.[1][4] This steric inhibition of protonation is why nearly all ortho-substituted anilines are weaker bases than aniline itself, regardless of the substituent's electronic nature.[2][4][5]

Steric_Hindrance cluster_ortho Ortho Isomer cluster_para Para Isomer Ortho Ortho-Substituted Aniline NH2 R Para Para-Substituted Aniline NH2 R Electrophile_O E+ Ortho_Target Electrophile_O->Ortho_Target Approach to Ortho Position (Sterically Hindered) Electrophile_P E+ Para_Target Electrophile_P->Para_Target Approach to Para Position (Accessible)

Caption: Steric hindrance from an ortho-substituent (R) blocking an incoming electrophile (E+).

Experimental Deep Dive: A Comparative Analysis

Let's examine how these principles manifest in common reactions using o-toluidine and p-toluidine as representative examples.

Case Study 1: Basicity (Protonation at Nitrogen)

Basicity is a direct measure of the availability of the nitrogen's lone pair to accept a proton.

CompoundpKa of Conjugate AcidRelative BasicityPrimary Influencing Factor
Aniline4.63Baseline-
p-Toluidine5.08Stronger Base+I effect of -CH₃ enhances electron density on N.
o-Toluidine4.44Weaker BaseOrtho Effect : Steric hindrance destabilizes the anilinium ion, overriding the +I effect.[2]

The data clearly shows that while the electron-donating methyl group in p-toluidine increases basicity compared to aniline, the same group in the ortho position leads to a decrease in basicity.[2][6] This is a classic example of the ortho effect, where steric hindrance outweighs the electronic effect.[2]

Case Study 2: N-Acylation (Reaction at Nitrogen)

N-acylation is a crucial reaction for installing protecting groups or building amide linkages. The reaction rate is sensitive to both the nucleophilicity of the nitrogen and steric accessibility.

CompoundSubstituent (R)Relative Rate Constant (k_rel) vs. AnilinePrimary Influencing Factor
AnilineH1Baseline (unhindered)
p-Toluidinep-CH₃> 1 (Slightly faster)Enhanced nucleophilicity from +I effect of -CH₃.
o-Toluidineo-CH₃~0.1Steric Hindrance : The ortho-methyl group impedes the approach of the acylating agent.[3][7]
2,6-Dimethylanilineo,o'-CH₃~0.001Pronounced Steric Hindrance : Di-ortho substitution drastically reduces the reaction rate.[7]

As with basicity, steric hindrance is the dominant factor in N-acylation.[7] The rate for o-toluidine is an order of magnitude lower than for aniline, demonstrating the significant steric penalty of the ortho-methyl group.[7]

Case Study 3: Electrophilic Aromatic Substitution (Bromination)

The amino group is such a strong activator that direct bromination of aniline often leads to polybromination, yielding 2,4,6-tribromoaniline.[8] To achieve monobromination, the amino group is typically first acylated to an amide. The amide is still an ortho, para-director but is less activating, and its bulkiness sterically favors substitution at the para position.[9]

For a direct comparison, a competitive bromination experiment is more illustrative. When a limited amount of bromine is introduced to a mixture of o-toluidine and p-toluidine, the product distribution reveals the relative reactivity of the available ring positions.

  • p-Toluidine: The positions ortho to the powerful -NH₂ group are highly activated and sterically accessible. Reaction occurs rapidly at these sites.[3]

  • o-Toluidine: The position para to the -NH₂ group is highly activated. However, the positions ortho to the -NH₂ group are sterically hindered by the adjacent methyl group, making them less accessible.[3]

The general outcome is a strong preference for substitution on the p-toluidine ring and at the C4 position (para to -NH₂) of the o-toluidine ring.

Protocol for Reactivity Assessment: Competitive Bromination

This protocol provides a self-validating system to empirically compare the reactivity of ortho- and para-substituted anilines towards an electrophile. The ratio of products, determined by GC-MS, directly reflects the relative reaction rates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Equimolar Mixture Dissolve o-toluidine (1.0 eq) and p-toluidine (1.0 eq) in acetic acid. B 2. Bromine Addition Add Br2 in acetic acid (0.5 eq) dropwise at 0°C with stirring. A->B C 3. Quench After 30 min, pour into aqueous sodium bisulfite solution. B->C D 4. Extraction Extract with dichloromethane (DCM). C->D E 5. Workup Wash organic layer with NaHCO3 (aq) and brine. Dry over Na2SO4. D->E F 6. Analysis Analyze DCM solution by GC-MS to determine product ratio. E->F

Caption: Experimental workflow for competitive bromination of toluidine isomers.

Step-by-Step Methodology:

  • Reactant Preparation: In a fume hood, prepare a solution of o-toluidine (1.0 mmol) and p-toluidine (1.0 mmol) in 10 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Prepare a solution of bromine (0.5 mmol) in 2 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture into 50 mL of a cold 10% aqueous sodium bisulfite solution to quench any unreacted bromine.

  • Extraction & Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter off the drying agent and carefully concentrate the solution to ~1 mL. Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative peak areas, which correspond to the product ratio.

Conclusion & Practical Implications

The reactivity of substituted anilines is a nuanced balance between electronic and steric effects. While para-substituents primarily exert predictable electronic influence, ortho-substituents introduce significant steric hindrance that often becomes the dominant factor.

Key Takeaways for the Practitioner:

  • Basicity Prediction: Assume ortho-substituted anilines will be weaker bases than their para and meta counterparts due to the ortho effect.[2][4][5]

  • N-Functionalization: For reactions on the nitrogen atom (acylation, alkylation), expect significantly slower rates for ortho-substituted anilines.[7] Di-ortho substitution may prevent reaction altogether under standard conditions.

  • Ring Functionalization: In electrophilic aromatic substitution, the para position of an ortho-substituted aniline is the most likely site of reaction. Steric hindrance around the ortho positions makes them less favorable targets.

  • Synthetic Strategy: To favor substitution ortho to an amino group, one might need to employ directing groups or specialized catalytic systems that can overcome the inherent steric barriers. Conversely, leveraging the steric hindrance of an ortho group is a powerful tool for directing substitution to the para position.

By understanding and anticipating these effects, researchers can design more efficient synthetic routes, minimize the formation of undesired isomers, and accelerate the drug development process.

References

  • Ortho effect - Wikipedia. Wikipedia. [Link]

  • Why Ortho Effect Will Make You Question Acidic Character? CG's Chemistry Solutions. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. [Link]

  • Bromination of Aniline (video). Khan Academy. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Bromination of Aniline | PDF. Scribd. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Positional Isomers of Methoxy-Methyl-Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In synthetic chemistry and pharmaceutical development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive, data-driven comparison of standard spectroscopic techniques for the unambiguous differentiation of positional isomers of methoxy-methyl-anilines. By examining the causality behind spectral differences and providing robust experimental protocols, this document serves as a practical resource for researchers facing this common analytical challenge. We will focus on a comparative analysis of two representative isomers: 4-methoxy-2-methylaniline and 2-methoxy-4-methylaniline .

The Analytical Challenge: Why Positional Isomers Matter

The subtle shift of a methyl or methoxy group on an aniline ring can drastically alter a compound's reactivity, toxicity, and pharmacological activity. For instance, the placement of these groups influences the basicity of the amine and the electron density distribution across the aromatic ring, which in turn dictates intermolecular interactions and metabolic pathways. Consequently, relying solely on a molecular formula or mass is insufficient for definitive identification. Spectroscopic analysis provides the necessary "fingerprint" to resolve this ambiguity. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this task, each offering unique insights into the molecular structure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[2] The chemical shift, signal multiplicity (splitting pattern), and coupling constants provide a detailed map of atomic connectivity.

Causality: Why NMR Spectra Differ for Methoxy-Methyl-Aniline Isomers

The key to differentiation lies in the electronic effects of the substituents (-NH₂, -OCH₃, -CH₃) on the aromatic ring.

  • -NH₂ and -OCH₃ Groups: Both are strong electron-donating groups (EDGs) through resonance. They increase electron density at the ortho and para positions, shielding the attached protons and carbons and shifting their signals to a lower ppm (upfield).[3]

  • -CH₃ Group: This is a weak electron-donating group through induction.

The relative positions of these groups create unique electronic environments and, therefore, distinct NMR spectra. For example, a proton ortho to the powerful -OCH₃ group will be more shielded (lower ppm) than a proton ortho to the weaker -CH₃ group.[3]

Comparative ¹H NMR Data

The aromatic region (typically δ 6.5-8.0 ppm) is the most informative for distinguishing these isomers.[2] The substitution pattern dictates the number of unique aromatic protons and their coupling relationships.

Isomer Structure Aromatic Proton Environment & Predicted Splitting
4-Methoxy-2-methylaniline H3: Singlet (or narrow doublet), ortho to -OCH₃, meta to -CH₃. H5: Doublet, meta to -OCH₃, ortho to -NH₂. H6: Doublet, ortho to -CH₃, meta to -NH₂.
2-Methoxy-4-methylaniline H3: Singlet (or narrow doublet), ortho to -OCH₃, ortho to -NH₂. H5: Doublet, ortho to -CH₃, meta to -OCH₃. H6: Doublet, meta to -CH₃, meta to -NH₂.

Table 1: Predicted ¹H NMR Aromatic Patterns. The distinct electronic environments and proton-proton coupling patterns provide a clear basis for differentiation.

Predicted Chemical Shifts (δ, ppm):

Proton Assignment 4-Methoxy-2-methylaniline 2-Methoxy-4-methylaniline Rationale for Difference
-OCH₃ ~3.75~3.80Steric hindrance from the adjacent methyl group in the 4-methoxy isomer can slightly alter the methoxy group's conformation and electronic interaction with the ring.
-CH₃ ~2.10~2.25The methyl group in the 2-methoxy isomer is para to the strong electron-donating amino group, leading to a slightly different electronic environment.
Aromatic Protons 6.60 - 6.756.65 - 6.80The specific arrangement of EDGs creates unique shielding/deshielding for each proton, resulting in a distinct overall pattern.[3]

Table 2: Comparative Predicted ¹H NMR Chemical Shifts.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a minimum of 400 MHz for good spectral dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical Parameters:

      • Pulse Program: zg30

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1.0 - 2.0 seconds

      • Acquisition Time (aq): ~3-4 seconds

      • Spectral Width (sw): ~12-16 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).

    • Integrate all signals and analyze the chemical shifts and coupling constants (J-values).

Infrared (IR) Spectroscopy: A Confirmatory Technique

While NMR provides the most definitive data, IR spectroscopy offers rapid, complementary information, particularly regarding functional groups and substitution patterns on the aromatic ring.[4]

Causality: Key Vibrational Differences

The primary distinctions arise from:

  • N-H Stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[5] The precise positions are sensitive to hydrogen bonding and electronic effects.

  • C-N Stretching: Aromatic amines exhibit a strong C-N stretch between 1250-1335 cm⁻¹.[5]

  • C-H Bending (Out-of-Plane): The pattern of C-H "wagging" vibrations in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,2,4-trisubstituted ring, which both our isomers are, characteristic bands are expected in this region.

Expected Distinguishing Features:

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes on Differentiation
N-H Stretch (asymm/symm)3350 - 3500Subtle shifts may be observed due to differences in intramolecular hydrogen bonding potential between the -NH₂ and -OCH₃ groups depending on their proximity.
C-O Stretch (Aromatic Ether)1230 - 1270The electronic environment can slightly influence this bond's vibrational frequency.
C-H Out-of-Plane Bending800 - 880This region is often complex but can provide a fingerprint unique to the specific 1,2,4-trisubstitution pattern of each isomer.[6]

Table 3: Key IR Vibrational Frequencies for Isomer Differentiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid aniline sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and air-drying.

    • Collect a background spectrum of the empty ATR setup. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition:

    • Lower the ATR press to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 650 cm⁻¹

      • Number of Scans: 16-32

      • Resolution: 4 cm⁻¹

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. While positional isomers have identical molecular weights, their fragmentation patterns can differ due to the "ortho effect" or other steric and electronic influences on bond cleavage.[7][8]

Causality: Differentiating Fragmentation

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•), which is energetically unstable and breaks into smaller, charged fragments.[9] The stability of the resulting fragments dictates the fragmentation pathway.

  • Molecular Ion (M⁺•): For both isomers, this will be observed at m/z = 137.

  • Key Fragmentations:

    • Loss of -CH₃ (m/z = 122): A common fragmentation is the loss of a methyl radical from the molecular ion. The relative intensity of this peak might differ slightly.

    • Loss of -OCH₃ or -CHO: Cleavage of the methoxy group or rearrangements involving it can lead to characteristic fragments. For example, in the 2-methoxy isomer, interaction between the adjacent methoxy and amino groups might facilitate a unique fragmentation pathway not seen in the 4-methoxy isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method as it separates the isomers chromatographically before they enter the mass spectrometer, which is essential if analyzing a mixture.[1]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the aniline isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Set to 250 °C with a split injection mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Instrument Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample.

    • Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and the key fragment ions.

Integrated Workflow and Decision Making

A multi-technique approach is the most robust strategy for unambiguous identification. The following workflow illustrates a logical process for differentiating an unknown methoxy-methyl-aniline isomer.

G cluster_start cluster_ms Step 1: Mass Spectrometry cluster_ir Step 2: Infrared Spectroscopy cluster_nmr Step 3: NMR Spectroscopy Unknown Unknown Isomer Sample MS Acquire GC-MS Spectrum Unknown->MS MS_Check Check m/z 137 (M+) MS->MS_Check MS_Result Confirms Molecular Formula: C8H11NO MS_Check->MS_Result  Match IR Acquire FT-IR Spectrum MS_Result->IR IR_Check Analyze Functional Group Region (N-H, C-O) & Fingerprint Region IR->IR_Check IR_Result Confirms -NH2, -OCH3 groups & Aromatic Substitution IR_Check->IR_Result  Match NMR Acquire 1H NMR Spectrum IR_Result->NMR NMR_Check Analyze Aromatic Splitting Pattern & Substituent Chemical Shifts NMR->NMR_Check Isomer_A ID: 4-Methoxy-2-methylaniline NMR_Check->Isomer_A Pattern A Isomer_B ID: 2-Methoxy-4-methylaniline NMR_Check->Isomer_B Pattern B

Caption: Workflow for unambiguous isomer identification.

Conclusion and Recommendations

While MS and IR are valuable for confirming molecular formula and functional groups, ¹H NMR spectroscopy is the definitive technique for differentiating positional isomers of methoxy-methyl-anilines . The unique splitting patterns and chemical shifts in the aromatic region, governed by the electronic effects of the substituents, provide an unmistakable structural fingerprint. For absolute certainty, especially in complex mixtures or for novel compounds, a combination of all three techniques, as outlined in the workflow, provides a self-validating system that ensures the highest degree of scientific integrity.

References

  • ResearchGate. "Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines." N.p., n.d. Web. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. N.p., n.d. Web. [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. N.p., n.d. Web. [Link]

  • Illinois State University. "Infrared Spectroscopy." N.p., n.d. Web. [Link]

  • Chemguide. "fragmentation patterns in mass spectra." N.p., n.d. Web. [Link]

  • Chemistry Stack Exchange. "1H NMR of 4-Methylanisole." N.p., n.d. Web. [Link]

  • McMaster University. "IR Spectroscopy Tutorial: Amines." N.p., n.d. Web. [Link]

  • MDPI. "Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring." N.p., n.d. Web. [Link]

  • PubMed. "Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis." N.p., n.d. Web. [Link]

  • G-Biosciences. "Spotting Fragmentation Patterns When Using Mass Spectrometry." N.p., n.d. Web. [Link]

Sources

A Comparative Guide to the Electronic Effects in Substituted Anilines for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electronic effects in substituted anilines, offering both foundational principles and practical experimental insights. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and chemical properties. By understanding these principles, you can better predict and modulate the reactivity, basicity, and spectroscopic characteristics of aniline derivatives, which are crucial scaffolds in medicinal chemistry.

The Bedrock of Basicity: Unraveling Electronic Effects in Aniline

Aniline, a seemingly simple aromatic amine, is a rich playground for the fundamental principles of physical organic chemistry. Its basicity, and thereby its nucleophilicity and reactivity, is profoundly influenced by the delocalization of the nitrogen lone pair into the aromatic π-system.[1] This resonance effect renders aniline significantly less basic than its aliphatic counterpart, cyclohexylamine. The introduction of substituents to the aromatic ring further perturbs this delicate electronic balance, either enhancing or diminishing the availability of the nitrogen lone pair for protonation. These perturbations are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the amino group through the σ-framework, decreasing basicity. Conversely, electron-donating groups (EDGs) push electron density towards the amino group, increasing basicity.[2] The inductive effect is distance-dependent, weakening with an increasing number of bonds separating the substituent from the amino group.

  • Resonance Effect (M or R): This effect is transmitted through the pi (π) system and involves the delocalization of electrons. Substituents with lone pairs or π-bonds can donate or withdraw electron density from the aromatic ring via resonance. This effect is most pronounced when the substituent is at the ortho or para position relative to the amino group, as these positions allow for direct conjugation.[3]

The interplay of these two effects governs the overall electronic character of a substituted aniline and dictates its chemical behavior.

Quantifying Electronic Influence: The Hammett Equation

To move from a qualitative understanding to a quantitative prediction of substituent effects, we turn to the Hammett equation. This linear free-energy relationship provides a powerful tool for correlating the reactivity of substituted aromatic compounds.[4][5] The equation is expressed as:

log(K/K₀) = ρσ

Where:

  • K is the equilibrium constant for a reaction of a substituted aromatic compound.

  • K₀ is the equilibrium constant for the same reaction with the unsubstituted compound.

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type.[6]

  • ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents.[7]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the ionization of anilinium ions, the reaction constant (ρ) is positive, as electron-withdrawing groups stabilize the neutral aniline, thus favoring the deprotonation of the anilinium ion (stronger acid, weaker conjugate base).

Experimental Determination of Basicity: pKa Measurement

The most direct experimental measure of the electronic effect on the amino group's basicity is the determination of its pKa value (or more accurately, the pKa of its conjugate acid, the anilinium ion). A higher pKa value indicates a stronger base. Potentiometric titration is a robust and widely used method for this purpose.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa of a substituted aniline.

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted aniline of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

    • Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), of a similar concentration.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the aniline solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the aniline solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV vs. V) and identifying the peak.

    • The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point). At this point, the concentrations of the aniline and its conjugate acid are equal.

dot graph TD { A[Start] --> B{Prepare Standard Solutions}; B --> C{Calibrate pH Meter}; C --> D{Titrate Aniline with HCl}; D --> E{Record pH vs. Volume}; E --> F{Plot Titration Curve}; F --> G{Determine Equivalence Point}; G --> H{Calculate Half-Equivalence Point}; H --> I[Determine pKa at Half-Equivalence Point]; I --> J[End]; } caption: "Workflow for pKa determination by potentiometric titration."

Comparative Data: pKa and Hammett Constants

The following table presents the experimental pKa values for a series of meta- and para-substituted anilines, alongside their corresponding Hammett sigma (σ) constants. This data provides a clear quantitative comparison of the electronic effects of various substituents.

Substituent (X)PositionpKa of Anilinium IonHammett Constant (σ)
-NO₂para1.020.78
-NO₂meta2.500.71
-Clpara3.980.23
-Clmeta3.340.37
-H-4.580.00
-CH₃para5.12-0.17
-CH₃meta4.69-0.07
-OCH₃para5.34-0.27
-NH₂para6.08-0.66
-NH₂meta4.88-0.16

Data compiled from various sources.[8][9][10]

dot graph LR { subgraph "Electron-Donating Groups (EDG)" A["-NH₂ (para)"] --> B["-OCH₃ (para)"]; B --> C["-CH₃ (para)"]; end subgraph "Reference" D["-H"]; end subgraph "Electron-Withdrawing Groups (EWG)" E["-Cl (para)"] --> F["-NO₂ (para)"]; end C --> D; D --> E; style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } caption: "Effect of para-substituents on aniline basicity (pKa)."

Spectroscopic Probes of Electronic Effects

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful, non-destructive methods to probe the electronic environment within substituted anilines. The changes in vibrational frequencies and chemical shifts directly correlate with the electron density at specific atoms and bonds.

Infrared (IR) Spectroscopy

The N-H stretching vibrations in the IR spectrum of anilines are particularly sensitive to electronic effects. Primary anilines exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[11] Electron-withdrawing groups increase the force constant of the N-H bond by reducing the electron density on the nitrogen atom, leading to a shift to higher wavenumbers (frequencies). Conversely, electron-donating groups shift the N-H stretching frequencies to lower wavenumbers.

Substituent (X)PositionAsymmetric N-H Stretch (cm⁻¹)Symmetric N-H Stretch (cm⁻¹)
-NO₂para~3505~3415
-Clpara~3480~3395
-H-34423360
-CH₃para~3470~3385
-OCH₃para~3465~3380

Approximate values from various sources.[3][7]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in substituted anilines.

  • ¹H NMR: The chemical shift of the amino (-NH₂) protons is highly sensitive to the electron density on the nitrogen atom. Electron-donating groups increase the shielding of these protons, causing an upfield shift (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm). The chemical shifts of the aromatic protons are also affected, with EDGs generally causing upfield shifts and EWGs causing downfield shifts, particularly at the ortho and para positions.

  • ¹³C NMR: The chemical shifts of the aromatic carbons, especially the ipso-carbon (C1, the carbon attached to the amino group) and the para-carbon (C4), are excellent probes of the electronic effects of substituents. Electron-donating groups increase the electron density on these carbons, leading to increased shielding and an upfield shift in their resonance frequencies. Conversely, electron-withdrawing groups deshield these carbons, resulting in a downfield shift.

Substituent (X)Position¹H δ (NH₂) (ppm)¹³C δ (C1) (ppm)¹³C δ (C4) (ppm)
-NO₂para~4.5-5.5~155~126
-Clpara~3.7~145~129
-H-3.61146.7118.6
-CH₃para~3.5~144~129.5
-OCH₃para~3.4~141~114.8

Approximate values from various sources, solvent dependent.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, number of scans, and relaxation delay.

    • Acquire the free induction decay (FID).

    • Perform a Fourier transform on the FID to obtain the ¹H NMR spectrum.

    • Phase the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate parameters, often using a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

dot graph TD { subgraph "Sample Preparation" A[Dissolve Aniline Derivative in Deuterated Solvent] end subgraph "NMR Spectrometer" B[Lock and Shim] end subgraph "¹H NMR" C[Acquire ¹H FID] --> D[Process ¹H Spectrum]; end subgraph "¹³C NMR" E[Acquire ¹³C FID] --> F[Process ¹³C Spectrum]; end A --> B; B --> C; B --> E; } caption: "General workflow for NMR analysis of substituted anilines."

Conclusion

The electronic effects of substituents on the aniline ring are a cornerstone of physical organic chemistry with profound implications for drug design and materials science. By leveraging a combination of potentiometric pKa determination and spectroscopic techniques such as IR and NMR, researchers can gain a deep and quantitative understanding of these effects. This guide has provided not only the theoretical framework for this understanding but also the practical, field-proven methodologies to obtain reliable and comparative experimental data. A thorough grasp of these principles and techniques is indispensable for the rational design and synthesis of novel aniline-based compounds with tailored properties.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. [Link]

  • Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors. [Link]

  • [Reference for pKa values of substituted anilines]
  • Correlation between hardness and basicity pKa of substituted anilines. (2009). TSI Journals. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • Rank the following substituted anilines from most basic to least basic - Pearson. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. [Link]

  • [Reference for 1H NMR chemical shift table]
  • Substituent and Reaction Constants | Dalal Institute. [Link]

  • Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

  • [Reference for pKa D
  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • [Reference for Statistical Analysis of Substituent Effects on pKa of Aniline]
  • THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES - Canadian Science Publishing. [Link]

  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. [Link]

  • [Reference for 1H NMR Chemical Shift Values Table]
  • [Reference for NMR Chemical Shift Values Table]
  • [Reference for IR Spectrum Table]
  • [Reference for Infrared Spectroscopy Absorption Table]
  • [Reference for IR lecture notes]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable scientific practice. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 4-methoxy-2-methyl-N-phenylaniline, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our commitment is to empower you with the knowledge to manage this substance safely and in full compliance with environmental regulations, ensuring that your groundbreaking work does not come at the cost of environmental integrity.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This aromatic amine is classified with the following hazards:

  • Harmful if swallowed: Ingestion can lead to systemic toxicity.[1]

  • Causes skin irritation: Direct contact can result in localized inflammation and discomfort.[1]

  • Causes serious eye irritation: Contact with the eyes can cause significant damage.[1]

As an aniline derivative, it is also crucial to consider the broader toxicological profile of aromatic amines, which can have adverse effects on aquatic life and may be classified as probable human carcinogens by agencies like the EPA.[2][3] Therefore, indiscriminate disposal down the drain or in regular waste is strictly prohibited.

Part 1: The Core Directive - A Multi-Faceted Approach to Disposal

The proper disposal of this compound is not a one-size-fits-all process. The optimal strategy depends on the quantity of waste, its physical state (solid or in solution), and the nature of any contaminants. The overarching principle is to manage this chemical as a hazardous waste unless it can be effectively treated to render it non-hazardous.

Waste Characterization and Segregation: The Foundation of Safe Disposal

The initial and most critical step is to accurately characterize the waste stream containing this compound.

  • Identification: Clearly label all containers with the full chemical name, concentration, and any known contaminants.

  • Segregation: Aromatic amine waste should be segregated from other chemical waste streams to prevent potentially violent reactions with incompatible substances such as strong oxidizing agents or acids.[4][5]

  • Hazardous Waste Determination: As the waste generator, you are legally responsible for determining if your waste is hazardous under the Resource Conservation and Recovery Act (RCRA) as outlined in the U.S. Code of Federal Regulations (40 CFR Part 261). Given the inherent hazards of this compound, it is prudent to manage it as a hazardous waste.

Part 2: Scientific Integrity & Logic in Disposal Methodologies

The choice of disposal method must be guided by scientific principles that ensure the complete and safe destruction or detoxification of the compound.

For Small Laboratory Quantities (Under 1 kg):

For research and development settings that generate small amounts of this chemical, the most practical and compliant disposal route is through a licensed hazardous waste disposal company. These companies have the infrastructure and expertise to handle and dispose of chemical waste safely.

For Large Industrial Quantities and Aqueous Waste Streams:

For larger quantities, particularly in aqueous solutions, on-site treatment to degrade the aromatic amine may be a viable option before final disposal. Advanced Oxidation Processes (AOPs) are highly effective for this purpose.

The Fenton Oxidation Process: A Closer Look

Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), is a powerful oxidant that can degrade aniline and its derivatives.[6][7] The process generates highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to its cleavage and eventual mineralization into carbon dioxide, water, and inorganic nitrogen.

Key Parameters for Fenton Oxidation of Aromatic Amine Solutions

ParameterRecommended RangeRationale
pH 3-4Optimal for the generation of hydroxyl radicals and to keep iron in its soluble ferrous state.[8]
H₂O₂ Concentration Varies (e.g., 0.1-7 mL/L)The concentration needs to be optimized based on the aniline concentration. Excess H₂O₂ can scavenge hydroxyl radicals, reducing efficiency.[7]
Fe²⁺ Concentration Varies (e.g., 1000 mg/L)The catalyst concentration is crucial for the reaction rate.
Reaction Time VariesDependent on the concentration of the reactants and the specific aniline derivative.
Incineration: The Ultimate Destruction

For solid waste or concentrated organic solutions, high-temperature incineration is the preferred disposal method.[9] This process ensures the complete destruction of the organic molecule, converting it into less harmful combustion products. It is critical that incineration is carried out in a licensed facility equipped with afterburners and scrubbers to manage potentially toxic emissions, such as nitrogen oxides (NOx).

Landfill Disposal: A Restricted Option

Direct landfilling of untreated this compound is not a responsible or compliant disposal method. Some regulatory frameworks may permit the landfilling of certain hazardous wastes if they are treated to meet specific standards and are placed in a designated hazardous waste landfill.[10][11] However, this should be considered a last resort and only in consultation with environmental regulatory authorities.

Experimental Protocol: Bench-Scale Fenton Oxidation of an Aqueous Solution of this compound

This protocol outlines a procedure for the bench-scale treatment of a wastewater stream containing this compound using Fenton oxidation.

Materials:

  • Aqueous waste containing a known concentration of this compound.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • 30% Hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) for pH adjustment.

  • Sodium hydroxide (NaOH) for final neutralization.

  • Reaction vessel with a magnetic stirrer.

  • pH meter.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Waste Characterization: Determine the concentration of this compound in the aqueous waste.

  • pH Adjustment: In a well-ventilated fume hood, transfer a known volume of the waste solution to the reaction vessel. Slowly add sulfuric acid while stirring to adjust the pH to between 3 and 4.

  • Catalyst Addition: Add the calculated amount of ferrous sulfate to the solution and stir until it is completely dissolved.

  • Initiation of Oxidation: Slowly add the required volume of 30% hydrogen peroxide to the solution. The reaction is exothermic, so add the H₂O₂ in small portions to control the temperature.

  • Reaction: Allow the reaction to proceed with continuous stirring for a predetermined time (this will need to be optimized based on the specific waste stream).

  • Quenching and Neutralization: After the reaction period, quench any remaining hydrogen peroxide by raising the pH to above 8 with sodium hydroxide. This will also precipitate the iron as ferric hydroxide.

  • Separation: Allow the precipitate to settle, and then separate the treated liquid phase by decantation or filtration.

  • Analysis and Discharge: Analyze the treated effluent for residual this compound to ensure it meets the required discharge limits before neutralization and disposal according to local regulations. The iron-containing sludge must be disposed of as hazardous waste.

Visualization of the Disposal Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate disposal method for this compound waste.

DisposalDecisionTree start Waste Generation: This compound characterization Waste Characterization (Solid, Liquid, Concentration, Contaminants) start->characterization is_small_lab Small Lab Quantity? (< 1 kg) characterization->is_small_lab licensed_disposal Package for Disposal by Licensed Hazardous Waste Contractor is_small_lab->licensed_disposal Yes is_aqueous Aqueous Solution? is_small_lab->is_aqueous No solid_waste Solid or Concentrated Organic Waste is_aqueous->solid_waste No aop_treatment On-site Treatment: Advanced Oxidation Process (e.g., Fenton) is_aqueous->aop_treatment Yes incineration High-Temperature Incineration at a Licensed Facility solid_waste->incineration analysis Post-Treatment Analysis aop_treatment->analysis meets_limits Meets Discharge Limits? analysis->meets_limits discharge Neutralize and Discharge According to Local Regulations meets_limits->discharge Yes re_treat Re-treat or Dispose as Hazardous Waste meets_limits->re_treat No

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 4-methoxy-2-methyl-N-phenylaniline (CAS: 41317-15-1). As an aromatic amine intermediate used in the synthesis of color formers, its safe management in a laboratory setting is paramount to ensuring the well-being of research personnel and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety through scientific understanding.

Hazard Identification and Risk Assessment

Understanding the specific hazards associated with this compound is the foundation of a robust safety plan. The primary risks involve irritation to the skin and eyes and acute toxicity if ingested.[1] Like many aromatic amines, there is also a potential for liver toxicity with occupational exposure, necessitating stringent controls to minimize any contact.[2]

The Globally Harmonized System (GHS) classification for this compound clearly outlines its primary hazards.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Respiratory Irritation-May cause respiratory tract irritation[3]

The causality behind these classifications is rooted in the chemical's structure. The aniline moiety can be readily absorbed and metabolized, while its irritant properties can compromise the natural barrier of the skin and mucous membranes, potentially leading to greater systemic absorption. Therefore, the operational focus must be on preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE.

Body PartRecommended PPERationale & Justification
Eyes/Face Chemical safety goggles and a full-face shield.Justification: The compound is classified as a serious eye irritant (H319).[1] Goggles provide a seal against dust and splashes, while a face shield offers a secondary layer of protection during procedures with a high splash potential, such as transferring solutions or handling larger quantities.[4][5]
Skin/Hands Nitrile or neoprene chemical-resistant gloves.Justification: Prevents direct skin contact, a primary route of exposure that causes irritation (H315).[1] Double-gloving is recommended when handling significant quantities or for prolonged tasks. Gloves must be inspected before use and disposed of immediately after contamination.[6]
Body A chemical-resistant lab coat or disposable gown.Justification: Protects personal clothing from contamination and prevents skin exposure in the event of a spill. A closed-front, long-sleeved coat is mandatory.[3]
Respiratory Work exclusively in a certified chemical fume hood. For situations where dust may be generated outside of a hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with organic vapor/particulate cartridges (e.g., OV/P95) is required.Justification: Aromatic amines can be harmful if inhaled.[3] Engineering controls like a fume hood are the primary defense.[4] A respirator provides personal protection when these controls are insufficient or during emergencies.[6]
Feet Closed-toe, chemical-resistant shoes.Justification: Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational protocol is critical for minimizing exposure and ensuring procedural integrity.

A. Preparation Phase
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the airflow is unobstructed.

  • Locate Safety Equipment: Before beginning work, identify the locations of the nearest safety shower, eyewash station, and fire extinguisher. Confirm they are accessible and operational.[7]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Line the work surface inside the fume hood with disposable absorbent pads to contain any minor spills.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

B. Handling Phase
  • Chemical Transfer: Handle the solid compound exclusively within the chemical fume hood to control exposure.[4]

  • Minimize Dust: When weighing or transferring the solid, use techniques such as gentle scooping to avoid creating airborne dust.[3][4]

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Container Management: Keep all containers holding the chemical tightly closed when not in immediate use.[3]

C. Post-Handling Phase
  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general cleaning agent. Dispose of the absorbent pads and cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (if double-gloved, remove the outer pair), followed by the face shield, lab coat, and goggles. Remove the inner gloves last.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory area.

Emergency Procedures

A. Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small solid spills, gently cover with an absorbent material like sand or vermiculite. To prevent dust, the material can be lightly dampened with water.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

B. First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Collection: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Waste Segregation: Do not mix this waste stream with incompatible chemicals. It should be segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]

  • Regulatory Compliance: The chemical waste generator is responsible for determining if the waste is classified as hazardous and for ensuring disposal follows all local, state, and federal regulations.[8] Never discharge this chemical into drains or the environment.[7][8]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Verify Fume Hood - Locate Safety Gear - Don PPE handling 2. Handling (in Fume Hood) - Minimize Dust - Weigh & Transfer - Prepare Solution prep->handling post_handling 3. Post-Handling - Decontaminate Area - Doff PPE Correctly - Wash Hands handling->post_handling emergency Emergency Event (Spill / Exposure) handling->emergency disposal 4. Waste Disposal - Collect in Labeled Container - Segregate Waste - Follow Regulations post_handling->disposal first_aid First Aid Procedures (Eye, Skin, Inhalation) emergency->first_aid Exposure spill_cleanup Spill Cleanup Protocol emergency->spill_cleanup Spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.